Enrofloxacin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJWYUDBXNNVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920877 | |
| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112732-17-9 | |
| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112732-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Enrofloxacin Hydrochloride's Assault on Bacterial DNA Gyrase: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular mechanism by which enrofloxacin hydrochloride, a critical veterinary fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. This guide details the intricate interactions that lead to bacterial cell death, providing a foundational resource for the development of novel antibacterial agents.
This compound exerts its bactericidal effect by targeting DNA gyrase, an essential bacterial enzyme that controls DNA topology. The primary mechanism involves the stabilization of a transient intermediate in the enzyme's catalytic cycle, the DNA gyrase-DNA cleavage complex. This action effectively stalls DNA replication and transcription, leading to irreversible double-strand DNA breaks and subsequent cell death.
The Core Mechanism: A Stabilized Tripartite Complex
The interaction begins with the non-covalent binding of enrofloxacin to the complex formed between DNA gyrase and bacterial DNA.[1] DNA gyrase itself is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[2] The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATP-binding sites that drive the enzyme's supercoiling activity.
Enrofloxacin intercalates into the DNA at the site of cleavage, forming a stable ternary complex with the enzyme and the broken DNA strands.[1] This stabilization prevents the re-ligation of the DNA backbone, a crucial step in the normal catalytic function of DNA gyrase. The trapped enzyme-drug-DNA complex acts as a physical barrier to the progression of replication forks and transcription machinery, triggering a cascade of cellular events that culminate in bacterial demise.
dot
References
An In-depth Technical Guide to the Physicochemical Properties of Enrofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of enrofloxacin hydrochloride, a widely used fluoroquinolone antibiotic in veterinary medicine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. The information presented herein is compiled from scientific literature and aims to provide a detailed understanding of the molecule's characteristics, supported by experimental methodologies and visual representations of its mechanism of action.
Core Physicochemical Properties
This compound is the hydrochloride salt of enrofloxacin, a synthetic chemotherapeutic agent from the fluoroquinolone class. The addition of hydrochloride enhances its solubility in aqueous solutions.
Chemical Structure and General Data
-
IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
-
CAS Number: 112732-17-9
-
Appearance: White to off-white or pale yellow crystalline powder
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₉H₂₂FN₃O₃ · HCl | |
| Molecular Weight | 395.86 g/mol | |
| Melting Point | >285°C (with decomposition) | |
| approx. 228–235 °C (with decomposition) | ||
| 219-221 °C | ||
| pKa (Enrofloxacin base) | pKa₁ (Carboxylic acid) = 5.94 - 6.06 | |
| pKa₂ (Piperazinyl group) = 7.70 - 8.70 | ||
| UV λmax | 271 - 276 nm |
Note on Melting Point Discrepancy: The observed range in melting points may be attributed to variations in experimental conditions, heating rates, or the presence of different polymorphic or solvated forms of the compound.
Solubility Profile
This compound is sparingly soluble in water. Its solubility is influenced by the pH of the medium and the presence of co-solvents or surfactants.
| Solvent | Solubility | Temperature (°C) | References |
| Water | 10 mg/mL | Not Specified | |
| 146 µg/mL (for enrofloxacin base) | 25 | ||
| Methanol | Slightly soluble | Not Specified | |
| Ethanol | Soluble | Not Specified | |
| 0.1 N HCl | Soluble | 37 | |
| 0.01 N HCl | Soluble | 37 | |
| Phosphate Buffer (pH 7.4) | 182 µg/mL (for enrofloxacin base) | 25 | |
| Chloroform | Practically insoluble | Not Specified |
The solubility of enrofloxacin is pH-dependent, with increased solubility in acidic conditions due to the protonation of the piperazinyl nitrogen.
Stability
This compound is stable in its dry, solid form under ambient conditions. However, it is sensitive to certain environmental factors.
-
Light: Sensitive to light, necessitating storage in light-resistant containers.
-
pH: Sensitive to strong acids and bases. Forced degradation studies have shown degradation under acidic and basic conditions.
-
Temperature: Stable at room temperature. Long-term stability studies of injectable solutions have demonstrated stability for up to two years under recommended storage conditions.
-
Oxidation: Susceptible to oxidation. Forced degradation has been observed in the presence of oxidizing agents like hydrogen peroxide.
Experimental Protocols
This section outlines the methodologies for determining key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in water.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, light-protected container (e.g., an amber glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker water bath is recommended for this purpose.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm membrane filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent (e.g., 0.1 N HCl) to a concentration within the linear range of a pre-validated analytical method. Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility of this compound in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a method for determining the acid dissociation constants (pKa) of enrofloxacin.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values of enrofloxacin (e.g., pH 2 to 10).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the this compound stock solution to a fixed volume of the buffer. The final concentration of the drug should be low enough to be within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each test solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the fully protonated, neutral, and fully deprotonated species of enrofloxacin.
-
At a selected wavelength where there is a significant difference in absorbance between the different ionic species, plot the absorbance versus the pH of the buffer solutions.
-
The resulting sigmoidal curve can be used to determine the pKa value(s). The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated/deprotonated species and the neutral species.
-
Alternatively, more sophisticated methods involving multi-wavelength analysis and non-linear regression can be employed for more accurate pKa determination.
-
Mechanism of Action and Cellular Effects
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of enrofloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, enrofloxacin stabilizes the transient double-strand breaks created by the enzymes, leading to the inhibition of DNA relegation. This ultimately results in the cessation of DNA synthesis and bacterial cell death.
Figure 1: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Enrofloxacin.
Induction of Mitochondrial Apoptosis in Eukaryotic Cells
Recent studies have indicated that enrofloxacin can induce apoptosis (programmed cell death) in certain eukaryotic cells, such as chicken cells, through the mitochondrial pathway. This involves changes in mitochondrial morphology, the formation of the apoptosome, and the activation of executive caspases.
Figure 2: Simplified diagram of the mitochondrial apoptosis pathway induced by enrofloxacin.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of this compound in a pharmaceutical formulation.
Figure 3: A generalized experimental workflow for the analysis of this compound.
This technical guide provides a solid foundation for understanding the key physicochemical properties of this compound. For further in-depth studies, researchers are encouraged to consult the cited literature and perform specific experiments tailored to their research needs.
enrofloxacin hydrochloride synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Enrofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification methods for this compound, a widely used fluoroquinolone antibiotic in veterinary medicine. The document outlines the core chemical reactions, purification strategies, and analytical methods for quality control, supported by experimental protocols and quantitative data.
Synthesis of Enrofloxacin
The most common industrial synthesis of enrofloxacin involves the condensation of 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (also known as fluoroquinolonic acid, FQ acid) with N-ethylpiperazine. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.
General Synthesis Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of N-ethylpiperazine displaces the chlorine atom at the C-7 position of the quinolone ring.
Experimental Protocol for Enrofloxacin Synthesis
The following protocol is based on a method described in patent literature, which outlines a one-pot synthesis followed by purification.
Materials:
-
1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate salt
-
N-ethylpiperazine (NEP)
-
Tin(IV) chloride (SnCl₄) (Lewis acid catalyst)
-
Primary isoamyl alcohol (solvent)
-
Dilute hydrochloric acid
-
An alkali solution (e.g., NaOH) for pH adjustment
-
Ethanol for recrystallization
Procedure:
-
To a reaction flask, add the 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate salt, N-ethylpiperazine, SnCl₄, and primary isoamyl alcohol.
-
Control the temperature between 70-140°C and maintain the reaction for 8-10 hours with insulation.
-
Monitor the reaction until the N-ethylpiperazine is completely consumed.
-
Cool the reaction mixture and filter to obtain the solid crude product.
-
Dissolve the solid in dilute hydrochloric acid.
-
Adjust the pH of the solution to 7.2-7.3 using an alkali solution to precipitate the crude enrofloxacin base.
-
Filter the precipitate and recrystallize from ethanol to obtain pure enrofloxacin.[1]
Synthesis Data Summary
| Parameter | Value | Reference |
| Molar Ratio of FQ Acid Salt to NEP | 1:1 to 1:6 | [1] |
| Reaction Temperature | 70-140°C | [1] |
| Reaction Time | 8-10 hours | [1] |
| Overall Yield | 72.2% | [1] |
Purification of this compound
Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. The primary methods for purifying enrofloxacin are recrystallization and salt formation.
Purification by Recrystallization
Recrystallization is a common technique to purify the crude enrofloxacin base before its conversion to the hydrochloride salt, or to purify the final salt form.
Experimental Protocol for Recrystallization of Enrofloxacin Base:
-
The crude enrofloxacin obtained from the synthesis is dissolved in a suitable solvent, such as ethanol or methanol, typically at an elevated temperature to ensure complete dissolution.[2]
-
The hot solution is then cooled slowly to allow for the formation of crystals.
-
The purified crystals are collected by filtration and dried.
Formation of this compound:
To prepare the hydrochloride salt, the purified enrofloxacin base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting this compound precipitates and is collected by filtration.
Purification via Alternative Salt Formation
The formation of different salts of enrofloxacin can also serve as a purification step and can enhance properties like solubility. Although the final product is the hydrochloride, these methods demonstrate effective purification strategies.
Experimental Protocols for Alternative Salt Formation:
-
Enrofloxacin Tartrate Trihydrate: A 1:1 mixture of enrofloxacin (460 mg, 1.28 mmol) and tartaric acid (180 mg, 1.28 mmol) is added to 12 mL of a water/ethanol/dichloromethane mixed solvent (4:7:3 v/v/v) for crystallization. The product is obtained by filtration and air drying.[3]
-
Enrofloxacin Nicotinate-EtOH Salt Solvate: A 1:1 mixture of enrofloxacin (230 mg, 0.64 mmol) and nicotinic acid (83.7 mg, 0.64 mmol) is added to 5 mL of an ethanol/dichloromethane mixed solvent (3:2 v/v) for crystallization. The resulting crystals are filtered and dried in air.[3]
-
Enrofloxacin Suberate-2EtOH Salt Solvate: A 1:1 mixture of enrofloxacin (230 mg, 0.64 mmol) and suberic acid (110 mg, 0.64 mmol) is added to 4 mL of an ethanol/dichloromethane mixed solvent (1:1 v/v) for crystallization. Crystals are obtained by filtration and drying.[3]
Purification Data Summary
| Salt Form | Solvent System (v/v/v) | Yield | Reference |
| Enrofloxacin Tartrate Trihydrate | Water/Ethanol/Dichloromethane (4:7:3) | 76% | [3] |
| Enrofloxacin Nicotinate-EtOH Solvate | Ethanol/Dichloromethane (3:2) | 86% | [3] |
| Enrofloxacin Suberate-2EtOH Solvate | Ethanol/Dichloromethane (1:1) | 77% | [3] |
Purification Workflow
Impurity Profile
Impurities in enrofloxacin can originate from the synthesis process, degradation, or storage.[4] Common impurities include:
-
Impurity A: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (unreacted starting material).[5]
-
Impurity B: Ciprofloxacin (a metabolite and related substance).[5]
-
Impurity C: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5]
-
Impurity E: 6-chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5]
-
Impurity F: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one.[5]
-
Impurity G: 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5]
These impurities are monitored to meet pharmacopeial standards.[4]
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound and quantifying its impurities.
Typical HPLC Parameters
| Parameter | Description | Reference |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A common composition is Acetonitrile:Water (80:20 v/v). | [6][7] |
| Flow Rate | Typically 1.0 mL/min. | [6][7] |
| Detection | UV detection at approximately 270-280 nm. | [6][7] |
| Retention Time | Varies depending on the specific method, but a reported retention time is around 3.405 min. | [7] |
Method Validation
Analytical methods for enrofloxacin are validated according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[7] For enrofloxacin, linearity has been demonstrated over a concentration range of 0.1-0.6 µg/mL, with an LOD of 0.001 µg/mL and an LOQ of 0.03 µg/mL in some studies.[7]
This guide provides a foundational understanding of the synthesis and purification of this compound. For process optimization and scale-up, further investigation into specific reaction kinetics, solvent screening, and crystallization conditions is recommended.
References
- 1. CN104292159A - Preparation method of norfloxacin, ciprofloxacin and enrofloxacin - Google Patents [patents.google.com]
- 2. Enrofloxacin synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. toku-e.com [toku-e.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Enrofloxacin Hydrochloride in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of enrofloxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine. Understanding its solubility in various organic solvents is critical for a range of applications, including in vitro research, formulation development, and analytical testing. This document consolidates available data, outlines standard experimental protocols for solubility determination, and presents a visual workflow for clarity.
It is crucial to distinguish between enrofloxacin free base and its hydrochloride salt, as their physicochemical properties, including solubility, can differ significantly. While data for the free base is more abundant in some cases, this guide focuses on the hydrochloride form as requested, with data for the free base provided for comparative context.
Quantitative Solubility Data
The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. The following tables summarize the reported solubility of this compound and, for comparison, its free base form in DMSO and other common organic solvents.
Table 1: Solubility of this compound
| Solvent | Chemical Class | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Insoluble[1] | 25 °C | A notable data sheet reports insolubility. This contrasts with the free base. |
| Water | Protic | 4 mg/mL (10.1 mM)[1] | 25 °C | Sparingly soluble; solubility is pH-dependent[2][3][4]. |
| Methanol | Alcohol | Slightly soluble (especially when heated)[2][5] | Not Specified | Very slightly soluble according to other sources[3][4]. |
| Ethanol | Alcohol | Very slightly soluble[4] / Insoluble[1] | Not Specified | Data indicates extremely low solubility. |
| Chloroform | Chlorinated | Slightly soluble[2] / Practically insoluble[3][4] | Not Specified | |
| Non-polar Solvents | Various | Rarely soluble[6] | Not Specified | General observation for this polar salt form. |
Table 2: Solubility of Enrofloxacin (Free Base) for Comparison
| Solvent | Chemical Class | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~1 mg/mL[7][8][9] | Not Specified | Warmed DMSO is recommended[7]. Fresh DMSO is advised as absorbed moisture can reduce solubility[9]. |
| Dimethylformamide (DMF) | Amide | ~10 mg/mL[7][8] | Not Specified | Significantly higher solubility than in DMSO. |
| Acetonitrile | Nitrile | Highest among tested solvents[10][11] | 303.15 K - 321.05 K | Solubility increases with temperature. |
| Acetic Ether (Ethyl Acetate) | Ester | Second highest among tested solvents[10][11] | 303.15 K - 321.05 K | |
| Ethanol | Alcohol | ~1.7 mg/mL[12] | 25 °C | Solubility is greater than in water but lower than in acetonitrile[10][11]. |
| 2-Propanol | Alcohol | Higher than ethanol[10][11] | 303.15 K - 321.05 K | |
| Propylene Glycol (PG) | Diol | ~1.2 mg/mL[12] | 25 °C | |
| Aqueous Buffers | Aqueous | Sparingly soluble[7] | Not Specified | Aqueous solubility at 25°C is approximately 146 µg/mL[12]. |
Experimental Protocol: Equilibrium Solubility Determination
The most common method for determining the thermodynamic solubility of a compound is the static equilibrium method. This protocol ensures that the solvent is fully saturated with the solute at a given temperature.
Objective: To determine the saturation solubility of this compound in a specific organic solvent.
Materials:
-
This compound powder
-
High-purity organic solvent of choice
-
Scintillation vials or sealed conical flasks
-
Magnetic stirrer and stir bars or a shaker incubator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Calibrated analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the samples at a high speed.
-
Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant. For complete removal of any remaining solid particulates, filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE).
-
Analysis:
-
Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (~276 nm) or HPLC[12][13][14].
-
A standard calibration curve must be prepared in the same solvent to ensure accurate quantification.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualized Workflow: Solubility Determination
The following diagram illustrates the standard experimental workflow for the equilibrium solubility determination method described above.
Caption: Workflow for determining equilibrium solubility.
Discussion and Key Considerations
The available data indicates that This compound has very poor solubility in common non-aqueous organic solvents, particularly DMSO and ethanol [1][4]. This is a critical finding for researchers intending to prepare stock solutions for in vitro assays. While the enrofloxacin free base shows modest solubility of ~1 mg/mL in DMSO, the hydrochloride salt is reported as insoluble[1][7]. This difference is attributed to the high lattice energy of the salt form, which requires a solvent with a high dielectric constant and the ability to solvate both the protonated piperazinyl nitrogen and the chloride counter-ion effectively.
For researchers needing to dissolve the hydrochloride form, aqueous-based systems, particularly at acidic pH, are more suitable[2]. If an organic solvent is required, preliminary solubility tests are strongly recommended rather than relying on data for the free base. The discrepancy in the literature highlights the importance of consulting compound-specific technical data sheets and performing independent verification.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. chembk.com [chembk.com]
- 3. Enrofloxacin Hcl - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 4. molekula.com [molekula.com]
- 5. This compound | 112732-17-9 [chemicalbook.com]
- 6. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Enrofloxacin ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dissolutiontech.com [dissolutiontech.com]
Understanding the Antibacterial Spectrum of Enrofloxacin Hydrochloride: A Technical Guide
Enrofloxacin hydrochloride, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of carboxylic acid derivatives, is a cornerstone in veterinary medicine for the treatment of a wide array of bacterial infections.[1][2] Its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species, makes it a versatile therapeutic agent for companion animals, livestock, and in aquaculture.[1][3][4][5] This technical guide provides an in-depth analysis of its antibacterial spectrum, mechanism of action, resistance pathways, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of DNA Synthesis
The potent bactericidal activity of this compound is a result of its ability to disrupt essential bacterial DNA processes. The primary targets are two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][5][6]
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for the initiation of DNA replication and transcription.
-
Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the separation of interlinked daughter DNA chromosomes following replication, a process known as decatenation.
Enrofloxacin binds to the complex formed between these enzymes and the bacterial DNA.[1][6] This action stabilizes a transient state where the DNA is cleaved, preventing the enzyme from resealing the break. The accumulation of these DNA strand breaks, coupled with the halt of DNA replication and transcription, triggers a cascade of events leading to rapid, concentration-dependent bacterial cell death.[3][7]
Caption: Signaling pathway of Enrofloxacin's mechanism of action.
Antibacterial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity. It is particularly effective against a wide range of Gram-negative bacilli and cocci and many Gram-positive bacteria.[3][7]
Gram-Negative Bacteria:
-
Escherichia coli
-
Salmonella spp.
-
Pseudomonas aeruginosa
-
Klebsiella spp.
-
Enterobacter spp.
-
Campylobacter spp.
-
Shigella spp.
-
Aeromonas spp.
-
Haemophilus spp.
-
Proteus spp.
-
Yersinia spp.
-
Serratia spp.
-
Vibrio spp.
-
Brucella spp.
Gram-Positive Bacteria:
Other Pathogens:
It is important to note that enrofloxacin has weak activity against most anaerobic bacteria and is generally not recommended for treating anaerobic infections.[4][7] Its activity against Streptococcus species can also be variable.[7]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency. The following table summarizes representative MIC ranges for enrofloxacin against several medically significant pathogens.
| Bacterial Species | Type | MIC Range (µg/mL) | References |
| Escherichia coli | Gram-Negative | 0.004 - 0.25 | [1][3][4] |
| Salmonella spp. | Gram-Negative | 0.06 - 0.25 | [1] |
| Pseudomonas aeruginosa | Gram-Negative | 0.05 - 4.0 | [1][3][4] |
| Staphylococcus aureus | Gram-Positive | 0.0925 - 64 | [3] |
| Mannheimia haemolytica | Gram-Negative | 0.16 - 0.5 | [8] |
Note: MIC values can vary significantly between different strains of the same bacterial species and are influenced by the testing methodology.[9]
Mechanisms of Bacterial Resistance
The emergence of bacterial resistance to fluoroquinolones, including enrofloxacin, is a significant concern in both veterinary and human medicine.[1] Bacteria develop resistance primarily through three mechanisms:
-
Target Site Mutations: The most common mechanism involves spontaneous mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC).[1] These mutations alter the enzyme structure, reducing the binding affinity of enrofloxacin and thereby decreasing its efficacy.[1]
-
Reduced Intracellular Concentration: Bacteria can limit the internal concentration of enrofloxacin through two main approaches:
-
Active Efflux Pumps: Overexpression of membrane proteins that function as efflux pumps actively transports the antibiotic out of the cell, preventing it from reaching its target enzymes.[1][10][11]
-
Decreased Porin Expression: Gram-negative bacteria can reduce the influx of the drug by down-regulating the expression of outer membrane porin proteins (like OmpF in E. coli), which serve as channels for the antibiotic to enter the cell.[10][11][12]
-
-
Plasmid-Mediated Resistance: Resistance can be acquired horizontally through plasmids carrying specific genes. These include qnr genes, which protect the target enzymes from fluoroquinolones, and the aac(6')-Ib-cr gene, which encodes an enzyme that modifies and inactivates the drug.[1][13][14]
Caption: Logical relationships of bacterial resistance mechanisms to enrofloxacin.
Experimental Protocols: MIC Determination
The broth microdilution method is a standardized and widely used protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.[15][16]
Key Steps:
-
Preparation of Antibiotic Dilutions: A series of twofold serial dilutions of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[15][16] This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, then diluted to a standardized final concentration (typically around 5 x 10⁵ colony-forming units [CFU]/mL).[15]
-
Inoculation: Each well of the microtiter plate (including a positive control well with no antibiotic and a negative control well with no bacteria) is inoculated with the standardized bacterial suspension.[15]
-
Incubation: The plate is incubated under specific conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[15]
-
MIC Determination: After incubation, the plate is examined visually or with a spectrophotometer. The MIC is recorded as the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.[15]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
This compound remains a vital antibacterial agent in veterinary medicine due to its broad-spectrum bactericidal activity and favorable pharmacokinetic properties. Its mechanism, targeting the fundamental process of bacterial DNA replication, ensures high potency against a wide range of clinically relevant pathogens. However, the global rise in antibiotic resistance necessitates a thorough understanding of the mechanisms by which bacteria evade its effects. For researchers and drug development professionals, continued surveillance of MIC values and a deep knowledge of resistance pathways are paramount to preserving the efficacy of this important therapeutic class and developing strategies to overcome emerging challenges in animal health.
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Enrofloxacin - Wikipedia [en.wikipedia.org]
- 4. toku-e.com [toku-e.com]
- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. vetsafecare.com [vetsafecare.com]
- 8. researchgate.net [researchgate.net]
- 9. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of antibiotic resistance to enrofloxacin in uropathogenic Escherichia coli in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Enrofloxacin Hydrochloride: A Technical Guide on pKa, Solubility, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, possesses physicochemical properties that are critical to its efficacy and formulation. This technical guide provides an in-depth analysis of the acid dissociation constants (pKa) of enrofloxacin hydrochloride and their profound influence on the drug's behavior in biological systems. Key quantitative data are presented in a structured format, and detailed experimental protocols for pKa determination and pharmacokinetic analysis are outlined. Furthermore, this guide illustrates the antibacterial mechanism of action and explores the emerging understanding of enrofloxacin's interaction with host cell signaling pathways through detailed diagrams.
Physicochemical Properties of Enrofloxacin
Enrofloxacin is a zwitterionic molecule, meaning it contains both acidic and basic functional groups. This characteristic is central to its pH-dependent solubility and absorption. The key physicochemical properties are summarized below.
pKa Values of Enrofloxacin
The acid dissociation constant, pKa, is a measure of the strength of an acid in solution. For a multiprotic molecule like enrofloxacin, multiple pKa values describe the ionization state of its different functional groups at various pH levels. The reported pKa values for enrofloxacin are presented in Table 1. The first pKa (pKa1) corresponds to the carboxylic acid group, while the second (pKa2) is associated with the piperazinyl group.[1]
| Parameter | Reported Value 1[2] | Reported Value 2[3] | Reported Value 3[1] |
| pKa1 (Carboxylic Acid) | 6.06 | 5.94 | 5.9 |
| pKa2 (Piperazinyl Group) | 7.70 | 8.70 | 8.0 |
| Isoelectric Point (pI) | 6.85 | 7.32 | - |
Table 1: Reported pKa Values and Isoelectric Point of Enrofloxacin
The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. Near this pH, enrofloxacin exists predominantly as a zwitterion, which contributes to its low aqueous solubility.[3]
Relevance of pKa in Biological Buffers
The pKa values of enrofloxacin are of paramount importance in understanding its behavior in biological systems, which are buffered at physiological pH (typically around 7.4). The ionization state of the drug, dictated by the surrounding pH, directly influences its solubility, absorption, distribution, and ultimately, its bioavailability.
Enrofloxacin's amphoteric nature means its solubility is pH-dependent. At acidic pH, the piperazinyl group is protonated, increasing its aqueous solubility. Conversely, in alkaline conditions, the carboxylic acid group is deprotonated, which also enhances solubility. However, near its isoelectric point (around pH 7.32), the molecule has minimal solubility. This poor water solubility at physiological pH can limit its oral absorption and bioavailability.[4]
To overcome this limitation, enrofloxacin is often formulated as a salt, such as this compound. The hydrochloride salt form (Enro-C) has been shown to have significantly higher water solubility compared to the parent compound, leading to improved bioavailability.[5] Another approach to enhance solubility is the formation of other salts, like enrofloxacin mesylate, which has demonstrated a dramatic increase in aqueous solubility and oral bioavailability.[2]
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa values of ionizable compounds.
Principle: A solution of the drug is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the acidic and basic forms of an ionizable group are present in equal concentrations, which corresponds to the midpoint of the buffer region in the titration curve.
Apparatus and Reagents:
-
pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
This compound sample
-
Deionized water (degassed)
-
Potassium chloride (KCl) for maintaining constant ionic strength
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 1 mM). An organic co-solvent may be used if solubility is an issue, with appropriate corrections applied.
-
Titration Setup: Place the sample solution in a thermostatted vessel, introduce a magnetic stir bar, and immerse the calibrated pH electrode. Maintain a constant ionic strength using a background electrolyte like KCl.
-
Acidic Titration: If starting with the hydrochloride salt, titrate the solution with standardized NaOH. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Basic Titration: To determine both pKa values, the solution can be first acidified with a known amount of HCl and then titrated with NaOH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve, which are more accurately found by plotting the first or second derivative of the curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa.
Caption: Workflow for pKa determination.
Pharmacokinetic Study Workflow
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Principle: After administering the drug to test subjects, blood samples are collected at various time points. The concentration of the drug in the plasma is then measured using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
Experimental Animals: The choice of animal model (e.g., rabbits, dogs) depends on the research objectives. All animal procedures must be conducted in accordance with ethical guidelines.
Procedure:
-
Dosing: Administer a single dose of this compound to the animals (e.g., 10 mg/kg orally).
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., ear vein in rabbits) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) and extract the drug.
-
HPLC Analysis: Analyze the enrofloxacin concentration in the prepared samples using a validated HPLC method with a suitable detector (e.g., UV or fluorescence).
-
Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Caption: Workflow for a pharmacokinetic study.
Signaling Pathways and Mechanism of Action
Antibacterial Mechanism of Action
Enrofloxacin's primary mechanism of action is the inhibition of bacterial DNA synthesis. It targets two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.
-
Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication. It is the main target in Gram-positive bacteria.
By inhibiting these enzymes, enrofloxacin leads to a rapid cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.
Caption: Enrofloxacin's antibacterial action.
Interaction with Host Cell Signaling Pathways
Recent research has indicated that enrofloxacin may also exert effects on host cell signaling pathways, suggesting potential immunomodulatory and other biological activities beyond its antibacterial properties.
-
NF-κB Pathway: Exposure of macrophages to enrofloxacin has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This can lead to an immune response that includes the production of reactive oxygen species and cytokines.
-
mTOR Signaling: Enrofloxacin has been found to affect the mTOR (mammalian target of rapamycin) signaling pathway, which is involved in various cellular processes, including inflammatory responses.
-
Endocrine Signaling: Some studies suggest that enrofloxacin and its metabolite, ciprofloxacin, may have reproductive toxicity by interfering with endocrine signaling pathways.
Caption: Enrofloxacin's host cell effects.
Conclusion
The pKa values of this compound are fundamental to its pharmaceutical properties. A thorough understanding of how pH influences its ionization state is crucial for the development of effective formulations with optimal solubility and bioavailability. The provided experimental protocols offer a framework for the precise determination of these critical parameters and for evaluating the pharmacokinetic profile of enrofloxacin. While its primary mechanism of action as a bacterial DNA synthesis inhibitor is well-established, ongoing research into its interactions with host cell signaling pathways may reveal new therapeutic implications and considerations for its use. This guide serves as a valuable resource for professionals in the field of drug development and veterinary medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Broad spectrum antibiotic enrofloxacin modulates contact sensitivity through gut microbiota in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Enrofloxacin on the Microbiome, Metabolome, and Abundance of Antibiotic Resistance Genes in the Chicken Cecum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of enrofloxacin and ciprofloxacin in foods of animal origin by capillary electrophoresis with field amplified sample stacking-sweeping technique - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Enrofloxacin Against Gram-Positive Bacteria: A Technical Guide
Introduction
Enrofloxacin is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class of antibiotics.[1] It is widely utilized in veterinary medicine to treat a variety of bacterial infections.[2] While initially developed for their potent activity against Gram-negative aerobes, newer generation fluoroquinolones like enrofloxacin have demonstrated significant efficacy against a range of Gram-positive pathogens.[3] This technical guide provides an in-depth overview of the in vitro activity of enrofloxacin against Gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, relevant experimental protocols, and mechanisms of bacterial resistance.
Mechanism of Action
Enrofloxacin exerts its bactericidal effect by inhibiting enzymes essential for bacterial DNA synthesis.[4] The primary targets for fluoroquinolones are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[2][5] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.[4][6]
In Gram-positive bacteria, the primary target of enrofloxacin is topoisomerase IV .[7][8] Enrofloxacin binds to the complex formed by topoisomerase IV and DNA at the cleavage-ligation site.[2][9] This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands.[9] This interruption of the DNA replication process leads to the fragmentation of the bacterial chromosome and ultimately results in rapid cell death.[7] While DNA gyrase is the main target in Gram-negative bacteria, it also serves as a secondary target in Gram-positive organisms.[7][8]
References
- 1. dovepress.com [dovepress.com]
- 2. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of marbofloxacin and enrofloxacin against bacterial strains isolated from companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
exploratory studies on enrofloxacin hydrochloride metabolites
An In-depth Technical Guide to the Exploratory Studies of Enrofloxacin Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of this compound, a fluoroquinolone antibiotic extensively used in veterinary medicine. Understanding the biotransformation of enrofloxacin is crucial for optimizing its therapeutic efficacy, ensuring animal and human safety, and meeting regulatory standards. This document details the identified metabolites, presents quantitative pharmacokinetic data, outlines experimental protocols, and visualizes key metabolic and experimental pathways.
Enrofloxacin Metabolism and Biotransformation
Enrofloxacin undergoes various metabolic transformations that differ across animal species. The primary and most well-documented metabolic pathway is the N-deethylation of the piperazine ring to form ciprofloxacin, which is also a potent antimicrobial agent.[1][2] This biotransformation contributes significantly to the overall therapeutic effect of enrofloxacin administration.[3][4] Other reported metabolic processes include N-oxidation, glucuronide conjugation, oxidative decarboxylation, defluorination, and the opening of the piperazinyl ring.[5][6]
In broiler chickens, a study identified 31 different metabolites, with ciprofloxacin and desethylene-enrofloxacin being the most significant.[7] Fungal biotransformation studies have also identified metabolites such as enrofloxacin N-oxide, N-acetylciprofloxacin, and desethylene-enrofloxacin.[8]
Key Metabolic Pathways
The principal routes of enrofloxacin biotransformation involve modifications to the piperazine ring and the quinolone core. The conversion to ciprofloxacin is a key step, as ciprofloxacin itself has strong antibacterial properties.[9] Further metabolism of ciprofloxacin can lead to the formation of metabolites like oxociprofloxacin and sulfociprofloxacin.[9]
Caption: Primary metabolic pathways of enrofloxacin.
Quantitative Data: Pharmacokinetics of Enrofloxacin and Ciprofloxacin
The pharmacokinetic parameters of enrofloxacin and its primary metabolite, ciprofloxacin, vary significantly depending on the animal species, route of administration, and dosage. The tables below summarize key pharmacokinetic data from various studies.
Table 1: Pharmacokinetic Parameters of Enrofloxacin and Ciprofloxacin in Various Species
| Species | Administration | Dose | Analyte | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Reference |
| Nanyang Cattle | IV | 2.5 mg/kg | Ciprofloxacin | 0.315 ± 0.017 | 0.958 ± 0.102 | - | [10] |
| Nanyang Cattle | IM | 2.5 mg/kg | Ciprofloxacin | 0.071 ± 0.006 | 3 ± 1.095 | - | [10] |
| Badri Cows | IV | 7.5 mg/kg | Ciprofloxacin | 0.12 ± 0.01 | 1.0 | - | [11] |
| Dogs | IV | 5 mg/kg | Ciprofloxacin | 0.2 | 2.2 | - | [3] |
| Dogs | Oral | 5 mg/kg | Ciprofloxacin | 0.2 | 3.6 | - | [3] |
| Black Rockfish (13°C) | Oral | 10 mg/kg | Ciprofloxacin | 0.04 ± 0.02 | 3.0 | - | [4] |
| Black Rockfish (22°C) | Oral | 10 mg/kg | Ciprofloxacin | 0.10 ± 0.03 | 6.0 | - | [4] |
| Prairie Dogs | SC | 20 mg/kg | Enrofloxacin | 4.90 (3.44-6.08) | 1.59 (0.5-2.0) | 4.63 (4.02-5.2) | [12] |
Note: Data are presented as mean ± SD or mean (range) where available. Cmax = Maximum Plasma Concentration; Tmax = Time to reach Cmax; t1/2 = Elimination Half-life.
Table 2: Enrofloxacin and Ciprofloxacin Residues in Laying Hens (Combined Administration with Tilmicosin)
| Analyte | Peak Concentration in Eggs (µg/kg) | Day of Peak Concentration | Reference |
| Enrofloxacin | 1256.41 ± 226.10 | Day 5 of administration | [13] |
| Ciprofloxacin | 93.22 ± 22.79 | Day 5 of administration | [13] |
Experimental Protocols
The analysis of enrofloxacin and its metabolites requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.[14][15]
Sample Preparation and Extraction
Effective extraction of analytes from complex biological matrices is a critical first step.
-
Tissue Samples (Liver, Muscle): Homogenized tissue is typically extracted using a solvent combination, such as 5% phosphoric acid in 50% acetonitrile in water.[14] This is often followed by a protein precipitation step (e.g., deep freezing) and centrifugation to separate the liquid phase for analysis.[14]
-
Plasma/Serum Samples: Protein precipitation is achieved by adding solvents like methanol or acetonitrile.[16] The mixture is vortexed and centrifuged, and the resulting supernatant is filtered before injection into the analytical system.[16]
-
Milk Samples: Milk is often treated with a buffer (e.g., phosphate buffer) and then subjected to liquid-liquid extraction or solid-phase extraction (SPE) on a C18 cartridge for cleanup and concentration of the analytes.[17]
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase columns, such as C18, are commonly used for separation.[15][18]
-
Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[18][19]
-
Detection: Fluorescence detection is highly sensitive for fluoroquinolones, with typical excitation and emission wavelengths around 276-280 nm and 418-455 nm, respectively.[18][20] Diode-Array Detection (DAD) can also be used.[17]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used, as it provides a strong response for the protonated precursor ions [M+H]+ of enrofloxacin and its metabolites.[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[15]
-
Mass Transitions: For enrofloxacin, the precursor ion is m/z 360, and for ciprofloxacin, it is m/z 332.[15]
-
Caption: General experimental workflow for metabolite analysis.
In Vitro and In Vivo Studies
-
In Vitro Studies: These are often used to investigate specific metabolic pathways. For example, rat liver microsomes are used to study the inhibitory effects of enrofloxacin on cytochrome P-450 (P450) enzymes.[21][22] By measuring the activity of specific P450 isozymes (like P450IA1 and IA2) in the presence of enrofloxacin, researchers can assess the potential for drug-drug interactions.[21][22]
-
In Vivo Studies: These studies involve administering enrofloxacin to live animals to understand its complete pharmacokinetic and metabolic profile.[10][12] A typical protocol involves:
-
Administering a single dose of enrofloxacin via a specific route (e.g., intravenous, intramuscular, subcutaneous, or oral).[12]
-
Collecting blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration).[12]
-
Separating plasma or serum and storing it frozen until analysis.
-
Analyzing the samples using a validated method (e.g., LC-MS/MS) to determine the concentrations of enrofloxacin and its metabolites.
-
Performing non-compartmental pharmacokinetic analysis to calculate parameters like Cmax, Tmax, AUC, and elimination half-life.[12]
-
Pharmacological Implications and Signaling
The metabolism of enrofloxacin has direct consequences for its overall efficacy and safety. The biotransformation to ciprofloxacin is particularly important as it extends the spectrum and duration of antimicrobial activity.
Contribution of Metabolites to Efficacy
Ciprofloxacin is a highly active antimicrobial agent, and its formation in vivo means that the animal is effectively treated by two active compounds. This dual action can enhance the therapeutic outcome, especially against bacteria that may be more susceptible to ciprofloxacin than to the parent drug.
Caption: Contribution of metabolism to overall drug efficacy.
Cytochrome P450 Interactions
Studies have shown that enrofloxacin can inhibit hepatic cytochrome P450 enzymes, specifically the P450IA subfamily (CYP1A1 and CYP1A2) in rats.[21][22] This inhibition is concentration-dependent and suggests that caution should be exercised when co-administering enrofloxacin with other drugs that are metabolized by these enzymes, as it could lead to altered drug clearance and potential toxicity.[21]
References
- 1. Dispositions of enrofloxacin and its major metabolite ciprofloxacin in Thai swamp buffaloes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous and oral administration of enrofloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic study of enrofloxacin and metabolic profile modifications in broiler chicken tissues after drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiological Transformation of Enrofloxacin by the Fungus Mucor ramannianus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Pharmacokinetics of Enrofloxacin and Its Metabolite Ciprofloxacin in Nanyang Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows [arccjournals.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. mdpi.com [mdpi.com]
- 14. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]
- 15. html.rhhz.net [html.rhhz.net]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of enrofloxacin and its primary metabolite, ciprofloxacin, in pig tissues. Application to residue studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo study of the effects of enrofloxacin on hepatic cytochrome P-450. Potential for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Initial Toxicity Screening of Enrofloxacin Hydrochloride in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, widely used in veterinary medicine to treat bacterial infections. However, concerns regarding its potential toxicity to eukaryotic cells necessitate thorough in vitro screening to ensure its safe and effective use. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound in various cell lines, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying toxicological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and safety assessment.
Cytotoxicity and Genotoxicity of this compound
Enrofloxacin has been shown to induce both cytotoxic and genotoxic effects in a variety of cell lines. The extent of this toxicity is dependent on the concentration of the drug and the specific cell type.
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from in vitro toxicity studies of this compound.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| Bovine Peripheral Lymphocytes | MTT | 50, 100, 150 µg/mL | 24 h | Significant decrease in cell viability at all concentrations.[1][2] | [1][2] |
| Bovine Cumulus Cells | MTT | 50, 100, 150 µg/mL | 24 h | Significant inhibition of cell viability at 150 µg/mL.[1] | [1] |
| Human Hepatocytes (THLE-2) | CCK-8 | 25 - 500 µg/L | 72 h | Dose-dependent inhibition of cell proliferation.[3] | [3] |
| Canine Tendon Cells | XTT | 10 - 200 µg/mL | 2 - 6 days | Dose-dependent inhibition of cell proliferation.[4] | [4] |
| Canine Chondrocytes | XTT | 10 - 200 µg/mL | 2 - 6 days | Dose-dependent inhibition of cell proliferation.[4] | [4] |
| Chicken Fibroblasts (UMNSAH/DF-1) | Apoptosis Assays | Not Specified | Not Specified | Induction of apoptosis.[5] | [5] |
Table 2: Genotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| Bovine Peripheral Lymphocytes | Comet Assay | 50, 100, 150 µg/mL | 24 h | Significant DNA damage at all concentrations.[1][2] | [1][2] |
| Bovine Peripheral Lymphocytes | CBMN cyt Assay | 50, 100 µg/mL | 24 h | Increased frequency of micronuclei.[1][2] | [1][2] |
| Bovine Cumulus Cells | Comet Assay | 50, 100, 150 µg/mL | 24 h | No significant DNA damage.[1] | [1] |
| Bovine Cumulus Cells | CBMN cyt Assay | 50, 100, 150 µg/mL | 24 h | No significant increase in micronuclei frequency.[1] | [1] |
| Human Lymphocytes | Chromosomal Aberration Test | Not Specified | Not Specified | Induction of chromosomal aberrations.[6] | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicity screening results. The following sections outline the protocols for the key assays used to assess the cytotoxicity and genotoxicity of this compound.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of this compound (e.g., 50, 100, 150 µg/mL) and a negative control for 24 hours.[1][2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the negative control.
Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Treat cells with this compound as described for the cytotoxicity assay.[1][2]
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nuclear material.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software.
Cytokinesis-Block Micronucleus Cytome (CBMN cyt) Assay for Genotoxicity
The CBMN cyt assay is a comprehensive method to assess chromosome damage by measuring the frequency of micronuclei in cells that have completed one nuclear division.
Protocol:
-
Cell Culture and Treatment: Culture cells and expose them to this compound.[1][2]
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
Signaling Pathways in this compound Toxicity
The toxic effects of this compound are mediated through specific signaling pathways, primarily involving the induction of oxidative stress and apoptosis.
Oxidative Stress Induction
Enrofloxacin has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7][8][9] This imbalance between ROS generation and the cell's antioxidant capacity can cause damage to cellular components, including DNA, proteins, and lipids.
Mitochondrial Pathway of Apoptosis
A key mechanism of enrofloxacin-induced cell death is the activation of the mitochondrial pathway of apoptosis.[5] This process is characterized by changes in mitochondrial morphology, the formation of the apoptosome, and the activation of executive caspases.[5]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the key signaling pathways involved in this compound toxicity.
References
- 1. Cytotoxic and genotoxic effects induced by enrofloxacin-based antibiotic formulation Floxagen® in two experimental models of bovine cells in vitro: peripheral lymphocytes and cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. mdpi.com [mdpi.com]
- 4. The effects of enrofloxacin on canine tendon cells and chondrocytes proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of the mitochondrial pathway of apoptosis by enrofloxacin in the context of the safety issue of its use in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism [ouci.dntb.gov.ua]
- 8. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Enrofloxacin Hydrochloride Minimum Inhibitory Concentration (MIC) in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) of enrofloxacin hydrochloride is a critical step in antimicrobial susceptibility testing (AST). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[1] This value is essential for understanding the potency of the antibiotic, monitoring the emergence of resistance, and guiding appropriate therapeutic dosage regimens.[2][3]
This application note provides detailed protocols for determining the MIC of this compound in bacteria using the internationally recognized broth microdilution and agar dilution methods, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Principle of the Method
Both the broth microdilution and agar dilution methods are based on exposing a standardized bacterial inoculum to serial dilutions of this compound. After a specified incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound that inhibits this visible growth.[1] These quantitative methods are considered the gold standard for MIC determination.[4]
Materials and Reagents
A comprehensive list of materials and reagents required for both broth microdilution and agar dilution methods is provided in Table 1.
Table 1: Materials and Reagents for this compound MIC Determination
| Category | Item |
| Antimicrobial Agent | This compound powder (analytical grade) |
| Solvents | 0.1 N NaOH, Sterile deionized water |
| Bacterial Cultures | Test bacterial isolates, Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[5][6] |
| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA)[4][5] |
| Labware (Broth Method) | Sterile 96-well microtiter plates (U- or flat-bottom), sterile reagent reservoirs, multichannel pipettes, sterile pipette tips[7] |
| Labware (Agar Method) | Sterile petri dishes (100 mm or 150 mm), sterile tubes for serial dilutions, inoculating device (e.g., multipoint replicator)[8] |
| Equipment | Incubator (35°C ± 2°C), vortex mixer, spectrophotometer or McFarland turbidity standards, biosafety cabinet, micropipettes, pH meter |
| Other Reagents | Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS) |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the poor water solubility of enrofloxacin, a stock solution is typically prepared using a small amount of 0.1 N NaOH followed by dilution with sterile deionized water.
-
Weighing: Accurately weigh the required amount of this compound powder based on its potency.
-
Dissolving: Dissolve the powder in a small volume of 0.1 N NaOH.
-
Dilution: Add sterile deionized water to reach the final desired stock concentration (e.g., 1280 µg/mL).
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C or colder.[9]
Broth Microdilution Method
This method is performed in 96-well microtiter plates and is suitable for testing multiple isolates simultaneously.[7][10]
-
Preparation of Working Solutions: Prepare a 2x concentrated working solution of enrofloxacin from the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For a final test range of 0.008 to 16 µg/mL, the initial 2x working solution would be 32 µg/mL.
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x enrofloxacin working solution to the wells in the first column, resulting in the highest desired concentration.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.[7] This will result in 100 µL of varying enrofloxacin concentrations in each well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate.[4] This will bring the total volume in each well to 150 µL and dilute the enrofloxacin to its final test concentration.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
Agar Dilution Method
This method involves incorporating the antibiotic into the agar medium. It is laborious but allows for the testing of multiple isolates on a single plate.[5][8]
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of sterile tubes, each containing a specific concentration of this compound that is 10 times the final desired concentration in the agar.
-
Melt Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
-
For each concentration, add 1 part of the 10x enrofloxacin solution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of MHA).[8]
-
Mix gently but thoroughly to avoid bubbles and pour into sterile petri dishes. Allow the plates to solidify.
-
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (Step 4.2.3), but the final dilution should result in a concentration of approximately 10⁴ CFU per spot.[5]
-
Inoculation: Spot 1 µL of each prepared bacterial suspension onto the surface of the agar plates, starting with the control plate (no antibiotic) and proceeding to plates with increasing concentrations of enrofloxacin. A multipoint replicator can be used for this purpose.[5]
-
Controls: Include a growth control plate containing MHA without any enrofloxacin.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Quality Control
Parallel testing of quality control (QC) strains with known MIC ranges is mandatory to ensure the accuracy and reproducibility of the results.[6]
Table 2: Quality Control Strains and Expected Enrofloxacin MIC Ranges (CLSI)
| QC Strain | ATCC Number | Expected MIC Range (µg/mL) | Reference |
| Escherichia coli | 25922 | 0.008 - 0.03 | [5][11] |
| Staphylococcus aureus | 29213 | 0.06 - 0.25 | [4][5] |
| Pseudomonas aeruginosa | 27853 | 1 - 4 | [11] |
Note: Ranges are subject to change and should be verified against the latest CLSI documents.
Interpretation of Results
After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Broth Microdilution: The MIC is the lowest concentration in a well that appears clear (no turbidity or pellet of growth).
-
Agar Dilution: The MIC is the lowest concentration on an agar plate where there is no bacterial growth, a faint haze, or a single colony.[5]
The determined MIC values can then be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints provided by CLSI.[4][12] A new category, Susceptible-Dose Dependent (SDD), has been introduced for certain bacteria, indicating that susceptibility is dependent on the dosage regimen.[2][12]
Table 3: Example CLSI Interpretive Criteria for Enrofloxacin (for Enterobacterales in Dogs)
| MIC (µg/mL) | Interpretation | Recommended Dosage (Dogs) | Reference |
| ≤ 0.06 | Susceptible | 5 mg/kg, once daily | [2][13] |
| 0.12 | Susceptible-Dose Dependent | 10 mg/kg, once daily | [2][13] |
| 0.25 | Susceptible-Dose Dependent | 20 mg/kg, once daily | [2][13] |
| ≥ 0.5 | Resistant | - | [2][13] |
Note: Breakpoints are host- and pathogen-specific and are regularly updated. Always refer to the most current CLSI guidelines (e.g., VET01S).[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the MIC of this compound using the broth microdilution method.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wormsandgermsblog.com [wormsandgermsblog.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, pirlimycin, premafloxacin, and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MIC estimation [bio-protocol.org]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]
- 13. avmajournals.avma.org [avmajournals.avma.org]
Preparing Enrofloxacin Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic primarily used in veterinary medicine to combat a wide range of Gram-positive and Gram-negative bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, leading to bacterial cell death.[1][2] In the context of cell culture, enrofloxacin hydrochloride is a valuable tool for preventing and controlling microbial contamination. Furthermore, its cytotoxic effects on eukaryotic cells at higher concentrations have prompted investigations into its potential as an anti-neoplastic agent, making it a compound of interest in drug development.[3][4] These application notes provide detailed protocols for the preparation, sterilization, and storage of this compound stock solutions for use in cell culture experiments, along with data on its physicochemical properties and cytotoxicity.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[5] It is the hydrochloride salt of enrofloxacin, which enhances its solubility in aqueous solutions.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₂FN₃O₃ · HCl | [6] |
| Molecular Weight | 395.86 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | ~228–235 °C (with decomposition) | [5] |
| pH (1% aqueous solution) | 4.5–5.5 | [5] |
| Stability | Stable in dry form; sensitive to light, strong acids, and bases | [5] |
Solubility
The solubility of this compound varies depending on the solvent. It is freely soluble in water and soluble in some organic solvents. For cell culture applications, the choice of solvent is critical to ensure compatibility with the cell line and experimental conditions.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | 10 mg/mL | [6][7] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (requires sonication) | [8] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) with DMF (1:1) | ~0.5 mg/mL (Enrofloxacin base) | [9] |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution in water, which is suitable for most cell culture applications.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (cell culture grade)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Sterile, light-protecting cryovials for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL).
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.[8]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use, light-protecting cryovials. This prevents repeated freeze-thaw cycles and degradation from light exposure.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for long-term storage (up to 1 year) or at 2-8°C for short-term use (up to 28 days).[2][8]
Protocol 2: Preparation of this compound Stock Solution in DMSO (10 mg/mL)
For applications requiring a non-aqueous solvent, DMSO can be used. Note that DMSO can have cytotoxic effects on some cell lines, so the final concentration in the culture medium should be kept low (typically ≤ 0.5%).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: In a sterile environment, weigh the desired amount of this compound powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO.
-
Mixing and Sonication: Vortex the tube thoroughly. Due to the hygroscopic nature of DMSO, sonication may be required to fully dissolve the compound.[8]
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots in light-protecting tubes.
-
Labeling: Label each aliquot with the compound name, concentration, solvent (DMSO), and preparation date.
-
Storage: Store the DMSO stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a sterile this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Cytotoxicity of this compound
While effective against bacteria, enrofloxacin can exhibit cytotoxic effects on eukaryotic cells, particularly at higher concentrations. This is an important consideration when determining the working concentration for cell culture experiments. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
Table 3: Cytotoxicity of Enrofloxacin in Various Cell Lines
| Cell Line | Cell Type | IC50 / Effective Concentration | Exposure Time | Reference(s) |
| Bovine Peripheral Lymphocytes | Normal | Cytotoxic and genotoxic at 50, 100, and 150 µg/mL | 24 hours | [10] |
| Bovine Cumulus Cells | Normal | Cytotoxic at 150 µg/mL | 24 hours | [10] |
| Loach Fin Cells | Normal | IC50: ~512.5 mg/L (1296.2 µM) | Not specified | [11] |
| Human Bladder Cancer (T24) | Cancer | Significant decrease in viability at 25-800 µg/mL | 24 and 48 hours | [12] |
| Human Urothelium (SV-HUC-1) | Normal | Less sensitive than T24 cells | 24 and 48 hours | [12] |
| Canine Osteosarcoma Cells | Cancer | Decreased cell viability | Not specified | [4] |
| Grass Carp Hepatic (L8824) | Normal | Increased LDH release at 50, 100, and 200 µg/mL | 24 hours | [3] |
Mechanism of Action in Eukaryotic Cells: Signaling Pathway
At cytotoxic concentrations, enrofloxacin can induce apoptosis in eukaryotic cells through the mitochondrial pathway.[13] This process involves changes in mitochondrial morphology, the formation of the apoptosome, and the activation of caspases.
Caption: Mitochondrial pathway of enrofloxacin-induced apoptosis.
Conclusion
The protocols and data presented provide a comprehensive guide for the effective preparation and use of this compound stock solutions in a research setting. By following these guidelines, researchers can ensure the consistency and reliability of their cell culture experiments, whether for antimicrobial applications or for investigating the cytotoxic properties of this compound. Careful consideration of the solvent, storage conditions, and working concentrations is essential for obtaining accurate and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. vetlexicon.com [vetlexicon.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 6. toku-e.com [toku-e.com]
- 7. discofinechem.com [discofinechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Enrofloxacin hcl | TargetMol [targetmol.com]
- 11. Cytotoxicity and apoptosis induced by enrofloxacin in loach fin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of the mitochondrial pathway of apoptosis by enrofloxacin in the context of the safety issue of its use in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enrofloxacin Hydrochloride in Veterinary Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enrofloxacin hydrochloride in veterinary clinical trial protocols. The information is compiled from various studies and is intended to guide researchers and professionals in designing and executing clinical trials for this broad-spectrum fluoroquinolone antibiotic.
Mechanism of Action
This compound acts by inhibiting bacterial DNA gyrase, a type II topoisomerase, and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, enrofloxacin stabilizes it, leading to breaks in the DNA and ultimately bacterial cell death.[3][4] This mechanism of action is effective against a wide range of Gram-negative and Gram-positive bacteria.
References
- 1. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 2. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Enrofloxacin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is widely used in veterinary medicine to treat a variety of bacterial infections.[2] The efficacy of enrofloxacin is concentration-dependent, meaning its bactericidal activity increases with higher concentrations.[2] Understanding the in vitro susceptibility of bacterial isolates to enrofloxacin hydrochloride is crucial for effective clinical use and for monitoring the development of antimicrobial resistance.
This document provides detailed protocols for determining the in vitro antibacterial activity of this compound using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar disk diffusion, and Minimum Bactericidal Concentration (MBC) testing.
Mechanism of Action
Enrofloxacin exerts its antibacterial effect by inhibiting bacterial DNA synthesis. Its primary targets are two essential enzymes involved in DNA replication and repair: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[1] By binding to these enzymes, enrofloxacin traps them in a complex with DNA, leading to double-stranded DNA breaks and ultimately cell death.
Mechanism of action of enrofloxacin.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound reference standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microplate reader (optional)
-
Incubator (35°C ± 2°C)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[3][4]
Procedure:
-
Preparation of Enrofloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with dropwise addition of 0.1 N NaOH to aid dissolution) at a concentration of 1 mg/mL. Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the enrofloxacin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well serves as the growth control (no antibiotic), and the twelfth well serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[5] This can be determined by visual inspection or using a microplate reader.
Broth microdilution workflow.
Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Enrofloxacin disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures and 0.5 McFarland standard as described above
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
-
QC bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)[3][6]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply a 5 µg enrofloxacin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).[1]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile MHA plates
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate: Following the MIC reading, select the wells showing no visible growth.
-
Plating: Aspirate 10 µL from each of these clear wells and spot-plate it onto a sterile MHA plate. Be sure to also plate from the positive growth control well to confirm the viability of the bacteria.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no bacterial growth on the subculture plate.[5]
Data Presentation
Quality Control Ranges
It is imperative to perform quality control testing with each batch of susceptibility tests. The results should fall within the acceptable ranges established by the CLSI.
| Quality Control Strain | Test Method | Enrofloxacin Conc. | Acceptable Range |
| Escherichia coli ATCC 25922 | Broth Microdilution (MIC) | - | 0.008 - 0.03 µg/mL |
| Agar Disk Diffusion | 5 µg | 32 - 40 mm | |
| Staphylococcus aureus ATCC 25923 | Agar Disk Diffusion | 5 µg | 22 - 30 mm |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution (MIC) | - | 0.25 - 2 µg/mL |
| Agar Disk Diffusion | 5 µg | 15 - 21 mm |
Note: Ranges are based on CLSI guidelines and may be subject to updates. Laboratories should consult the most recent CLSI documents.
Interpretive Criteria (Breakpoints)
The CLSI provides breakpoints to categorize bacterial isolates as susceptible (S), intermediate (I), or resistant (R) based on MIC values or zone diameters. It's important to note that these can be host- and pathogen-specific and are periodically updated. For instance, recent CLSI updates for canine isolates have introduced a "susceptible-dose dependent" (SDD) category.[7][8][9][10]
Example Breakpoints for Enterobacterales (Veterinary):
| Category | MIC (µg/mL) | Zone Diameter (mm) |
| Susceptible (S) | ≤ 0.25 | ≥ 21 |
| Intermediate (I) | 0.5 - 1 | 17 - 20 |
| Resistant (R) | ≥ 2 | ≤ 16 |
Note: These are example breakpoints and may not be applicable to all species or clinical scenarios. Always refer to the latest CLSI VET01S supplement for current interpretive criteria.[6][8]
Hypothetical Experimental Data
MIC and MBC of this compound against various pathogens:
| Bacterial Isolate | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli (Wild-Type) | 0.015 | 0.03 |
| Escherichia coli (Resistant) | 8 | > 32 |
| Staphylococcus pseudintermedius | 0.125 | 0.25 |
| Pasteurella multocida | ≤ 0.008 | 0.015 |
| Pseudomonas aeruginosa | 1 | 4 |
Disk Diffusion Results for the same pathogens:
| Bacterial Isolate | Zone Diameter (mm) | Interpretation |
| Escherichia coli (Wild-Type) | 35 | Susceptible |
| Escherichia coli (Resistant) | 6 | Resistant |
| Staphylococcus pseudintermedius | 25 | Susceptible |
| Pasteurella multocida | 40 | Susceptible |
| Pseudomonas aeruginosa | 18 | Intermediate |
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 3. Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Enrofloxacin and Orbifloxacin Disks Approved in Japan for Susceptibility Testing of Representative Veterinary Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]
- 9. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wormsandgermsblog.com [wormsandgermsblog.com]
Application Note: Quantification of Enrofloxacin and its Metabolite Ciprofloxacin by LC-MS
Abstract
This application note presents a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enrofloxacin and its primary metabolite, ciprofloxacin, in biological matrices. Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine.[1][2] Its use requires rigorous monitoring to ensure food safety and adherence to maximum residue limits (MRLs).[1][3] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative performance data. The described method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, residue analysis, and food safety testing.
Introduction
Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class of drugs, extensively used in veterinary medicine to treat bacterial infections in various animals.[1][2] Following administration, enrofloxacin is metabolized in the body to its active metabolite, ciprofloxacin, which also exhibits antibacterial properties.[4] Due to the potential for antibiotic resistance and other public health concerns, regulatory bodies in many countries have established MRLs for the combined residues of enrofloxacin and ciprofloxacin in food products of animal origin.[1][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of these compounds due to its high sensitivity, selectivity, and specificity.[5][6] This application note details a robust LC-MS/MS method for the accurate quantification of enrofloxacin and ciprofloxacin in complex biological matrices.
Experimental Protocols
Materials and Reagents
-
Enrofloxacin and Ciprofloxacin analytical standards (>99% purity)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Metaphosphoric acid
-
Sodium chloride
-
Internal Standard (IS): Moxifloxacin-d4 or other suitable deuterated analog
-
Syringe filters (0.22 µm)
Standard Solution Preparation
Prepare individual stock solutions of enrofloxacin, ciprofloxacin, and the internal standard in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions by serial dilution with the mobile phase. Calibration curves are constructed by spiking blank matrix extracts with the working standards to achieve a concentration range covering the expected sample concentrations.
Sample Preparation (Chicken Liver Example)
A liquid-liquid extraction procedure is employed for the extraction of enrofloxacin and ciprofloxacin from chicken liver tissue.[7]
-
Homogenize 5 g of the tissue sample.
-
Add 10 mL of an extraction solvent (e.g., 5% phosphoric acid in 50% acetonitrile in water).[7]
-
Vortex the mixture for 10 minutes.[1]
-
Subject the sample to deep freezing to aid in the separation of the liquid phase.[7]
-
Centrifuge at 10,000 rpm for 20 minutes at 4°C.[7]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[7]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Agilent Poroshell EC C18, 4.6 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See table below |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 5.0 | 90 | 10 |
| 6.0 - 7.0 | 35 | 65 |
| 7.0 - 9.0 | 5 | 95 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 4500 V |
| Ion Source Temperature | 550°C |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Enrofloxacin | 360 | 316 | 245 |
| Ciprofloxacin | 332 | 314 | 231 |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of enrofloxacin and ciprofloxacin.
Table 1: Method Detection and Quantification Limits
| Compound | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Enrofloxacin | 0.22 | 0.85 |
| Ciprofloxacin | 0.47 | 1.44 |
Data obtained from analysis in chicken liver matrix.[7]
Table 2: Linearity and Recovery
| Compound | Linear Range (µg/kg) | Correlation Coefficient (r²) | Mean Recovery (%) |
| Enrofloxacin | 2 - 13,122 | >0.999 | 97.1 - 106 |
| Ciprofloxacin | Varies by study | >0.999 | 70 - 101.7 |
Linear range and recovery data are compiled from multiple studies across different matrices, including aquatic products and chicken tissue.[1][3]
Diagrams
Caption: Experimental workflow for the quantification of enrofloxacin and ciprofloxacin.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of enrofloxacin and its metabolite ciprofloxacin in biological matrices. The protocol is characterized by a straightforward sample preparation procedure and excellent analytical performance, meeting the requirements for regulatory monitoring and research applications. The high selectivity and sensitivity of the method make it a valuable tool for ensuring food safety and for conducting pharmacokinetic studies of these important veterinary drugs.
References
- 1. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ciprofloxacin, enrofloxacin, doxycycline, and chloramphenicol residues in poultry, red meat, and fish by high-performance liquid chromatography ultraviolet method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of enrofloxacin and its metabolite ciprofloxacin using gold nanoparticles and laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. entomoljournal.com [entomoljournal.com]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]
Application Notes and Protocols for Treating Mycoplasma in Cell Culture with Enrofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma contamination is a pervasive and often-undiagnosed problem in cell culture laboratories, with significant implications for research integrity and the reliability of experimental data. These small, wall-less bacteria can alter a wide range of cellular functions, including proliferation, metabolism, and morphology. Enrofloxacin hydrochloride, a synthetic fluoroquinolone antibiotic, is an effective agent for the elimination of mycoplasma from contaminated cell cultures. This document provides detailed application notes and protocols for its use.
Enrofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] This mechanism of action makes it a potent agent against a broad spectrum of bacteria, including various mycoplasma species.[1]
Data Presentation
Efficacy of Enrofloxacin in Mycoplasma Elimination
A study comparing enrofloxacin (Baytril) with other anti-mycoplasma agents demonstrated its high efficacy. Treatment with enrofloxacin successfully eliminated mycoplasma in 94% of the 32 chronically infected cell lines tested.[3]
| Antibiotic Regimen | Cure Rate (%) |
| Enrofloxacin (Baytril) | 94% |
| Ciprobay | 91% |
| BM-Cyclin | 81% |
| MRA (Mycoplasma Removal Agent) | 75% |
Table 1: Comparative efficacy of different anti-mycoplasma regimens.[3]
Cytotoxicity of Enrofloxacin
While effective against mycoplasma, it is crucial to consider the potential cytotoxic effects of enrofloxacin on eukaryotic cells. The IC50 (half-maximal inhibitory concentration) values can vary significantly depending on the cell line.
| Cell Line | Concentration (µg/mL) | Effect | Reference |
| Bovine Peripheral Lymphocytes | 50, 100, 150 | Induced cell death and DNA damage | [4] |
| Bovine Cumulus Cells | 150 | Cellular cytotoxicity (mitochondrial activity alteration) | [4] |
| Human Hepatocytes (THLE-2) | 25 - 500 (µg/L) | Dose-dependent inhibition | [5] |
| Mouse Bone Marrow Cells | Not specified | Decrease in metabolic activity and cell death | [6] |
| Human Leukemia/Lymphoma | Varies | T- and B-cell lines are more sensitive | [3] |
Table 2: Summary of reported cytotoxic effects of enrofloxacin on various cell lines.
Experimental Protocols
Protocol 1: Standard Mycoplasma Elimination Protocol
This protocol is recommended for routine elimination of mycoplasma contamination.
Materials:
-
This compound solution (e.g., Baytril, 100 mg/mL) or powder
-
Complete cell culture medium appropriate for the cell line
-
Sterile, nuclease-free water or appropriate solvent for powder
-
Sterile serological pipettes and centrifuge tubes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Enrofloxacin Stock Solution:
-
From commercial solution (e.g., Baytril 100 mg/mL): Aseptically prepare a 10 mg/mL stock solution by diluting the commercial solution 1:10 with sterile cell culture medium or PBS.
-
From powder: Prepare a stock solution of 10 mg/mL in a suitable solvent as per the manufacturer's instructions. This compound is soluble in water.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Treatment of Contaminated Cells:
-
Culture the mycoplasma-contaminated cells in their standard growth medium.
-
Add enrofloxacin to the culture medium to a final concentration of 25 µg/mL.
-
Incubate the cells under their normal growth conditions (37°C, 5% CO2).
-
Change the medium with fresh, enrofloxacin-containing medium every 2-3 days for a total treatment period of 14 days.
-
-
Post-Treatment and Recovery:
-
After 14 days of treatment, aspirate the enrofloxacin-containing medium and wash the cells twice with sterile PBS.
-
Culture the cells in fresh, antibiotic-free medium for a minimum of 14 days. This allows any residual, non-detectable mycoplasma to grow to a detectable level.
-
During this recovery period, do not add any other antibiotics (e.g., penicillin-streptomycin) to the medium.
-
-
Verification of Mycoplasma Elimination:
-
After the 14-day recovery period, test the cell culture for the presence of mycoplasma using a reliable detection method (e.g., PCR, ELISA, or a fluorescent dye-based kit).
-
It is recommended to perform two different types of tests to confirm the absence of mycoplasma.
-
Protocol 2: Alternative Treatment Protocol for Sensitive Cell Lines
For cell lines that exhibit sensitivity to the standard 25 µg/mL concentration of enrofloxacin, a lower concentration or a shorter treatment duration may be effective.
Procedure:
-
Preparation of Enrofloxacin Stock Solution: Prepare as described in Protocol 1.
-
Treatment of Contaminated Cells:
-
Culture the mycoplasma-contaminated cells in their standard growth medium.
-
Add enrofloxacin to the culture medium to a final concentration of 10 µg/mL.
-
Incubate the cells under their normal growth conditions.
-
Change the medium with fresh, enrofloxacin-containing medium every 2-3 days for a total treatment period of 21 days.
-
-
Post-Treatment and Recovery: Follow steps 3 and 4 as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for mycoplasma elimination using enrofloxacin.
Caption: Mechanism of action of enrofloxacin on mycoplasma DNA gyrase.
References
- 1. nbinno.com [nbinno.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effective treatment of mycoplasma contamination in cell lines with enrofloxacin (Baytril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and genotoxic effects induced by enrofloxacin-based antibiotic formulation Floxagen® in two experimental models of bovine cells in vitro: peripheral lymphocytes and cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating HPLC Method for Enrofloxacin HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin HCl is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. To ensure the quality, safety, and efficacy of pharmaceutical products containing enrofloxacin HCl, it is crucial to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form under various environmental conditions. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for enrofloxacin HCl, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The developed reverse-phase HPLC (RP-HPLC) method is designed to be simple, reproducible, and efficient in separating enrofloxacin from its potential degradation products and known impurities.[1][2] Forced degradation studies are integral to this process, as they help to elucidate the intrinsic stability of the drug substance and demonstrate the specificity of the analytical method.[3]
Experimental Protocols
Materials and Reagents
-
Enrofloxacin HCl reference standard (purity ≥99.5%)
-
HPLC grade methanol and acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Highly purified water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been found to be effective for the separation:
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Kromasil C-18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient mixture of Buffer A and Buffer B. Buffer A: 0.1% (v/v) Triethylamine in 10 mM KH2PO4 (pH adjusted to 2.5 with phosphoric acid). Buffer B: Methanol. |
| Gradient Program | A linear gradient can be optimized to ensure separation of all degradation products. An example program starts with a higher proportion of Buffer A, gradually increasing the proportion of Buffer B. |
| Flow Rate | 1.0 mL/min[1][3][5] |
| Column Temperature | 35°C[1][3][5] |
| Detection Wavelength | 278 nm and 254 nm[1][3][5] |
| Injection Volume | 20 µL |
| Diluent | A mixture of water and methanol (50:50 v/v) can be used. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Enrofloxacin HCl in 100 mL of diluent.
-
Working Standard Solutions (5-25 µg/mL): Prepare a series of dilutions from the standard stock solution using the diluent to establish a calibration curve.[6]
-
Sample Preparation (from tablets): Weigh and finely powder twenty tablets. Transfer an amount of powder equivalent to 100 mg of enrofloxacin to a 100 mL volumetric flask. Add approximately 60 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and filter through a 0.45 µm nylon membrane filter. Further dilute this solution to a suitable concentration for analysis.[6]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the enrofloxacin HCl sample. The stress conditions are as follows:
-
Acid Degradation: Treat the sample solution with 1N HCl at 80°C for 2 hours.
-
Base Degradation: Treat the sample solution with 1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 30% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After the specified exposure time, the stressed samples are diluted to a suitable concentration and analyzed by the developed HPLC method. The chromatograms are evaluated for the separation of the main enrofloxacin peak from any degradation product peaks.
Method Validation
The developed HPLC method must be validated according to ICH guidelines, covering the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3] This is demonstrated by the resolution of the enrofloxacin peak from all other peaks in the chromatograms of the forced degradation samples.
-
Linearity: The linearity of the method should be established across a range of concentrations (e.g., 5-25 µg/mL). A linear relationship should be observed between the peak area and the concentration of enrofloxacin.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined to assess the sensitivity of the method.
-
Accuracy: The accuracy is determined by recovery studies, typically by spiking a placebo with known amounts of enrofloxacin at different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: The precision of the method is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤2%).
-
Robustness: The robustness of the method is assessed by making small, deliberate variations in the chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Data Presentation
The quantitative data obtained from the method development and validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of Enrofloxacin HCl | Number of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Degradant |
| Acidic (1N HCl, 80°C, 2h) | |||
| Basic (1N NaOH, 80°C, 2h) | |||
| Oxidative (30% H2O2, RT, 24h) | |||
| Thermal (105°C, 24h) | |||
| Photolytic (UV light, 24h) |
Table 4: Validation Summary
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | |
| Range (µg/mL) | |
| LOD (µg/mL) | |
| LOQ (µg/mL) | |
| Accuracy (% Recovery) | |
| Precision (%RSD) | |
| Robustness | (Pass/Fail) |
Visualizations
The following diagrams illustrate the key workflows in the development of a stability-indicating HPLC method.
Caption: Workflow for HPLC Method Development.
Caption: Forced Degradation Study Protocol.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the stability-indicating analysis of Enrofloxacin HCl. The forced degradation studies confirm that the method is specific and can effectively separate the parent drug from its degradation products. The validation of this method in accordance with ICH guidelines ensures its suitability for routine quality control analysis of enrofloxacin HCl in pharmaceutical dosage forms.[1][2][5] This application note serves as a comprehensive guide for researchers and scientists involved in the development and quality assessment of enrofloxacin-containing products.
References
- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms | Semantic Scholar [semanticscholar.org]
- 3. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for Enrofloxacin Hydrochloride in Animal Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin hydrochloride, a synthetic fluoroquinolone, is a broad-spectrum antimicrobial agent widely utilized in veterinary medicine.[1][2] Its potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma species, makes it a critical tool for treating various infections in livestock, poultry, and companion animals.[1][3] These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of bacterial infection, including detailed protocols and summarized data to guide researchers in their study design and execution.
The primary mechanism of action of enrofloxacin involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1][3][4] This targeted action leads to bacterial cell death.[4]
Application Notes
Enrofloxacin has demonstrated high efficacy in various animal models of bacterial infections, including respiratory, gastrointestinal, urinary tract, and skin infections.[1][2] Preclinical studies in animal models are crucial for determining pharmacokinetic (PK) and pharmacodynamic (PD) parameters, which inform optimal dosage regimens to maximize efficacy and minimize the development of antimicrobial resistance.[5][6]
Key Considerations for Preclinical Studies:
-
Animal Model Selection: The choice of animal model should be appropriate for the human or target animal disease being studied. Common models include mice, rats, rabbits, broiler chickens, and pigs.[4][5][6][7]
-
Bacterial Strain Selection: The bacterial isolate used for infection should be well-characterized, with a known minimum inhibitory concentration (MIC) for enrofloxacin.[5]
-
Route of Administration: Enrofloxacin can be administered via various routes, including oral (in drinking water or by gavage), subcutaneous (SC), intramuscular (IM), and intravenous (IV).[4][8][9] The route should be chosen based on the desired pharmacokinetic profile and clinical relevance.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug exposure (PK) and antimicrobial effect (PD) is critical for dose optimization. For fluoroquinolones like enrofloxacin, the key PK/PD indices are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[5][7][10]
Data Presentation
The following tables summarize quantitative data from various studies on this compound in animal models.
Table 1: Pharmacokinetic Parameters of Enrofloxacin in Different Animal Models
| Animal Model | Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Broiler Chickens (Healthy) | 10 mg/kg PO | 21.69 | 1.23 | 228.97 | [5] |
| Broiler Chickens (Infected with E. coli) | 10 mg/kg PO | 31.69 | 1.13 | 444.86 | [5] |
| Broiler Chickens | 10 mg/kg PO | 1.35 | 4 | 24.7 (AUC0-24) | [10] |
| Mice (CD1) | 5 mg/kg SC | > Oral Admin | - | > Oral Admin | [4] |
| Dogs | 10 mg/kg PO (Enro-C) | 5.3 ± 0.84 | - | 36.2 | [8] |
| Dogs | 10 mg/kg IM (Enro-C) | 7.6 ± 0.93 | - | 56.4 | [8] |
| Swine (Healthy) | 2.5 mg/kg IM | 1.09 ± 0.11 (plasma) | 1.27 ± 0.35 (plasma) | 12.70 ± 2.72 (plasma) | [6] |
| Swine (Healthy) | 2.5 mg/kg IM | 7.07 ± 0.26 (ileum) | 5.54 ± 0.42 (ileum) | 136.18 ± 12.50 (ileum) | [6] |
| Buffalo Calves | 7.5 mg/kg IV | - | - | - | [9] |
| Buffalo Calves | 7.5 mg/kg IM | - | - | - | [9] |
Enro-C refers to enrofloxacin HCl-2H2O.
Table 2: Efficacy of Enrofloxacin in Different Animal Infection Models
| Animal Model | Bacterial Pathogen | Infection Type | Dosage Regimen | Efficacy Outcome | Reference |
| Broiler Chickens | Escherichia coli | Colibacillosis | 11.9 mg/kg BW every 24h for 3 days | 83.3% protection rate | [5] |
| Mice (CD1) | Enteropathogenic E. coli | Sepsis | 5 mg/kg SC | Greater survival than oral administration | [4][11] |
| Dogs | Aerobic bacteria | Urinary Tract Infection | 18-20 mg/kg PO for 3 days | Up to 88.6% recovery | [1] |
| Dogs | Staphylococcus intermedius | Pyoderma | 5 mg/kg for ≥ 1 week | Effective treatment | [1] |
| Cats | Chlamydophila felis | Conjunctivitis | 5 mg/kg | 92% recovery | [1] |
| Cattle | Mannheimia haemolytica | Bovine Respiratory Disease | 7.5 mg/kg SC | Effective | [1] |
| Cattle | Leptospira spp. | Leptospirosis | 15 mg/kg/day IM for 5 days (Enro-C) | 87.5-92.85% PCR negative | [12] |
| Geckos | - | - | 10 mg/kg PO once daily for 21 days | 83.6% effectiveness | [1] |
Experimental Protocols
Protocol 1: Murine Sepsis Model with Enteropathogenic E. coli
This protocol is adapted from studies investigating the efficacy of enrofloxacin in a mouse model of sepsis.[4][11]
1. Animal Model:
-
Male CD1 mice are commonly used.
2. Bacterial Culture:
-
A bioluminescent strain of enteropathogenic Escherichia coli is grown in an appropriate broth medium to the desired concentration (e.g., 10^8 CFU/mL).
3. Infection:
-
Mice are infected with the bacterial suspension via an appropriate route to induce sepsis (e.g., intraperitoneal injection).
4. Treatment:
-
Enrofloxacin is administered at various doses and routes. For example:
-
Injectable: 5 mg/kg administered subcutaneously (SC).
-
Oral: Administered in the drinking water at concentrations of 0.05 mg/mL or 0.1 mg/mL.
-
5. Monitoring and Endpoints:
-
Clinical Signs: Mice are monitored for signs of clinical disease (e.g., lethargy, ruffled fur).
-
Bioluminescence Imaging: In vivo imaging is used to monitor the progression of the infection.
-
Survival: Survival rates are recorded over a set period (e.g., 48 hours).
-
Pharmacokinetics: Blood samples are collected at various time points post-administration to determine serum concentrations of enrofloxacin and its active metabolite, ciprofloxacin, using high-performance liquid chromatography (HPLC).
Protocol 2: Neutropenic Mouse Thigh Infection Model
This model is used to evaluate the pharmacodynamics of enrofloxacin against specific bacterial pathogens.[7]
1. Animal Model:
-
Mice (e.g., specific pathogen-free).
2. Induction of Neutropenia:
-
Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide on specified days before infection.
3. Bacterial Culture:
-
Clinical isolates of E. coli or Staphylococcus are grown to a specific concentration.
4. Infection:
-
A defined volume of the bacterial suspension (e.g., approximately 10^6 colony-forming units) is injected into the thigh muscle.
5. Treatment:
-
Enrofloxacin is administered subcutaneously at a range of total daily doses (e.g., 0.78 to 200 mg/kg), given as a single dose or in divided doses over 24 hours.
6. Efficacy Assessment:
-
At a specified time post-treatment (e.g., 24 hours), mice are euthanized.
-
The thigh muscles are aseptically removed, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
-
Efficacy is determined by comparing the log10 CFU/thigh in treated mice versus untreated controls.
Mandatory Visualizations
Caption: Workflow for a murine sepsis model to evaluate enrofloxacin efficacy.
Caption: Mechanism of action of enrofloxacin in bacteria.
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Enrofloxacin for Veterinary Use [scirp.org]
- 3. nbinno.com [nbinno.com]
- 4. Efficacy of Enrofloxacin in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic–Pharmacodynamic Modeling of Enrofloxacin Against Escherichia coli in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic and Pharmacodynamic Integration and Modeling of Enrofloxacin in Swine for Escherichia coli [frontiersin.org]
- 7. Pharmacokinetics of enrofloxacin in clinically normal dogs and mice and drug pharmacodynamics in neutropenic mice with Escherichia coli and staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic‐pharmacodynamic integration of enrofloxacin and its metabolite ciprofloxacin in buffalo calves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Pharmacodynamic Efficacy Prediction Indexes and Monte Carlo Simulations of this compound Against Bacterial Strains That Induce Common Clinical Diseases in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of enrofloxacin in a mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Enrofloxacin Concentration in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in veterinary medicine to treat a variety of infections. The therapeutic efficacy and safety of enrofloxacin are closely related to its concentration in plasma. Therefore, accurate and reliable methods for measuring enrofloxacin levels in plasma are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for three common techniques used to measure enrofloxacin concentration in plasma: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assay.
Overview of Analytical Techniques
A variety of analytical methods are available for the quantification of enrofloxacin in biological matrices.[1] High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection offers good sensitivity and specificity.[2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity, making it the gold standard for bioanalytical studies.[4] Microbiological assays, based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism, are a cost-effective alternative, though they may lack the specificity of chromatographic methods.[5]
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters for the three described methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Microbiological Assay |
| Linearity Range | 0.1 - 100 µg/mL[2][3] | 0.01 - 5.00 µg/mL[6] | 3.2 - 12.8 µg/mL[7] |
| Limit of Detection (LOD) | 0.001 - 40 ng/mL[3] | ~0.01 ng/mL | Not typically determined |
| Limit of Quantification (LOQ) | 0.03 - 120 ng/mL[3] | ~0.05 ng/mL | ~3.2 µg/mL[7] |
| Recovery | 80 - 107%[8] | >90% | Not applicable |
| Precision (%RSD) | < 15% | < 15% | < 5%[7] |
| Specificity | Good to Excellent | Excellent | Moderate |
| Throughput | Moderate | High | Low to Moderate |
Experimental Workflows
The following diagram illustrates the general experimental workflows for the three analytical techniques.
Caption: General experimental workflows for measuring enrofloxacin in plasma.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol describes a common method for the determination of enrofloxacin and its primary metabolite, ciprofloxacin, in plasma using HPLC with fluorescence detection.
1.1. Materials and Reagents
-
Enrofloxacin and Ciprofloxacin reference standards
-
Internal Standard (e.g., Norfloxacin)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Perchloric acid
-
Water (HPLC grade)
-
Drug-free plasma for calibration standards and quality controls
1.2. Instrumentation
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Centrifuge
-
Vortex mixer
1.3. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
1.4. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphoric acid (pH adjusted to 3.0 with triethylamine) in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 450 nm.
1.5. Calibration and Quantification
Prepare calibration standards by spiking drug-free plasma with known concentrations of enrofloxacin. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of enrofloxacin to the internal standard against the nominal concentration. Determine the concentration of enrofloxacin in the unknown samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of enrofloxacin and ciprofloxacin in plasma.
2.1. Materials and Reagents
-
Enrofloxacin and Ciprofloxacin reference standards
-
Isotopically labeled internal standards (e.g., Enrofloxacin-d5, Ciprofloxacin-d8) are recommended.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Drug-free plasma
2.2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
UPLC/HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
2.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2.4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
ESI Source Parameters:
-
MRM Transitions:
2.5. Data Analysis
Quantification is based on the peak area ratio of the analyte to its corresponding isotopically labeled internal standard.
Microbiological Assay (Agar Well Diffusion Method)
This protocol describes a classic method for determining the concentration of biologically active enrofloxacin in plasma.
3.1. Materials and Reagents
-
Enrofloxacin reference standard
-
Test microorganism: Staphylococcus aureus (ATCC 25923) or Escherichia coli (ATCC 25922).[7]
-
Mueller-Hinton Agar (MHA).[11]
-
Sterile saline (0.9% NaCl).
-
Sterile petri dishes, swabs, and pipettes.
3.2. Preparation of Media and Inoculum
-
Prepare Mueller-Hinton Agar: Suspend 38 g of MHA powder in 1 liter of purified water.[11][13] Heat to boiling to dissolve completely and sterilize by autoclaving at 121°C for 15 minutes.[11][13] Cool to 45-50°C and pour into sterile petri dishes to a uniform depth of about 4 mm.[8]
-
Prepare Inoculum: From a fresh 18-24 hour culture of the test organism, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7][12]
3.3. Assay Procedure
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[14]
-
Allow the plate to dry for 3-5 minutes.
-
Using a sterile cork borer or pipette tip, create wells (6-8 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50 µL) of the plasma samples, calibration standards, and controls into separate wells.
-
Incubate the plates at 35-37°C for 18-24 hours.[1]
3.4. Measurement and Interpretation
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) for each sample and standard using a caliper or ruler.[1]
-
Create a standard curve by plotting the logarithm of the enrofloxacin concentration of the standards against the square of the zone diameters.
-
Determine the concentration of enrofloxacin in the plasma samples by interpolating their zone of inhibition measurements on the standard curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between sample processing and the different analytical outcomes.
Caption: Logical flow from sample preparation to concentration determination.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. sciex.com [sciex.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. McFarland standards - Wikipedia [en.wikipedia.org]
- 6. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. biovendor.sk [biovendor.sk]
- 9. hereditybio.in [hereditybio.in]
- 10. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]
- 11. microbenotes.com [microbenotes.com]
- 12. grokipedia.com [grokipedia.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enrofloxacin Hydrochloride Solubility
Welcome to the technical support center for improving the aqueous solubility of enrofloxacin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of enrofloxacin and its hydrochloride salt?
Enrofloxacin is characterized as a poorly soluble drug.[1][2] Its aqueous solubility is approximately 146 µg/mL at 25°C.[1][2][3] Enrofloxacin is an amphoteric compound with two pKa values, pKa1 = 5.94 (carboxyl group) and pKa2 = 8.70 (piperazinyl group), and an isoelectric point at a pH of 7.32.[1][2][3] Consequently, its solubility is pH-dependent, with the lowest solubility occurring near its isoelectric point where the molecule exists as a zwitterion.[1][2][3][4] The hydrochloride salt form generally offers enhanced solubility compared to the free base.[5]
2. What are the primary methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of enrofloxacin and its hydrochloride salt. These methods can be broadly categorized as physical and chemical modifications:
-
pH Adjustment: Modifying the pH of the aqueous medium can significantly impact solubility.[4][6]
-
Cosolvency: The addition of water-miscible organic solvents (cosolvents) can increase solubility.[1][7][8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[1][3][7][8]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance solubility and stability.[9][10][11][12][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can improve its dissolution rate and solubility.[1][14]
-
Salt Formation: Creating different salt forms of enrofloxacin can lead to substantial improvements in solubility.[4][6][15]
-
Nanoformulations: Techniques like nanoemulsions and solid lipid nanoparticles can increase the surface area and improve solubility.[11][16]
3. How does pH affect the solubility of this compound?
As an amphoteric molecule, the solubility of enrofloxacin is highly dependent on the pH of the solution.[4][6] It exhibits a U-shaped pH-solubility profile, with minimum solubility around its isoelectric point (pH 7.32).[1][2][3] In acidic conditions (below pKa1), the carboxyl group is protonated, leading to a net positive charge and increased solubility. In alkaline conditions (above pKa2), the piperazinyl group is deprotonated, resulting in a net negative charge and increased solubility. One study indicated that enrofloxacin has the best solubility when the pH of the solution is 5.02.[4][6]
4. Which cosolvents are effective for solubilizing this compound?
Commonly used cosolvents for enrofloxacin include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerol.[1][3] While cosolvents alone provide a modest increase in solubility, their combination with a buffer can have a synergistic effect, leading to a much larger increase in solubility.[1][7][8]
5. What is the role of surfactants in enhancing this compound solubility?
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules like enrofloxacin, thereby increasing their solubility in aqueous media.[1][2] Ionic surfactants have been found to be more effective than non-ionic surfactants for enrofloxacin.[1][7][8] Notably, the anionic surfactant sodium dodecyl sulfate (SDS) has shown a significant ability to solubilize enrofloxacin.[1][3][7][8]
6. How effective is cyclodextrin complexation for improving solubility?
The formation of inclusion complexes with cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method for increasing the aqueous solubility of enrofloxacin.[9][10] Studies have reported dramatic increases in solubility, with some showing up to a 916-fold improvement.[9][13] This method also has the potential to improve the bioavailability of the drug.[9][10]
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solution
Possible Causes and Solutions:
-
pH is near the isoelectric point: Enrofloxacin has its lowest solubility around pH 7.32.[1][2][3]
-
Insufficient solubilizing agent: The concentration of the cosolvent, surfactant, or cyclodextrin may be too low.
-
Solution: Gradually increase the concentration of the solubilizing agent while monitoring for dissolution. For surfactants, ensure the concentration is above the critical micelle concentration (CMC).
-
-
Temperature effects: Solubility can be temperature-dependent. A decrease in temperature may cause precipitation.
-
Solution: Determine the solubility at the intended storage and use temperatures. If necessary, store the solution at a controlled temperature.
-
-
Common ion effect: If using a buffer containing ions that can form a less soluble salt with enrofloxacin, precipitation may occur.
-
Solution: Consider using an alternative buffer system.
-
Issue: Inconsistent Solubility Results
Possible Causes and Solutions:
-
Equilibration time is insufficient: Achieving equilibrium solubility can take time.
-
Solution: Ensure the solution is stirred or agitated for a sufficient period. A common practice is to shake for 24 hours to ensure equilibrium.[4]
-
-
Variability in starting material: Different batches or sources of this compound may have slight differences in purity or physical form.
-
Solution: Characterize the starting material for each new batch.
-
-
Inaccurate measurement of enrofloxacin concentration: The analytical method used to determine the concentration may not be accurate.
-
Solution: Validate the analytical method (e.g., UV-Vis spectrophotometry, HPLC). Ensure the calibration curve is linear and covers the expected concentration range.
-
Data Presentation
Table 1: Solubility of Enrofloxacin in Various Solvent Systems
| Solvent System | Concentration | Solubility (mg/mL) | Fold Increase (vs. Water) | Reference |
| Water | - | 0.146 | 1.0 | [1][2][3] |
| 0.1 M Phosphate Buffer (pH 7.4) | - | 0.182 | 1.25 | [1][2][3] |
| 40% Ethanol in Water | 40% (v/v) | ~1.7 | ~11.6 | [1][3] |
| 40% Propylene Glycol in Water | 40% (v/v) | ~1.2 | ~8.2 | [1][3] |
| 50 mM Sodium Dodecyl Sulfate (SDS) in Water | 50 mM | ~3.4 | ~23.3 | [1] |
| 50 mM SDS in 0.1 M PB (pH 7.4) | 50 mM | ~3.8 | ~26.0 | [1][3][7][8] |
| HP-β-CD Inclusion Complex | - | 210 | 916 | [9][13] |
| Enrofloxacin Mesylate Salt | - | 483.01 | ~2000 | [4][6] |
Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[4]
Materials:
-
This compound
-
Selected solvent system (e.g., water, buffer, cosolvent mixture)
-
Conical flasks or sealed vials
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent system in a conical flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).
-
Shake the flask for 24 hours to ensure equilibrium is reached.[4]
-
After 24 hours, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of your instrument.
-
Quantify the concentration of enrofloxacin in the diluted filtrate using a validated analytical method.
Protocol 2: Preparation of Enrofloxacin-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing an inclusion complex to enhance solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer or vacuum oven
Procedure:
-
Dissolve a specific molar ratio of HP-β-CD in distilled water with stirring.
-
Slowly add the corresponding molar amount of this compound to the HP-β-CD solution while continuing to stir.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
The resulting solution can be used directly, or the solid complex can be isolated.
-
To isolate the solid complex, freeze-dry (lyophilize) the solution or evaporate the solvent under vacuum.
-
The resulting powder is the enrofloxacin-HP-β-CD inclusion complex, which can be characterized and used for further experiments.
References
- 1. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 6. dovepress.com [dovepress.com]
- 7. Various solvent systems for solubility enhancement of enrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl- β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress in the Preparation of Enrofloxacin for Use in Veterinary Medicine [arccjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical Salts of Enrofloxacin with Organic Acids [mdpi.com]
- 16. CN107982214B - Enrofloxacin solid lipid nano suspension for animals and preparation method thereof - Google Patents [patents.google.com]
Enrofloxacin Hydrochloride Solutions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enrofloxacin hydrochloride in solution.
Troubleshooting Guide
Q1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?
A: A color change in your enrofloxacin solution often indicates degradation. Enrofloxacin is known to be sensitive to light[1]. Exposure to light, especially UV or direct sunlight, can cause photolytic degradation, leading to discoloration. The solution may also degrade if exposed to high temperatures or inappropriate pH levels[2][3].
-
Recommendation: It is best to discard discolored solutions as the active ingredient may be compromised, and unknown degradation products may have formed. To prevent this, always prepare and store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil[1][4]. Store solutions at recommended temperatures, typically between 2-8°C for long-term storage[1].
Q2: I am observing precipitate formation in my refrigerated enrofloxacin stock solution. Why is this happening and how can I resolve it?
A: this compound has limited solubility in water, which is dependent on pH and temperature[5]. At lower temperatures, such as in a refrigerator (2-8°C), the solubility can decrease, leading to crystallization or precipitation, especially in highly concentrated solutions[6]. The pH of the solution is also critical; enrofloxacin is an amphoteric molecule with its lowest solubility at its isoelectric point[5].
-
Recommendation:
-
Gently warm the solution to room temperature and vortex or sonicate to see if the precipitate redissolves.
-
Ensure the pH of your solution is optimal for solubility. The ideal pH for enrofloxacin stability and bioavailability is generally in the slightly acidic to neutral range of 6 to 7[7]. However, for creating concentrated stock solutions, adjusting the pH to be more acidic (around 4.5-5.5) or basic can improve solubility[1][8].
-
Consider preparing a less concentrated stock solution if precipitation is a recurring issue.
-
Q3: My HPLC analysis shows multiple unexpected peaks besides the main enrofloxacin peak. What are these peaks?
A: The appearance of extra peaks in your chromatogram strongly suggests the presence of degradation products or impurities[2][3]. Forced degradation studies have shown that enrofloxacin can degrade into several compounds under stress conditions like acid, base, oxidation, heat, and light[2][3].
-
Common Impurities/Degradants: Known degradation products include ciprofloxacin, desfluoro impurity, chloro impurity, fluoroquinolonic acid, and decarboxylated impurity[2][9].
-
Troubleshooting Steps:
-
Review Preparation/Storage: Check if the solution was exposed to any stress conditions (e.g., light, extreme pH, high temperature).
-
Run a Blank: Ensure the peaks are not from your solvent or mobile phase.
-
Use a Stability-Indicating Method: Employ an HPLC method specifically designed to separate enrofloxacin from its known degradation products. Several such methods have been published[2][10][11].
-
Perform Forced Degradation: To confirm if the peaks are degradants, you can intentionally stress a sample of enrofloxacin (e.g., by adding acid or exposing it to UV light) and see if the unknown peaks increase in size.
-
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in water, ethanol, and methanol[1]. For most laboratory purposes, sterile, purified water (e.g., HPLC-grade or Milli-Q water) is the recommended solvent. The solubility in water is pH-dependent[5]. If you face solubility issues, adjusting the pH can help. Some formulations use co-solvents like polyethylene glycol 400 and meglumine to achieve higher concentrations[8].
Q5: How should I store my this compound powder and solutions?
A: Proper storage is crucial to maintain the integrity of the compound.
-
Powder: The dry crystalline powder is stable under ambient conditions but should be stored in a tightly sealed container, protected from light, moisture, and heat[1][12]. Recommended storage is often refrigerated (2–8 °C)[1].
-
Solutions: Aqueous solutions are more susceptible to degradation. They should be:
Q6: For how long are enrofloxacin solutions stable?
A: The stability depends on the solvent, concentration, storage conditions (temperature and light exposure), and container.
-
Compounded solutions (0.9%) in various ear cleaners and sterile water have been shown to maintain chemical stability for at least 28 days when stored at room temperature[14].
-
Injectable multi-dose formulations have been found to be stable for up to 112 days after the first opening when stored according to manufacturer instructions[15].
-
A study on extemporaneously compounded oral suspensions found them to be stable for 56 days when stored in amber vials at room temperature[16].
-
However, after 7 days, crystals of enrofloxacin were observed in solutions of physiological saline, dextrose 5%, and lactated Ringer's at both 4°C and 25°C[6].
It is always best practice to visually inspect solutions for precipitation or color change before use and to perform periodic quality control checks for long-term experiments.
Q7: What are the key factors that cause this compound to degrade?
A: The primary factors that induce degradation are:
-
pH: The molecule is sensitive to both strong acids and bases[1]. Degradation occurs under both acidic and basic conditions[2][3]. Photodegradation pathways are also pH-dependent; under acidic conditions (pH 4), degradation tends to involve the quinolone ring, while at pH 8, side-chain reactions are more common[17][18].
-
Light: Enrofloxacin is photosensitive and degrades upon exposure to light, particularly UV radiation[1][17].
-
Temperature: High temperatures can lead to thermal degradation[2][3]. Injectable solutions should generally be stored at room temperature (20-25°C) or below 30°C, avoiding freezing[4][13].
-
Oxidation: The compound is susceptible to oxidative degradation[2][3]. Contact with strong oxidizing agents should be avoided[19].
Data Presentation
Table 1: Summary of Storage Conditions and Stability of Enrofloxacin Solutions
| Solution Type | Concentration | Storage Temperature | Container/Light Condition | Duration | Outcome |
| Injectable Solution (Multi-dose) | 10% | Room Temperature (25±3°C) | Not specified | 112 days | Physically, chemically, and microbiologically stable[15]. |
| Compounded Oral Suspensions | 11.35 - 22.95 mg/mL | Room Temperature (~22°C) | Amber-colored vials | 56 days | Concentration remained within 90% to 110% of nominal value[16]. |
| Compounded in Ear Cleaners | 0.9% | Room Temperature | Not specified | 28 days | Maintained chemical stability and bactericidal efficacy[14]. |
| In various physiological solutions | Not specified | 4°C and 25°C | Not specified | 7 days | Crystal formation observed in all solutions[6]. |
| Injectable Solution | 2.27% | 15°C to 30°C | Protect from direct sunlight | Per label | Stable; avoid freezing[13]. |
| General Stock Solution | 1% Aqueous | Refrigerated (2–8 °C) | Sealed, light-protected | Not specified | Recommended for stability[1]. |
Table 2: Conditions for Forced Degradation Studies of Enrofloxacin
| Stress Condition | Reagent / Method | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60°C | 30 min |
| Base Hydrolysis | 1N NaOH | 60°C | 30 min |
| Oxidation | 3-30% H₂O₂ | Room Temperature / 60°C | Varies |
| Thermal Degradation | Dry Heat | 105°C | 5 days |
| Photolytic Degradation | UV Light / Sunlight | Ambient | Varies |
| Humidity | Not specified | 25°C / 90% RH | 7 days |
| (Note: Specific conditions are compiled from various forced degradation protocols and may vary between studies[2][3][11]) |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Enrofloxacin
This protocol is adapted from published methods for the analysis of enrofloxacin and its degradation products[2][3][9].
1. Reagents and Materials:
-
This compound Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Triethylamine (TEA) or Orthophosphoric Acid
-
Purified water (e.g., Milli-Q)
2. Preparation of Mobile Phase:
-
Buffer (Aqueous Phase): Prepare a 10 mM KH₂PO₄ solution in purified water. Add 0.1% (v/v) Triethylamine. Adjust the pH to 2.5 using orthophosphoric acid[2][3][9]. Filter through a 0.45 µm membrane filter.
-
Organic Phase: HPLC-grade Methanol or Acetonitrile.
-
Working Mobile Phase: A typical starting point is a gradient elution. The exact gradient program should be optimized for your specific column and system to achieve adequate separation of all degradation products[2][3].
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable diluent to obtain the desired concentration.
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution with the mobile phase to the final working concentration.
-
Sample Solution: Dilute the experimental solution with the mobile phase to fall within the linear range of the assay.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm particle size)[2][3][9].
-
Detection Wavelength: UV detection at 278 nm and 254 nm[2][3].
-
Injection Volume: 10-20 µL.
5. Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solutions.
-
Identify the enrofloxacin peak based on the retention time of the standard.
-
Quantify the concentration using the peak area and a calibration curve. Degradation products will appear as separate peaks, and their separation from the main peak demonstrates the stability-indicating nature of the method.
Visualizations
References
- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dechra.com.au [dechra.com.au]
- 5. dovepress.com [dovepress.com]
- 6. The stability of enrofloxacin [oaktrust.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. dechra-us.com [dechra-us.com]
- 14. Determination of enrofloxacin stability and in vitro efficacy against Staphylococcus pseudintermedius and Pseudomonas aeruginosa in four ear cleaner solutions over a 28 day period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photolytic degradation of norfloxacin, enrofloxacin and ciprofloxacin in various aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merck.com [merck.com]
avoiding precipitation of enrofloxacin hydrochloride in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enrofloxacin hydrochloride in cell culture media. Our goal is to help you avoid precipitation issues and ensure the success of your experiments.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound to Cell Culture Medium
This is a common issue when adding a stock solution of a sparingly soluble compound to an aqueous buffer like cell culture media.
Root Cause Analysis and Solutions:
-
Localized High Concentration: Adding the stock solution too quickly or without proper mixing can create pockets of high enrofloxacin concentration, exceeding its immediate solubility limit.
-
Solution: Add the this compound stock solution drop-wise into the vortex of the media while gently swirling. This ensures rapid and even dispersion. Pre-warming the medium to 37°C can also aid in solubility.
-
-
Stock Solution Solvent: The solvent used for the stock solution can influence its miscibility with the aqueous culture medium.
-
Solution: If using an organic solvent like DMSO for your stock, ensure the final concentration in the media is low (typically <0.1%) to avoid solvent-induced precipitation.
-
Issue: The Culture Medium Becomes Cloudy or Shows Precipitate After a Period of Incubation
Delayed precipitation is often due to the complex and dynamic nature of cell culture media.
Root Cause Analysis and Solutions:
-
pH of the Medium: Enrofloxacin is a zwitterionic molecule, meaning it has both acidic and basic properties. Its solubility is lowest near its isoelectric point (pI ≈ 6.85).[1] Cell culture media is typically buffered to a physiological pH of 7.2-7.4, which is very close to the pI of enrofloxacin, thus minimizing its solubility.
-
Solution: While altering the pH of your culture medium is generally not advisable due to potential effects on cell health, preparing the enrofloxacin stock in a slightly acidic or alkaline solution before the final dilution in media can sometimes help. However, this should be tested for its impact on your specific cell line.
-
-
Interaction with Divalent Cations: Cell culture media contains divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). Fluoroquinolones like enrofloxacin can chelate these ions, forming insoluble complexes.
-
Solution: If possible, prepare a concentrated enrofloxacin solution in a cation-free saline solution before the final dilution into the complete culture medium.
-
-
Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can cause compounds with low solubility to precipitate out of the solution.
-
Solution: Aliquot your media and enrofloxacin stock solutions to avoid repeated warming and cooling of the entire stock. Always warm the medium to 37°C before adding the enrofloxacin stock.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in cell culture media?
A1: The primary cause is the low solubility of enrofloxacin at the neutral pH (7.2-7.4) of most cell culture media. This pH is close to the isoelectric point of enrofloxacin, where its solubility is at a minimum.[1] Interactions with divalent cations (e.g., calcium and magnesium) in the media can also lead to the formation of insoluble complexes.
Q2: How should I prepare an this compound stock solution for cell culture?
A2: It is recommended to first dissolve the this compound powder in a suitable solvent before diluting it in your cell culture medium. For enrofloxacin base, organic solvents like DMSO or DMF are often used.[2] this compound has a higher solubility in water (around 10 mg/mL) and can be dissolved in sterile, deionized water or a buffer with a slightly acidic pH.[3]
Q3: What is a typical working concentration of enrofloxacin for treating mycoplasma contamination in cell culture?
A3: The recommended working concentration for the treatment of mycoplasma is typically in the range of 10-25 µg/mL.[4][5]
Q4: Can I use a commercial veterinary enrofloxacin solution (e.g., Baytril) for my cell culture experiments?
A4: Yes, many researchers use commercial veterinary preparations like Baytril (100 mg/mL enrofloxacin) for mycoplasma eradication. A common procedure is to dilute the 100 mg/mL stock 1:100 in cell culture medium to create a 1 mg/mL intermediate stock, which is then further diluted to the final working concentration.[4][5]
Q5: Are there alternatives to enrofloxacin for treating mycoplasma that are less prone to precipitation?
A5: Yes, several other antibiotics are effective against mycoplasma and may have better solubility profiles in cell culture media. These include ciprofloxacin, Plasmocin™, BM-Cyclin, and Mycoplasma Removal Agent (MRA).[4]
Q6: Does enrofloxacin have any known effects on eukaryotic cells that I should be aware of?
A6: Yes, beyond its antibacterial activity, enrofloxacin has been shown to affect eukaryotic cells. Studies have indicated that it can inhibit cell proliferation and alter the production of extracellular matrix components. Specifically, it can interfere with the glycosylation of proteoglycans like decorin, which is involved in collagen fibrillogenesis.[1][4]
Data Presentation
Table 1: Solubility of Enrofloxacin and this compound in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Enrofloxacin | Water (pH ≈ 7) | 0.14 - 0.45 mg/mL | [6][7] |
| Enrofloxacin | Water (pH 5.02) | Optimal Solubility | [1] |
| Enrofloxacin | 0.1 M Phosphate Buffer (pH 7.4) | ~0.182 mg/mL | [8] |
| Enrofloxacin | DMSO (warmed) | ~1 mg/mL | [2] |
| Enrofloxacin | DMF | ~10 mg/mL | [2] |
| This compound | Water | ~10 mg/mL | [3] |
| This compound | Methanol | Slightly Soluble | [9] |
| This compound | Chloroform | Insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
-
In a sterile environment, weigh out 100 mg of this compound powder.
-
Add the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Vortex or sonicate the solution until the powder is completely dissolved. The solution should be clear.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: A Simple Test for this compound Solubility in Your Cell Culture Medium
-
Prepare your complete cell culture medium, including serum and any other supplements.
-
Dispense 1 mL of the complete medium into several sterile microcentrifuge tubes.
-
Prepare a series of dilutions of your this compound stock solution.
-
Add a small volume (e.g., 10 µL) of each dilution to a separate tube of medium to achieve your desired final concentrations.
-
Gently mix the solutions.
-
Visually inspect for any immediate precipitation.
-
Incubate the tubes at 37°C in a CO₂ incubator for a period that mimics your experimental conditions (e.g., 24, 48, 72 hours).
-
After incubation, visually inspect the tubes again for any signs of precipitation. You can also centrifuge the tubes and look for a pellet.
Visualizations
Caption: A workflow for troubleshooting enrofloxacin precipitation.
References
- 1. The effects of enrofloxacin on decorin and glycosaminoglycans in avian tendon cell cultures | springermedizin.de [springermedizin.de]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of enrofloxacin on decorin and glycosaminoglycans in avian tendon cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Enrofloxacin Hcl - pharmaceutical raw materials both for vet and human [cnarshine.com]
troubleshooting inconsistent results in enrofloxacin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in enrofloxacin susceptibility testing.
Troubleshooting Guide
This guide addresses specific issues that may arise during enrofloxacin susceptibility testing, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why are my Minimum Inhibitory Concentration (MIC) values for quality control (QC) strains consistently out of the acceptable range?
Possible Causes:
-
Improper Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense or too sparse will lead to inaccurate MIC values. All inocula should be standardized to a 0.5 McFarland turbidity standard.
-
Media Issues: The type and preparation of the growth medium can significantly impact results. For instance, cation-adjusted Mueller-Hinton broth (CAMHB) is essential for accurate testing of fluoroquinolones like enrofloxacin.[1] The pH of the Mueller-Hinton agar (MHA) should also be within the recommended range.
-
Incubation Conditions: Incorrect incubation temperature or duration can affect bacterial growth rates and, consequently, susceptibility results.[2] For most standard bacteria, incubation should be at 35°C for 16-20 hours.[3]
-
Deterioration of Enrofloxacin: The enrofloxacin stock solution or disks may have degraded due to improper storage (e.g., exposure to light or elevated temperatures).
-
QC Strain Viability or Contamination: The quality control strain may have lost its expected susceptibility profile due to repeated subculturing or may be contaminated.[4]
Recommended Solutions:
-
Verify Inoculum Density: Use a spectrophotometer or a McFarland standard to ensure the bacterial suspension is standardized to a turbidity equivalent to a 0.5 McFarland standard before proceeding.
-
Check Media: Ensure you are using cation-adjusted Mueller-Hinton broth (CAMHB) for broth dilution methods.[1] For disk diffusion, use Mueller-Hinton agar. Verify the pH of the media and check for any visible signs of contamination or degradation.
-
Confirm Incubation Parameters: Calibrate your incubator to ensure it maintains the correct temperature (35°C). Use a timer to ensure the correct incubation period.
-
Use Fresh Enrofloxacin: Prepare a fresh stock solution of enrofloxacin or use new, properly stored antibiotic disks.
-
Subculture QC Strains: Use a fresh, pure culture of the appropriate QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) from a frozen stock.[5][6]
Question 2: I'm seeing significant variation in zone diameters in my disk diffusion assays.
Possible Causes:
-
Inconsistent Inoculum Lawn: A non-uniform bacterial lawn on the agar plate will result in uneven diffusion of the antibiotic and irregular zone shapes.
-
Incorrect Agar Depth: The depth of the agar in the petri dish affects the diffusion of the antibiotic. A shallow depth can lead to larger zones, while a deeper agar can result in smaller zones.
-
Improper Disk Placement: Disks should be placed firmly on the agar surface to ensure complete contact. Poor contact will impede antibiotic diffusion.
-
Delayed Disk Application: The antibiotic disks should be applied within 15 minutes of inoculating the agar surface to prevent the bacteria from starting to grow before the antibiotic has had a chance to diffuse.
-
Incubation Conditions: As with MIC testing, incorrect incubation temperature and time will affect the results.[2]
Recommended Solutions:
-
Standardize Inoculum Spreading: Use a sterile swab to streak the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each streaking to ensure a uniform lawn.[7]
-
Ensure Proper Agar Depth: Pour a consistent volume of MHA into petri dishes of a standard size to achieve a uniform depth (typically 4 mm).
-
Proper Disk Application: Use sterile forceps to gently press each disk onto the agar surface to ensure complete adherence.
-
Timely Disk Placement: Apply the enrofloxacin disks promptly after inoculating the agar plates.
-
Verify Incubation: Ensure the incubator is at the correct temperature and that plates are incubated for the specified duration.
Question 3: My MIC results from broth microdilution do not correlate well with my disk diffusion results.
Possible Causes:
-
Methodological Differences: While both methods assess susceptibility, they are based on different principles (inhibition of growth in liquid vs. on a solid medium). Some level of discrepancy can be expected.[5] Studies have shown categorical agreement between microbroth dilution and disk diffusion to be in the range of 85-90%.[5]
-
Breakpoint Interpretation: Ensure you are using the most current clinical breakpoints for interpretation. Organizations like the Clinical and Laboratory Standards Institute (CLSI) periodically update these breakpoints based on new data.[8][9][10][11]
-
"Trailing" Growth: In broth microdilution, you may observe "trailing," where a small amount of bacterial growth is visible over a range of concentrations, making the exact MIC difficult to determine.
-
Mixed Culture: The initial isolate may have been a mixed culture, with different subpopulations exhibiting different susceptibilities.
Recommended Solutions:
-
Review Methodologies: Ensure both the broth microdilution and disk diffusion tests are performed strictly according to standardized protocols (e.g., CLSI guidelines).[3][5]
-
Use Updated Breakpoints: Always refer to the latest CLSI (or other relevant body's) guidelines for interpretive criteria for the specific bacterium and animal species.[8][9][10][11]
-
Address Trailing: When reading MICs, ignore faint hazes or single buttons of growth at the bottom of the well. The MIC should be the lowest concentration that shows clear inhibition of growth.
-
Ensure Pure Culture: Re-streak the original isolate onto an appropriate agar plate to ensure it is a pure culture before repeating the susceptibility tests.
Frequently Asked Questions (FAQs)
What are the standard quality control strains for enrofloxacin susceptibility testing? Standard QC strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.[5][6] For some veterinary pathogens, other specific QC strains like Actinobacillus pleuropneumoniae ATCC 27090 may be used.
What are the acceptable MIC ranges for common QC strains? The acceptable MIC ranges for QC strains are established by standards organizations like CLSI. It is crucial to refer to the most current version of these standards for the correct ranges. For example, for E. coli ATCC 25922, a typical acceptable MIC range for enrofloxacin is 0.008–0.03 µg/mL.[5]
How often should I perform quality control testing? QC testing should be performed each time a new batch of reagents or materials is used. Additionally, it is recommended to run QC strains daily or weekly, depending on the laboratory's standard operating procedures and the frequency of testing.
What is the mechanism of action of enrofloxacin? Enrofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA synthesis by targeting DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13][14][15] This leads to breaks in the bacterial chromosome and ultimately cell death.[12][15]
Can the presence of certain ions in the media affect enrofloxacin activity? Yes, divalent cations such as Ca²⁺ and Mg²⁺ can chelate fluoroquinolones, reducing their effective concentration and potentially leading to falsely elevated MIC values. This is why using cation-adjusted Mueller-Hinton broth is critical for susceptibility testing.
Quantitative Data Summary
Table 1: CLSI Quality Control Ranges for Enrofloxacin
| Quality Control Strain | Method | Enrofloxacin Concentration/Disk | Acceptable Range |
| Escherichia coli ATCC 25922 | Broth Microdilution | N/A | 0.008 - 0.03 µg/mL |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | N/A | 0.06 - 0.25 µg/mL |
| Escherichia coli ATCC 25922 | Disk Diffusion | 5 µg | 27 - 34 mm |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | 5 µg | 22 - 30 mm |
Note: Ranges are based on published CLSI guidelines and may be subject to change. Always consult the most recent CLSI documents.
Table 2: Comparison of Enrofloxacin Susceptibility Testing Methods for Avian Pathogenic E. coli
| Comparison Method | Agreement with Microbroth Dilution |
| Gradient Strip Test | Essential Agreement: 100%Categorical Agreement: 85-95% |
| Agar Dilution | Essential Agreement: 85-100%Categorical Agreement: 95% |
| Disk Diffusion | Categorical Agreement: 85-90% |
| (Data adapted from a study on Avian Pathogenic E. coli)[5] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on CLSI guidelines.[5]
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.
-
-
Plate Inoculation:
-
Use a pre-prepared 96-well microdilution plate containing serial twofold dilutions of enrofloxacin in CAMHB.
-
Dispense 50 µL of the standardized bacterial inoculum into each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of enrofloxacin that completely inhibits visible growth.
-
Disk Diffusion (Kirby-Bauer) Method
This protocol is based on CLSI guidelines.[5][16]
-
Inoculum Preparation:
-
Prepare an inoculum suspension as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Using sterile forceps, place an enrofloxacin disk (typically 5 µg) onto the agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
-
-
Reading Results:
-
After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around the disk, including the diameter of the disk itself.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria from the latest CLSI guidelines.
-
Visualizations
Caption: Mechanism of action of enrofloxacin in a bacterial cell.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Standardization of Broth Microdilution and Disk Diffusion Susceptibility Tests for Actinobacillus pleuropneumoniae and Haemophilus somnus: Quality Control Standards for Ceftiofur, Enrofloxacin, Florfenicol, Gentamicin, Penicillin, Tetracycline, Tilmicosin, and Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyclass.net [microbiologyclass.net]
- 3. Application of Enrofloxacin and Orbifloxacin Disks Approved in Japan for Susceptibility Testing of Representative Veterinary Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsac.org.uk [bsac.org.uk]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. wormsandgermsblog.com [wormsandgermsblog.com]
- 10. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]
- 11. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
Technical Support Center: The Impact of pH on Enrofloxacin Hydrochloride Stability and Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and activity of enrofloxacin hydrochloride. All quantitative data is summarized in clear tables, and detailed experimental protocols are provided for key analytical procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy after preparation. What could be the cause?
A1: this compound's solubility is highly dependent on pH. It is an amphoteric drug, meaning it has both acidic (pKa1 ≈ 6.06) and basic (pKa2 ≈ 7.70) functional groups, with an isoelectric point around pH 7.32.[1] Solubility is lowest near its isoelectric point and increases in both acidic and alkaline conditions. If your solution is near neutral pH, enrofloxacin may precipitate.
Troubleshooting Steps:
-
Check the pH of your solution: Use a calibrated pH meter to verify the pH.
-
Adjust the pH: To dissolve the enrofloxacin, adjust the pH to be either more acidic (e.g., below 5) or more alkaline (e.g., above 8). For many applications, a slightly acidic pH is preferred for stability.
-
Consider the solvent: While this compound is sparingly soluble in water, its solubility can be enhanced using co-solvents or by forming salts with other organic acids.[2][3]
Q2: I'm observing rapid degradation of my enrofloxacin solution during my experiment. What factors could be contributing to this?
A2: Enrofloxacin is susceptible to photodegradation, and the rate of this degradation is influenced by pH.[2] In the absence of light, enrofloxacin is relatively stable to hydrolysis across a wide pH range.
Troubleshooting Steps:
-
Protect from light: Enrofloxacin solutions should be protected from light by using amber-colored vials or by covering the container with aluminum foil.
-
Evaluate the pH: Photodegradation of enrofloxacin is more rapid at neutral to alkaline pH compared to acidic pH.[2] Consider adjusting the pH of your solution to the acidic range if your experimental conditions allow.
-
Temperature: While pH is a more significant factor for hydrolysis at ambient temperatures, elevated temperatures can accelerate degradation. Ensure your solutions are stored at the recommended temperature.
Q3: My antibacterial susceptibility tests are showing inconsistent Minimum Inhibitory Concentration (MIC) values for enrofloxacin. Could pH be a factor?
A3: Yes, the pH of the testing medium can significantly impact the apparent antibacterial activity of enrofloxacin. The ionization state of the molecule, which is dictated by the pH, affects its ability to permeate the bacterial cell wall. For some bacteria, such as E. coli, the activity of similar fluoroquinolones has been shown to decrease in acidic conditions (below pH 5.8). Conversely, for bacteria like Staphylococcus aureus, the activity of some fluoroquinolones can be enhanced at acidic pH.
Troubleshooting Steps:
-
Standardize the pH of your growth medium: Ensure that the pH of your Mueller-Hinton broth or other testing medium is consistent across all experiments. The Clinical and Laboratory Standards Institute (CLSI) recommends a pH range of 7.2 to 7.4 for standard susceptibility testing.
-
Buffer the medium: If your experimental setup involves conditions that might alter the pH, consider using a buffered medium to maintain a stable pH throughout the assay.
-
Document the pH: Always measure and record the final pH of your medium when reporting MIC values to ensure reproducibility.
Data Presentation
This compound Stability
Table 1: Influence of pH on the Photodegradation of Enrofloxacin under Simulated Sunlight
| pH | Dissipation after 0.25 hours (%) | Dissipation after 1 hour (%) | Half-life (hours) |
| 4.0 | 16 | 44 | 1.5 |
| 5.5 | 31 | 53 | Not specified |
| 7.2 | 49 | 91 | 0.2 |
Data from a study on the photodegradation of enrofloxacin in filtered milliQ water under simulated sunlight.[2]
Table 2: Hydrolytic Stability of Enrofloxacin
| pH Range | Temperature | Observation |
| 1 - 10 | 50°C | Less than 10% hydrolysis within 5 days. |
| Not specified | Normal temperature (in dark) | The half-life is longer than one year, and pH has no significant effect on hydrolysis. |
In the absence of light, enrofloxacin is very stable against hydrolysis across a broad pH range.
This compound Solubility
Table 3: Solubility of Enrofloxacin at Different pH Values
| pH | Solubility (mg/mL) | Notes |
| 1.0 | 12.71 | In hydrochloric acid solution.[4] |
| 5.02 | Best solubility | A study indicates that enrofloxacin exhibits the best solubility at this pH.[4] |
| ~7 (Water) | 0.14 - 0.45 | Reported aqueous solubility varies.[1][3] |
| 7.4 | 0.182 | In 0.1 M phosphate buffer.[1] |
| 7.6 | 0.28 | In phosphate buffer.[4] |
Enrofloxacin is an amphoteric compound with its lowest solubility near its isoelectric point (pH ≈ 7.32).[1]
This compound Activity
Table 4: pH-Dependent Antibacterial Activity of Fluoroquinolones
| Bacterium | pH Condition | Observed Effect on Activity |
| Escherichia coli | Acidic (e.g., < 5.8) | Decreased activity of norfloxacin (a similar fluoroquinolone) was observed. The cationic species of the drug predominates, which may reduce cell uptake. |
| Staphylococcus aureus | Acidic (e.g., 5.5) | For the anionic fluoroquinolone delafloxacin, a significant increase in activity (5 log2 dilution decrease in MIC) was observed compared to neutral pH. |
Note: Data on the direct impact of pH on enrofloxacin's MIC against these specific strains is limited. The data presented is for similar fluoroquinolones and indicates a likely pH-dependent effect for enrofloxacin.
Experimental Protocols
Stability-Indicating HPLC Method for Enrofloxacin
This protocol describes a general method for assessing the stability of this compound in solution.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your system, but a common starting point is a mixture of 10 mM potassium dihydrogen phosphate buffer (adjusted to a specific pH, e.g., 2.5, with phosphoric acid) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Column Temperature: 35°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a small amount of 0.1 M HCl, then dilute with the mobile phase) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare your enrofloxacin solutions at the desired concentrations in the different pH buffers you wish to test.
-
Forced Degradation Samples:
-
Acidic Hydrolysis: Mix the enrofloxacin solution with an equal volume of 1 M HCl and heat (e.g., at 60°C for a specified time). Neutralize before injection.
-
Alkaline Hydrolysis: Mix the enrofloxacin solution with an equal volume of 1 M NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the enrofloxacin solution with 3% hydrogen peroxide.
-
Photodegradation: Expose the enrofloxacin solution to UV light (e.g., 254 nm) or simulated sunlight for a defined period.
-
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the prepared samples (including the stressed samples).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent enrofloxacin peak.
-
Calculate the percentage of enrofloxacin remaining in each sample relative to an unstressed control sample.
Visualizations
References
- 1. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Salts of Enrofloxacin with Organic Acids [mdpi.com]
- 4. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Enrofloxacin Hydrochloride Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enrofloxacin hydrochloride dosage for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluoroquinolone antibiotic that targets bacterial DNA replication. It specifically inhibits two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By binding to the complex formed between these enzymes and bacterial DNA, enrofloxacin stabilizes a transient state where the DNA is cleaved but not resealed.[2] This leads to the accumulation of DNA breaks, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[1][3]
Q2: What is the spectrum of activity of this compound?
A2: this compound exhibits broad-spectrum bactericidal activity against a wide range of pathogens.[1][4] This includes many Gram-negative bacteria such as Escherichia coli, Pasteurella multocida, Salmonella spp., and Pseudomonas aeruginosa, as well as numerous Gram-positive bacteria, including species of Staphylococcus and Streptococcus. It is also effective against Mycoplasma species.
Q3: What are the key considerations for determining the optimal in vitro dosage of this compound?
A3: The optimal in vitro dosage of this compound depends on several factors:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the antibiotic that prevents visible growth of a bacterium. This is a critical starting point for determining the effective concentration.
-
Mutant Prevention Concentration (MPC): The concentration of an antimicrobial that prevents the growth of the least susceptible single-step mutant. Using concentrations at or above the MPC can help mitigate the development of resistance.
-
Cytotoxicity: Enrofloxacin can exhibit cytotoxic effects on eukaryotic cells at higher concentrations. It is crucial to determine the concentration range that is effective against bacteria while minimizing toxicity to the host cells in your in vitro model.[4][5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Ratios: While primarily used in vivo, PK/PD parameters like Cmax/MIC and AUC/MIC can provide guidance for designing effective in vitro experiments that mimic in vivo conditions.[6][7][8] For fluoroquinolones, a Cmax/MIC ratio of at least 10-12 and an AUC24/MIC ratio of ≥ 125 are often targeted for efficacy against Gram-negative bacteria.[7][8][9]
Q4: Is this compound stable in cell culture media?
A4: Enrofloxacin has been shown to maintain chemical stability and bactericidal efficacy in various solutions, including sterile water and different ear cleaner solutions, for at least 28 days at room temperature.[10] However, it is always recommended to prepare fresh stock solutions and dilutions for critical experiments. The solubility of enrofloxacin is pH-dependent.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results. | Inconsistent drug concentration due to poor solubility. | This compound has higher water solubility than the parent compound.[6] Ensure complete dissolution of the compound. Prepare stock solutions in an appropriate solvent (e.g., 0.1 N HCl or water, depending on the salt form) and dilute to the final concentration in the culture medium. Consider sterile filtration of the final solution. |
| No antibacterial effect observed. | Bacterial resistance. | Confirm the susceptibility of your bacterial strain using a standardized MIC assay. If the strain is resistant, consider using a different antibiotic or a combination therapy approach. |
| Incorrect dosage. | Re-evaluate the MIC for your specific bacterial strain and experimental conditions. Ensure that the concentration used is above the MIC. Time-killing curve analysis can help determine the effective concentration over time.[13] | |
| Significant cytotoxicity to eukaryotic cells. | Concentration of enrofloxacin is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line. Studies have shown cytotoxic effects on bovine lymphocytes and cumulus cells at concentrations of 50-150 µg/mL.[5][14] Chondrotoxic effects have been observed in canine and equine chondrocytes at concentrations of 10-150 µg/mL.[15] |
| Precipitation of the drug in the culture medium. | Poor solubility at the pH of the culture medium. | Enrofloxacin's solubility is pH-dependent.[11][12] Although this compound has improved solubility, precipitation can still occur. Prepare a more diluted stock solution or adjust the pH of the stock solution before adding it to the medium. Visually inspect the medium for any precipitation after adding the drug. |
Data Presentation
Table 1: In Vitro Efficacy of Enrofloxacin Against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | 0.06 - >32 | [13][16] |
| Staphylococcus pseudintermedius | Not specified, but susceptible | [10] |
| Pseudomonas aeruginosa | Not specified, but susceptible | [10] |
| Staphylococcus aureus (methicillin-resistant) | MIC90: Not specified, but tested | [7] |
| Leptospira interrogans | MIC90: Not specified, but tested | [7] |
Table 2: Cytotoxicity of Enrofloxacin in Different Eukaryotic Cell Lines
| Cell Type | Concentration Range (µg/mL) | Observed Effect | Reference |
| Bovine Peripheral Lymphocytes | 50 - 150 | Cell death, DNA damage, increased micronuclei frequency | [5][14] |
| Bovine Cumulus Cells | 150 | Cellular cytotoxicity, mitochondrial activity alterations | [5][14] |
| Canine and Equine Chondrocytes | 10 - 150 | Decreased cell adhesion, changes in cell shape and cytoskeleton | [15] |
| Human Hepatocytes (THLE-2) | 25 - 500 (µg/L) | Dose-dependent inhibition | [17] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the microbroth dilution method.
-
Preparation of Enrofloxacin Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water or 0.1 N HCl, followed by neutralization and dilution) to a high concentration (e.g., 1024 µg/mL).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension to the final required inoculum density (typically 5 x 10^5 CFU/mL in the final well volume).
-
-
Microplate Preparation:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to all wells.
-
Add 100 µL of the enrofloxacin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series. This will create a range of enrofloxacin concentrations.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of enrofloxacin at which there is no visible growth of bacteria.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of enrofloxacin on the viability of a eukaryotic cell line.
-
Cell Seeding:
-
Seed the desired eukaryotic cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Enrofloxacin:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of enrofloxacin.
-
Include a vehicle control (medium with the solvent used for the stock solution) and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the enrofloxacin concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro dosage optimization.
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and genotoxic effects induced by enrofloxacin-based antibiotic formulation Floxagen® in two experimental models of bovine cells in vitro: peripheral lymphocytes and cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of enrofloxacin HCl-2H2O (Enro-C) in dogs and pharmacokinetic/pharmacodynamic Monte Carlo simulations against Leptospira spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Enrofloxacin Dose Optimization for the Treatment of Colibacillosis in Broiler Chickens Using a Drinking Behaviour Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of enrofloxacin stability and in vitro efficacy against Staphylococcus pseudintermedius and Pseudomonas aeruginosa in four ear cleaner solutions over a 28 day period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of enrofloxacin and ciprofloxacin hydrochloride on canine and equine chondrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Enrofloxacin Resistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming enrofloxacin resistance in bacterial strains in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to enrofloxacin?
A1: Bacterial resistance to enrofloxacin, a fluoroquinolone antibiotic, is primarily caused by:
-
Target Site Mutations: Alterations in the quinolone resistance-determining region (QRDR) of genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of enrofloxacin to its target enzymes.[1]
-
Increased Efflux Pump Activity: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, leads to reduced intracellular drug concentrations.[2][3] Common efflux pumps involved in fluoroquinolone resistance include NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli.[2][4]
-
Plasmid-Mediated Resistance: The acquisition of plasmid-mediated quinolone resistance (PMQR) genes, such as qnr, which protect DNA gyrase from fluoroquinolones.[1]
Q2: My enrofloxacin monotherapy is failing against a resistant strain. What are the most common in vitro strategies to overcome this?
A2: Several in vitro strategies can be employed to overcome enrofloxacin resistance:
-
Combination Therapy: Using enrofloxacin in combination with another antimicrobial agent can create a synergistic or additive effect.[5][6][7][8]
-
Adjuvants and Efflux Pump Inhibitors (EPIs): These compounds can block resistance mechanisms, such as efflux pumps, thereby restoring the bacteria's susceptibility to enrofloxacin.[2][4]
-
Natural Compounds: Many plant-derived compounds have been shown to possess antimicrobial properties and can act synergistically with enrofloxacin.[9][10][11][12]
-
Nanotechnology: Encapsulating enrofloxacin in nanoparticles can enhance its delivery and efficacy against resistant strains.[13][14][15][16]
-
Photodynamic Therapy (PDT): This approach uses a photosensitizer and light to generate reactive oxygen species that can kill bacteria, including antibiotic-resistant strains.[17][18][19][20][21]
Q3: How do I select an appropriate agent to combine with enrofloxacin?
A3: The choice of a combination agent depends on the bacterial strain and its resistance mechanisms. A common approach is to use an agent with a different mechanism of action. For example:
-
Aminoglycosides (e.g., apramycin): These inhibit protein synthesis.
-
Polymyxins (e.g., colistin): These disrupt the bacterial cell membrane.[6][7][8][22][23]
-
Trimethoprim: This interferes with folic acid synthesis.[24] It is crucial to perform synergy testing, such as a checkerboard assay, to determine the optimal combination and concentrations.
Q4: Are there any common issues with the stability or solubility of combination therapies in vitro?
A4: Yes, researchers may encounter issues with the physicochemical compatibility of combined drugs. For instance, the limited solubility of enrofloxacin can hinder its co-formulation with pH-sensitive drugs. Strategies to overcome this include converting enrofloxacin to a salt form, using co-solvents like 1,2-propanediol, and adjusting the pH of the medium.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible MIC results in combination assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate Drug Concentrations | Verify the stock solution concentrations of both enrofloxacin and the combination agent. Prepare fresh stock solutions for each experiment. |
| Bacterial Inoculum Variability | Standardize the inoculum preparation. Ensure the bacterial suspension matches a 0.5 McFarland standard to achieve a consistent starting cell density. |
| Improper Plate Incubation | Ensure consistent incubation conditions (temperature, time, and atmospheric conditions) for all plates. |
| Edge Effects in Microtiter Plates | To minimize evaporation from wells on the edge of the plate, which can concentrate the antimicrobial agents, consider not using the outermost wells for experimental data or filling them with sterile media. |
Problem 2: No synergistic effect observed in a checkerboard assay.
| Possible Cause | Troubleshooting Step |
| Antagonistic Interaction | The two drugs may have an antagonistic relationship against the tested strain. Consider testing a different class of antimicrobial agent. For example, a study showed that the killing activity of enrofloxacin was reduced and delayed when used in combination with doxycycline.[25][26] |
| Inappropriate Concentration Range | The concentration ranges tested for one or both drugs may not be optimal for detecting synergy. Widen the concentration range to include sub-MIC levels. |
| Resistance Mechanism | The bacterial strain's resistance mechanism may not be susceptible to the chosen combination. For instance, if resistance is primarily due to a target site mutation, an efflux pump inhibitor may not be effective. |
| Incorrect FIC Index Calculation | Double-check the calculation of the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy. |
Problem 3: High variability in time-kill curve assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate Colony Counting | Ensure proper serial dilutions and plating techniques. Use duplicate or triplicate plates for each time point and concentration to get a more accurate average. The limit of detection should be clearly defined. |
| Bacterial Clumping | Vortex the bacterial suspension thoroughly before sampling at each time point to ensure a homogenous sample is taken for plating. |
| Drug Carryover | When plating samples from the time-kill assay, ensure that the dilution is sufficient to prevent the carryover of the antimicrobial agent, which could inhibit growth on the agar plate. |
| Persister Cells | The presence of persister cells can lead to regrowth after an initial decline in bacterial count. Extend the duration of the time-kill assay to observe potential regrowth. |
Data Presentation
Table 1: Synergistic Effects of Enrofloxacin in Combination with Other Antimicrobials
| Bacterial Strain | Combination Agent | Observed Effect | FIC Index |
| Pseudomonas aeruginosa | Polymyxin B | Synergistic | Not Reported |
| Escherichia coli | Apramycin | Additive/Indifferent | Not Reported |
| Salmonella spp. | Apramycin | Additive/Indifferent | Not Reported |
| P. aeruginosa | Colistin | Additive | Not Reported |
| E. coli | Trimethoprim | No Difference | Not Reported |
| S. aureus | Trimethoprim | No Difference | Not Reported |
| P. hemolytica | Trimethoprim | Synergistic | ≤ 0.5 |
| S. typhimurium | Trimethoprim | Synergistic | ≤ 0.5 |
Table 2: Efficacy of Enrofloxacin and Methylene Blue-Mediated Photodynamic Therapy (PDT) against MRSA
| Treatment Group | Viable MRSA (log CFU) | Reduction vs. Control |
| Control (No treatment) | ~ 6.5 | - |
| Methylene Blue alone | ~ 6.5 | No significant reduction |
| Light alone | ~ 6.5 | No significant reduction |
| Methylene Blue + Light (PDT) | ~ 5.1 | ~1.4 log reduction (25-fold) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Methodology:
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of enrofloxacin.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Workflow Diagram:
Caption: Workflow for the checkerboard assay to assess drug synergy.
Methodology:
-
Prepare Drug Dilutions: Prepare serial dilutions of enrofloxacin (Drug A) and the second antimicrobial agent (Drug B).
-
Set up the Plate: In a 96-well plate, dispense the dilutions of Drug A along the x-axis and Drug B along the y-axis.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions.
-
Determine MICs: Read the MIC for each drug alone and for each combination.
-
Calculate FIC Index: The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. An FIC index of ≤ 0.5 is considered synergistic.
Time-Kill Curve Analysis
This method assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow Diagram:
Caption: Workflow for time-kill curve analysis.
Methodology:
-
Prepare Cultures: Inoculate flasks of broth with a standardized bacterial suspension. Add the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without any antimicrobial.
-
Incubation: Incubate the flasks at 37°C with shaking.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each flask.
-
Plating: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU) to determine the viable cell count.
-
Plotting: Plot the log10 CFU/mL against time for each concentration. A ≥ 3-log10 reduction in CFU/mL is considered bactericidal.
Efflux Pump Inhibition Assay (Ethidium Bromide-Agar Cartwheel Method)
This is a screening method to phenotypically detect efflux pump activity.
Workflow Diagram:
Caption: Workflow for the ethidium bromide-agar cartwheel method.
Methodology:
-
Prepare Agar Plates: Prepare a series of agar plates containing increasing concentrations of ethidium bromide.
-
Prepare Inhibitor Plates: Prepare a corresponding set of plates that also contain a known efflux pump inhibitor.
-
Streak Bacteria: Streak the test isolates radially on the plates.
-
Incubation: Incubate the plates overnight.
-
Visualization: Visualize the plates under UV light. Strains with active efflux pumps will show less fluorescence (as they pump out the EtBr) at higher EtBr concentrations compared to strains with inhibited or no efflux activity. A significant increase in fluorescence on the plates containing the EPI indicates that the compound inhibits efflux.
References
- 1. mdpi.com [mdpi.com]
- 2. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug Efflux Pumps in Staphylococcus aureus: an Update [openmicrobiologyjournal.com]
- 4. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 5. In vitro investigations into the use of antimicrobials in combination to maintain efficacy of fluoroquinolones in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa [frontiersin.org]
- 7. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effect of Colistin with Selected Antibiotic on Colistin Resistant Pseudomonas aeruginosa Strains Isolated from Clinical Samples | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Natural Inhibitors of Salmonella MDR Efflux Pumps AcrAB and AcrD: An Integrated In Silico, Molecular, and In Vitro Investigation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intelligent-Responsive Enrofloxacin-Loaded Chitosan Oligosaccharide–Sodium Alginate Composite Core-Shell Nanogels for On-Demand Release in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wisdomlib.org [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Anti-bacterial activity of chitosan loaded plant essential oil against multi drug resistant K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo killing of Staphylococcus aureus using a light-activated antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photodynamic therapy using methylene blue, combined or not with gentamicin, against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. On the Photo-Eradication of Methicillin-Resistant Staphylococcus aureus Biofilm Using Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal-imab-bg.org [journal-imab-bg.org]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Polymyxin B in Combination with Enrofloxacin Exerts Synergistic Killing against Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synergistic Activity of Colistin and Ceftazidime against Multiantibiotic-Resistant Pseudomonas aeruginosa in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Minimizing Enrofloxacin Hydrochloride Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize enrofloxacin hydrochloride cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of enrofloxacin-induced cytotoxicity in primary cells?
A1: Enrofloxacin, a fluoroquinolone antibiotic, primarily induces cytotoxicity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] However, in eukaryotic cells, its toxicity is largely attributed to the induction of oxidative stress and mitochondrial dysfunction.[1][3][4] This leads to an increase in reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins, ultimately triggering apoptosis (programmed cell death), primarily through the mitochondrial pathway.[3][5]
Q2: At what concentrations does enrofloxacin typically become cytotoxic to primary cells?
A2: The cytotoxic concentration of enrofloxacin is cell-type dependent. For instance, in bovine peripheral lymphocytes, cytotoxicity has been observed at concentrations as low as 50 μg/mL, while for bovine cumulus cells, significant cytotoxicity was seen at 100-150 μg/mL.[6][7] It is crucial to determine the optimal, non-toxic concentration for your specific primary cell type through a dose-response experiment.
Q3: How can I reduce enrofloxacin-induced cytotoxicity in my primary cell cultures?
A3: Co-administration of antioxidants has been shown to mitigate enrofloxacin-induced cytotoxicity. Antioxidants like N-acetyl-L-cysteine (NAC) can help alleviate the deleterious effects of bactericidal antibiotics by reducing ROS levels.[8] Vitamin E has also been shown to offer protection against ciprofloxacin (a related fluoroquinolone) induced cytotoxicity by lowering lipid peroxidation.[9] It is recommended to test a range of antioxidant concentrations to find the optimal protective effect without impacting your experimental outcomes.
Q4: Are there any alternatives to enrofloxacin for controlling contamination in primary cell cultures?
A4: While enrofloxacin is effective against a broad spectrum of bacteria, its potential for cytotoxicity warrants consideration of alternatives if it interferes with experimental results. The choice of antibiotic should be based on the specific contaminants and the sensitivity of the primary cells. A comprehensive antibiotic selection guide can help in choosing an appropriate alternative with a different mechanism of action and potentially lower cytotoxicity for your specific cell type.
Troubleshooting Guides
Issue 1: High levels of cell death observed after enrofloxacin treatment.
Possible Cause: The concentration of enrofloxacin used is too high for the specific primary cell line.
Troubleshooting Steps:
-
Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of enrofloxacin for your primary cells. This will help establish a therapeutic window where the antibiotic is effective against bacteria with minimal impact on your cells.
-
Reduce Enrofloxacin Concentration: Based on the IC50 value, lower the working concentration of enrofloxacin to a non-toxic level.
-
Incorporate Antioxidants: Co-treat your cells with an antioxidant, such as N-acetyl-L-cysteine (NAC) or Vitamin E, to counteract the oxidative stress induced by enrofloxacin.[8][9]
Issue 2: Inconsistent results or artifacts in experiments involving enrofloxacin-treated cells.
Possible Cause: Sub-lethal concentrations of enrofloxacin are still causing cellular stress and altering normal cellular processes.
Troubleshooting Steps:
-
Assess Mitochondrial Health: Evaluate mitochondrial function using assays like the MTT assay even at sub-lethal enrofloxacin concentrations. Changes in mitochondrial activity can indicate cellular stress.
-
Evaluate Genotoxicity: Use the Comet assay or Micronucleus assay to assess for DNA damage, as enrofloxacin can have genotoxic effects.[10][11]
-
Consider Alternative Antibiotics: If cellular stress persists and interferes with your experimental endpoints, consider using an alternative antibiotic with a different mechanism of action.
Data Presentation
Table 1: Cytotoxic Concentrations of Enrofloxacin in Various Primary Cell Types
| Cell Type | Concentration (μg/mL) | Observed Effect | Reference |
| Bovine Peripheral Lymphocytes | 50 | Significant decrease in cell viability | [6] |
| Bovine Peripheral Lymphocytes | 100 | Significant decrease in cell viability | [6] |
| Bovine Peripheral Lymphocytes | 150 | Significant decrease in cell viability | [6] |
| Bovine Cumulus Cells | 100 | Inhibition of cell viability | [6] |
| Bovine Cumulus Cells | 150 | Inhibition of cell viability | [6] |
| Horse Tendon Cells | 50 | Increased LDH release | [12] |
| Horse Tendon Cells | 100 | Increased LDH release | [12] |
| Grass Carp Hepatocytes (L8824) | 50 | Increased LDH release | [12] |
| Grass Carp Hepatocytes (L8824) | 100 | Increased LDH release | [12] |
| Grass Carp Hepatocytes (L8824) | 200 | Increased LDH release | [12] |
Table 2: Effects of Enrofloxacin on Genotoxicity Markers
| Cell Type | Concentration (μg/mL) | Assay | Result | Reference |
| Bovine Peripheral Lymphocytes | 50 | Micronucleus Assay | Increased frequency of micronuclei | [7] |
| Bovine Peripheral Lymphocytes | 100 | Micronucleus Assay | Increased frequency of micronuclei | [7] |
| WTK-1 Cells | 15.63 - 125 | Micronucleus Assay | Norfloxacin (related quinolone) significantly increased micronuclei | [11] |
| WTK-1 Cells | 62.5 - 1000 | Comet Assay | Ciprofloxacin (related quinolone) significantly induced DNA damage | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to assess the cytotoxicity of this compound.[13][14]
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various enrofloxacin concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
This protocol provides a general outline for performing a comet assay to detect DNA strand breaks.[15][16][17]
Materials:
-
Treated and control primary cells
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in ice-cold PBS.
-
Slide Preparation: Coat microscope slides with a layer of NMP agarose.
-
Cell Encapsulation: Mix the cell suspension with LMP agarose and pipette onto the pre-coated slides. Allow to solidify on ice.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software to measure tail length and intensity.
Micronucleus Assay for Genotoxicity
This protocol is a standard method to assess chromosome damage by detecting the formation of micronuclei.[18][19][20][21]
Materials:
-
Treated and control primary cells
-
Complete cell culture medium
-
This compound
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or acridine orange)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Treatment: Treat the cells with various concentrations of this compound for a period equivalent to 1.5-2 normal cell cycles.
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.
-
Cell Harvest: Harvest the cells by trypsinization or scraping.
-
Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.
Signaling Pathways and Experimental Workflows
Caption: Enrofloxacin-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for assessing enrofloxacin cytotoxicity.
Caption: Logical workflow for mitigating enrofloxacin cytotoxicity.
References
- 1. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of the mitochondrial pathway of apoptosis by enrofloxacin in the context of the safety issue of its use in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 11. Genotoxic potential of quinolone antimicrobials in the in vitro comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 17. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 20. crpr-su.se [crpr-su.se]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Interference of Enrofloxacin Hydrochloride in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter interference from enrofloxacin hydrochloride in their fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: Enrofloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1] Like other fluoroquinolones, its molecular structure contains a fluorophore, meaning it can absorb light at certain wavelengths and then emit it at a longer wavelength. This intrinsic fluorescence is known as autofluorescence . If the excitation and emission spectra of enrofloxacin overlap with those of the fluorophores used in your assay, it can lead to false-positive or artificially high signals.[2][3]
Q2: What are the primary mechanisms of interference caused by this compound?
A2: The two main mechanisms of interference are:
-
Autofluorescence : Enrofloxacin itself fluoresces, adding to the total signal measured by the instrument. This is a common issue with assays that measure an increase in fluorescence, potentially leading to false-positive results.[2]
-
Fluorescence Quenching : Enrofloxacin can absorb light at the excitation or emission wavelengths of your assay's fluorophore. This phenomenon, often called the "inner filter effect," prevents the fluorophore from being efficiently excited or its emitted light from reaching the detector, leading to artificially low signals or false negatives.[3][4]
Q3: At what wavelengths is this compound likely to be problematic?
A3: Enrofloxacin's fluorescence is pH-dependent. It is most fluorescent in acidic conditions. Its excitation maximum is around 278 nm, with other absorbance peaks up to 330 nm.[5][6] Its emission maximum is typically in the blue region, around 450 nm.[4] Assays using fluorophores that are excited or emit in these regions are at the highest risk of interference.
Q4: Can this compound affect cell-based assays even if there is no direct spectral overlap?
A4: Yes. Enrofloxacin can be cytotoxic and genotoxic to various cell types, including bovine peripheral lymphocytes and cumulus cells.[7] It has also been shown to induce apoptosis (programmed cell death) through the mitochondrial pathway in chicken cells.[8] Therefore, in cell-based assays measuring viability (e.g., using Calcein AM) or other cellular functions, enrofloxacin can cause a genuine biological effect that alters the fluorescence readout, which may be misinterpreted as a direct effect on the assay's target.
Troubleshooting Guide
Problem 1: I am seeing a high background signal or a false-positive result in my assay when this compound is present.
-
Question: Could this be autofluorescence from the compound itself?
-
Answer: This is a very likely cause. Enrofloxacin is known to be autofluorescent.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment. Measure the fluorescence using the same filter set as your main assay. A significant signal in these wells confirms autofluorescence.
-
Perform a Spectral Scan: If your plate reader has the capability, perform a full excitation and emission scan of enrofloxacin in your assay buffer to determine its exact spectral profile. This will help you choose alternative fluorophores.
-
Implement Background Subtraction: Subtract the signal from the "compound-only" control wells from your experimental wells. While this can help, be aware that it may reduce the dynamic range of your assay.[9]
-
Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region.[2] Switching to a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) can often circumvent the interference.
-
-
Problem 2: My fluorescence signal decreases or appears inhibited in the presence of this compound.
-
Question: Is it possible that enrofloxacin is quenching my fluorescent signal?
-
Answer: Yes, this is a strong possibility, likely due to the inner filter effect where enrofloxacin absorbs the excitation or emission light.
-
Troubleshooting Steps:
-
Check Absorbance Spectrum: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelength of your fluorophore indicates a high potential for the inner filter effect.
-
Run a Quenching Control Assay: Prepare wells with your assay's fluorophore (the fluorescent molecule, not the full assay system) and add a serial dilution of enrofloxacin. A concentration-dependent decrease in fluorescence confirms quenching.[9]
-
Reduce Fluorophore/Compound Concentration: If the assay window allows, try reducing the concentration of your fluorescent probe or the enrofloxacin to minimize quenching effects.
-
Use a Different Detection Technology: If spectral overlap is unavoidable, consider an orthogonal assay with a non-fluorescence-based readout, such as a luminescence, absorbance (colorimetric), or mass spectrometry-based method.[9]
-
-
Problem 3: I am working with a cell-based assay and observing unexpected changes in cell health or morphology.
-
Question: Could enrofloxacin be causing cytotoxicity that affects my fluorescence readout?
-
Answer: Yes. Enrofloxacin can be toxic to eukaryotic cells and induce apoptosis, which can lead to misleading results in assays that rely on cell viability or metabolic activity.[7][8] For example, in a cytotoxicity assay using a fluorescent indicator, enrofloxacin might show a positive result due to its actual biological toxicity rather than interference with the dye itself.
-
Troubleshooting Steps:
-
Perform a Standard Cytotoxicity Assay: Use a well-established method like the MTT or a trypan blue exclusion assay to determine the concentration at which enrofloxacin is toxic to your specific cell line. This will help you work at non-toxic concentrations if possible. Note that some components can interfere even with colorimetric assays like MTT, leading to false positives.[10]
-
Run an Orthogonal Assay: Confirm your results with a different type of assay that measures a distinct cellular parameter. For example, if you are using a fluorescence-based assay for apoptosis (e.g., Caspase-3/7 activity), validate your findings with a non-fluorescent method like Western blotting for cleaved PARP.
-
Include a "No-Dye" Control: In imaging or flow cytometry experiments, analyze cells treated with enrofloxacin but without any fluorescent stain. This will reveal the autofluorescence contribution of the compound within the cellular context. Studies have shown that fluoroquinolone treatment can increase the autofluorescence of bacteria, which can interfere with the detection of fluorescent probes.[11][12]
-
-
Quantitative Data
Table 1: Spectral Properties of Enrofloxacin
| Property | Value | Conditions | Reference |
| Primary Excitation Max | ~278 nm | - | [5][6] |
| Secondary Absorbance | 316 - 330 nm | - | [5] |
| Emission Max | ~450 nm | Acidic pH (2.45 - 4.23) | |
| Emission Max Shift | Blue-shifts to ~445 nm | pH > 4.23 | |
| Fluorescence Intensity | Strong and steady | pH 2.45 - 4.23 | |
| Fluorescence Intensity | Decreases with increasing pH | pH > 4.23 | |
| Fluorescence Quantum Yield | 0.125 | pH 3.0, Excitation at 274 nm |
Note: Spectral properties can vary with solvent and buffer composition.
Experimental Protocols
Protocol 1: Control Experiment to Test for Autofluorescence and Quenching
This protocol is designed to determine if this compound interferes with your assay's fluorescence readout.
Materials:
-
This compound
-
Assay buffer
-
Your specific assay fluorophore (at final assay concentration)
-
Black, opaque microplates (e.g., 96-well or 384-well)
-
Fluorescence microplate reader with appropriate filters/monochromators
Procedure:
Part A: Autofluorescence Assessment
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover and exceed the concentrations used in your main experiment.
-
In a black microplate, add the enrofloxacin dilutions to a set of wells.
-
Include "buffer-only" wells as a blank control.
-
Read the plate on your fluorescence reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: Subtract the average fluorescence of the blank wells from the enrofloxacin-containing wells. A concentration-dependent increase in fluorescence indicates that enrofloxacin is autofluorescent under your assay conditions.
Part B: Quenching Assessment
-
Prepare a solution of your assay's fluorophore in the assay buffer at its final working concentration.
-
Prepare a serial dilution of this compound as in Part A.
-
In a new set of wells on the black microplate, add the fluorophore solution.
-
Add the enrofloxacin dilutions to these wells.
-
Include control wells containing the fluorophore and buffer only (no enrofloxacin).
-
Read the plate using the same settings as your primary assay.
-
Analysis: Compare the fluorescence of the wells containing both the fluorophore and enrofloxacin to the "fluorophore-only" control wells. A concentration-dependent decrease in the signal suggests quenching or an inner filter effect.
Visualizations
Caption: Mechanisms of fluorescence interference by enrofloxacin.
References
- 1. algimed.com [algimed.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. joghr.org [joghr.org]
- 5. Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and genotoxic effects induced by enrofloxacin-based antibiotic formulation Floxagen® in two experimental models of bovine cells in vitro: peripheral lymphocytes and cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
enrofloxacin hydrochloride experimental artifacts and how to avoid them
Welcome to the technical support center for enrofloxacin hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of using this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you avoid common artifacts and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My cells treated with enrofloxacin are detaching and showing morphological changes. What could be the cause?
A1: This is a commonly observed phenomenon. Enrofloxacin, like other quinolones, can interfere with cell adhesion and cytoskeletal arrangement. Studies have shown that chondrocytes cultured in the presence of enrofloxacin exhibit a decreased ability to adhere to culture dishes and display concentration-dependent changes in cell shape, as well as the actin and vimentin cytoskeleton.[1][2] This effect is thought to be related to irregular integrin signaling.[1][2] Additionally, enrofloxacin can chelate divalent cations like magnesium, which are crucial for cell adhesion.
Q2: I'm seeing inconsistent results in my experiments, especially between different batches of enrofloxacin or on different days. Why might this be happening?
A2: Inconsistency can arise from the degradation of enrofloxacin. Fluoroquinolones are known to be susceptible to photolytic degradation, meaning they can break down when exposed to light.[3][4] The rate and pathway of this degradation can be influenced by the pH of your experimental medium.[3][4] This can lead to a lower effective concentration of the active compound and the presence of unknown degradation products that might have off-target effects.
Q3: Can enrofloxacin interact with other compounds in my cell culture medium or experimental system?
A3: Yes. Enrofloxacin has been shown to inhibit hepatic cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[5] If your experimental system involves other compounds that are metabolized by these enzymes, you could observe unexpected synergistic or antagonistic effects. Furthermore, due to its chelating properties, enrofloxacin can interact with divalent cations in your media, potentially affecting cellular processes that are dependent on them.[1]
Q4: I'm having trouble dissolving this compound for my stock solutions. What is the best practice?
A4: Enrofloxacin has low aqueous solubility.[6][7] To prepare stock solutions, it is often dissolved in a weak acid, such as 0.1 N HCl, before further dilution in culture medium or buffer. Alternatively, using a more soluble salt form, such as enrofloxacin mesylate, could be considered if appropriate for your experimental design.[6][7][8] Always ensure the final concentration of the solvent is compatible with your experimental system and include a vehicle control.
Troubleshooting Guides
Issue 1: Poor Cell Viability and Adhesion
| Symptom | Possible Cause | Troubleshooting Steps |
| Cells rounding up and detaching from the culture surface. | Chelation of Divalent Cations: Enrofloxacin can chelate Mg²⁺ and Ca²⁺ ions essential for cell adhesion.[1] | 1. Supplement the culture medium with additional MgCl₂ or CaCl₂. 2. Perform a dose-response experiment to find the maximum non-toxic concentration. 3. Reduce the treatment duration. |
| Changes in cell morphology and cytoskeletal structure. | Disruption of Integrin Signaling: Enrofloxacin can interfere with integrin-mediated cell adhesion and signaling.[1][2] | 1. Coat culture surfaces with extracellular matrix proteins (e.g., collagen, fibronectin) to enhance cell attachment. 2. Analyze the expression and localization of integrin subunits and focal adhesion proteins. |
| Inhibition of cell proliferation. | Direct Cytotoxic Effects: At higher concentrations, enrofloxacin can inhibit cell proliferation and induce apoptosis.[9][10][11] | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the IC50. 2. Use the lowest effective concentration for your experiments. |
Issue 2: Experimental Variability and Inconsistent Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate experiments. | Photodegradation of Enrofloxacin: Exposure to light can degrade the compound, altering its effective concentration.[3][4] | 1. Prepare fresh stock solutions for each experiment. 2. Protect all enrofloxacin-containing solutions from light by using amber tubes or wrapping them in foil. 3. Minimize the exposure of treated cells to light during incubation and analysis. |
| Unexpected or off-target effects. | Formation of Degradation Products: Photodegradation can produce unknown byproducts with their own biological activities.[3] | 1. Verify the concentration and purity of your enrofloxacin solution using HPLC before and after the experiment. 2. If photodegradation is suspected, consider conducting experiments under controlled, low-light conditions. |
| Inconsistent drug effects at different pH values. | pH-dependent Degradation: The rate and pathway of enrofloxacin's photolytic degradation are pH-dependent.[3][4] | 1. Strictly control and monitor the pH of your experimental buffer or medium. 2. Be aware that cellular metabolism can alter the pH of the culture medium over time. |
Quantitative Data Summary
Table 1: Effects of Enrofloxacin on Cell Adhesion and Proliferation
| Cell Type | Concentration (µg/mL) | Effect | Reference |
| Canine & Equine Chondrocytes | 10 - 150 | Decreased adhesion to collagen type II in a concentration-dependent manner.[1][2] | [1],[2] |
| Avian Tendon Cells | Not specified | Progressive inhibition of cell proliferation with increasing concentrations. | [9] |
| Equine Tendon Cells | Not specified | Inhibition of cell proliferation and induction of morphological changes.[10][11] | [10],[11] |
Table 2: Inhibition of Cytochrome P450 by Enrofloxacin
| Enzyme | Enrofloxacin Concentration (mM) | Inhibition |
| P450IA1 (EROD activity) | 0.25 - 1.0 | Strong, concentration-dependent inhibition. |
| P450IA2 (MROD activity) | 0.25 - 1.0 | Strong, concentration-dependent inhibition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 0.1 N Hydrochloric acid (HCl), sterile deionized water, sterile 0.22 µm filter.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small volume of 0.1 N HCl to dissolve the powder completely. Gentle vortexing may be applied.
-
Once dissolved, add sterile deionized water or an appropriate buffer to reach the final desired stock concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into light-protected tubes (e.g., amber tubes) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Adhesion Assay
-
Materials: 96-well tissue culture plates, cell type of interest, complete culture medium, this compound, PBS, crystal violet staining solution (0.5% crystal violet in 20% methanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for adherence but not confluence within the experimental timeframe. Allow cells to attach for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of enrofloxacin.
-
Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 15 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Visualizations
References
- 1. Effects of enrofloxacin and ciprofloxacin hydrochloride on canine and equine chondrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Photolytic degradation of norfloxacin, enrofloxacin and ciprofloxacin in various aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo study of the effects of enrofloxacin on hepatic cytochrome P-450. Potential for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Research Progress in the Preparation of Enrofloxacin for Use in Veterinary Medicine [arccjournals.com]
- 9. The effects of enrofloxacin on decorin and glycosaminoglycans in avian tendon cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of enrofloxacin on cell proliferation and proteoglycans in horse tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Enrofloxacin Hydrochloride and Ciprofloxacin Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two critical fluoroquinolone antibiotics, enrofloxacin hydrochloride and ciprofloxacin, against Escherichia coli (E. coli). The information presented herein is curated from a range of scientific studies to support research and development in the field of antimicrobial agents.
Executive Summary
Both enrofloxacin and ciprofloxacin exhibit potent bactericidal activity against E. coli by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. However, in vitro studies consistently demonstrate that ciprofloxacin is generally more potent than enrofloxacin against E. coli isolates. This is often reflected in lower minimum inhibitory concentrations (MICs) and larger zones of inhibition for ciprofloxacin. Enrofloxacin is a veterinary-specific fluoroquinolone that is partially metabolized into ciprofloxacin in vivo, which contributes to its therapeutic effect.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of enrofloxacin and ciprofloxacin against E. coli based on data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference Strain MIC (µg/mL) |
| Enrofloxacin | 0.03 - 0.50 | 16 - 16.21 | 0.008 - 128 | E. coli ATCC 25922: 0.008 - 0.03 |
| Ciprofloxacin | 0.015 - 0.05 | ≥64 | 0.004 - ≥64 | E. coli ATCC 25922: 0.004 - 0.015 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Zone of Inhibition Data (Disk Diffusion)
| Antibiotic | Disk Potency (µg) | Zone Diameter Range (mm) | Interpretation (Susceptible) |
| Enrofloxacin | 5 | 22 - 40 | ≥ 22 |
| Ciprofloxacin | 5 | 25 - 42 | ≥ 21 |
Mechanism of Action
Enrofloxacin and ciprofloxacin share a common mechanism of action against E. coli. They target and inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. In Gram-negative bacteria like E. coli, DNA gyrase is the primary target. The inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of replicated daughter chromosomes, leading to a disruption of DNA replication and repair, and ultimately, bacterial cell death.
Caption: Mechanism of action of enrofloxacin and ciprofloxacin in E. coli.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of enrofloxacin and ciprofloxacin.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several morphologically similar colonies from a fresh (18-24 hour) agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Application of Antibiotic Disks: Aseptically place enrofloxacin (5 µg) and ciprofloxacin (5 µg) disks on the surface of the inoculated agar plate. The disks should be firmly pressed down to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate aerobically at 35 ± 2°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm). Interpret the results as susceptible, intermediate, or resistant based on standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of enrofloxacin and ciprofloxacin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer method, and then dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Experimental workflow for the broth microdilution MIC test.
Conclusion
The in vitro evidence strongly suggests that while both enrofloxacin and ciprofloxacin are highly effective against E. coli, ciprofloxacin generally exhibits greater potency. This is a critical consideration for researchers in the fields of veterinary and human medicine, particularly in the context of antimicrobial resistance. The choice of antibiotic for further in vivo studies or clinical applications should be guided by specific MIC data for the target isolates whenever possible. The standardized protocols provided in this guide are essential for reproducible and comparable results in antimicrobial susceptibility testing.
A Comparative Guide to the Pharmacokinetics of Enrofloxacin and Marbofloxacin
This guide provides a detailed comparison of the pharmacokinetic profiles of two commonly used veterinary fluoroquinolones, enrofloxacin and marbofloxacin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
Enrofloxacin and marbofloxacin are both synthetic, broad-spectrum bactericidal agents belonging to the fluoroquinolone class of antibiotics.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, which leads to bacterial cell death.[2][3] While both drugs are effective against a wide range of Gram-negative and Gram-positive bacteria, their pharmacokinetic properties exhibit notable differences that can influence their clinical application and efficacy.[3][4]
Generally, marbofloxacin demonstrates a longer elimination half-life and a larger area under the concentration-time curve (AUC) compared to enrofloxacin in several species.[5][6] Enrofloxacin is partially metabolized to ciprofloxacin, an active metabolite that contributes to its overall antibacterial effect.[4][7] In contrast, marbofloxacin is eliminated largely in its native form.[7] These differences in absorption, distribution, metabolism, and excretion are critical considerations in dose determination and the selection of the appropriate agent for specific therapeutic targets.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of enrofloxacin and marbofloxacin from various studies in different animal species.
Table 1: Pharmacokinetic Parameters in Dogs (Oral Administration)
| Parameter | Enrofloxacin | Marbofloxacin | Reference(s) |
| Dosage (mg/kg) | 5.0 | 2.0 - 2.75 | [8][9] |
| Cmax (µg/mL) | 1.41 | 1.47 | [8] |
| Tmax (h) | ~1.7 - 2.0 | ~1.0 - 2.5 | [7] |
| AUC (µg·h/mL) | 8.7 | ~13 | [8] |
| Half-life (t½) (h) | 2.23 - 4.1 | 7.63 - 9.1 | [8][10] |
| Bioavailability (%) | ~53 | 62 - 100 | [7] |
Table 2: Pharmacokinetic Parameters in Camels (Intramuscular Administration)
| Parameter | Enrofloxacin | Marbofloxacin | Reference(s) |
| Dosage (mg/kg) | 5.0 | 2.5 | [6] |
| Cmax (µg/mL) | 2.6 | 1.7 | [6] |
| Tmax (h) | 1.93 | 1.80 | [6] |
| AUC (µg·h/mL) | 9.1 | 12.6 | [6] |
| Half-life (t½) (h) | 4.03 | 7.1 | [6] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are representative methodologies.
Study 1: Comparative Pharmacokinetics in Dogs (Oral Administration)[8][9]
-
Subjects: Healthy adult Beagle dogs.[8]
-
Study Design: A crossover study design was utilized, where each dog received both drugs with a washout period between treatments.[8][9]
-
Drug Administration: Commercially available tablet formulations of enrofloxacin (5.0 mg/kg) and marbofloxacin (2.0 mg/kg or 2.75 mg/kg) were administered orally.[8][9]
-
Sampling: Blood samples were collected at predetermined time points following drug administration.
-
Analytical Method: Drug concentrations in serum or plasma were quantified using high-performance liquid chromatography (HPLC) or an agar diffusion assay.[5][8]
-
Pharmacokinetic Analysis: Non-compartmental methods were used to calculate the key pharmacokinetic parameters from the serum concentration-time data.[8]
Study 2: Pharmacokinetics in Camels (Intramuscular Administration)[6]
-
Subjects: Healthy male and female camels.[6]
-
Study Design: Two independent groups of camels were used for each drug.[6]
-
Drug Administration: Enrofloxacin (5 mg/kg) and marbofloxacin (2.5 mg/kg) were administered via intramuscular injection.[6]
-
Sampling: Blood samples were collected at 0, 0.5, 1, 2, 4, 10, and 12 hours post-administration.[6]
-
Analytical Method: An agar diffusion assay with Klebsiella pneumoniae as the test organism was used to determine the antibacterial activity in the serum samples.[6]
-
Pharmacokinetic Analysis: A two-compartment open model was used to analyze the serum concentration-time data.[6]
Mandatory Visualization
Caption: Mechanism of action of enrofloxacin and marbofloxacin.
References
- 1. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 2. VetFolio [vetfolio.com]
- 3. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Plasma and interstitial fluid pharmacokinetics of enrofloxacin, its metabolite ciprofloxacin, and marbofloxacin after oral administration and a constant rate intravenous infusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. camelsandcamelids.com [camelsandcamelids.com]
- 7. sat.gstsvs.ch [sat.gstsvs.ch]
- 8. Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, difloxacin, marbofloxacin, and orbifloxacin in dogs after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of fluoroquinolone pharmacokinetic parameters after treatment with marbofloxacin, enrofloxacin, and difloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
in vitro comparison of enrofloxacin and orbifloxacin against Staphylococcus
An objective comparison of the in vitro efficacy of two prominent fluoroquinolones, enrofloxacin and orbifloxacin, against Staphylococcus species. This guide provides a synthesis of available experimental data, detailed methodologies for susceptibility testing, and a visual representation of the drugs' mechanism of action and potential bacterial resistance pathways.
This guide is intended for researchers, scientists, and drug development professionals interested in the comparative performance of enrofloxacin and orbifloxacin against clinically relevant Staphylococcus species. The data presented is compiled from various in vitro studies to provide a comprehensive overview of the antimicrobial activity of these two fluoroquinolones.
Performance Data at a Glance
The in vitro efficacy of enrofloxacin and orbifloxacin against Staphylococcus is primarily determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
While direct head-to-head comparative studies on the same extensive panel of Staphylococcus aureus isolates are limited in the public domain, the available data from various sources provide valuable insights into their relative potency.
Table 1: In Vitro Activity of Enrofloxacin and Orbifloxacin against Staphylococcus aureus
| Antibiotic | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Source |
| Orbifloxacin | S. aureus ATCC 29213 | 0.5 | 4 | [1] |
| Orbifloxacin | S. aureus ATCC 43300 | 0.5 | 4 | [1] |
| Enrofloxacin | Coagulase-positive staphylococci | No resistance observed | Not Reported | [2] |
Table 2: In Vitro Activity of Enrofloxacin and Orbifloxacin against Coagulase-Positive Staphylococci (including S. intermedius)
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible | Source |
| Orbifloxacin | S. intermedius (240 isolates) | 0.5 | 1 | Not explicitly stated | [3] |
| Enrofloxacin | Coagulase-positive staphylococci | Not Reported | Not Reported | 95% | [4] |
Note: The data in the tables are derived from different studies and may not be directly comparable due to variations in the specific strains tested and laboratory methodologies.
Mechanism of Action and Resistance
Enrofloxacin and orbifloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death.
Resistance to fluoroquinolones in Staphylococcus can emerge through several mechanisms, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). Additionally, overexpression of efflux pumps, which actively transport the antibiotics out of the bacterial cell, can also contribute to reduced susceptibility.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of enrofloxacin and orbifloxacin against Staphylococcus.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Detailed Steps:
-
Inoculum Preparation: A pure culture of the Staphylococcus isolate is grown on an appropriate agar medium. Several colonies are then transferred to a tube of sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Stock solutions of enrofloxacin and orbifloxacin are prepared. A series of two-fold dilutions of each antibiotic is then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC of the organism.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, the plate is examined visually for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test to ascertain the bactericidal activity of the antibiotics.
Detailed Steps:
-
Subculturing: Following the determination of the MIC, a small, standardized volume (e.g., 10 µL) is taken from each well of the microtiter plate that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot from each well is spread onto a separate antibiotic-free agar plate, such as Mueller-Hinton Agar.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum concentration.
Conclusion
Both enrofloxacin and orbifloxacin demonstrate potent in vitro activity against Staphylococcus species. The available data suggests that both are effective, with specific MIC and MBC values varying depending on the particular Staphylococcus strain. For researchers and clinicians, the choice between these two fluoroquinolones may depend on specific susceptibility patterns of the isolates encountered, as well as other factors such as pharmacokinetic properties and clinical efficacy data. The provided experimental protocols offer a standardized framework for conducting further in vitro comparative studies to generate head-to-head data for specific bacterial isolates. Understanding the mechanisms of action and the potential for resistance is crucial for the prudent use of these important antimicrobial agents.
References
- 1. In vivo pharmacokinetic and pharmacodynamic profiles of orbifloxacin against Staphylococcus aureus in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of orbifloxacin against Staphylococcus intermedius isolates from canine skin and ear infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of susceptibility to antimicrobials of bacterial isolates from companion animals in a veterinary diagnostic laboratory in Canada between 2 time points 10 years apart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Differentiating Enrofloxacin and Ciprofloxacin
For researchers, scientists, and professionals in drug development, the accurate differentiation and quantification of enrofloxacin and its primary metabolite, ciprofloxacin, are critical. Due to their structural similarity—enrofloxacin is the N-ethyl derivative of ciprofloxacin—co-analysis presents a significant analytical challenge.[1] This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for specific research needs.
The primary analytical techniques for separating these fluoroquinolones include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, speed, and applicability to different sample matrices.
Comparative Overview of Analytical Techniques
The choice of analytical method depends heavily on the required sensitivity, sample matrix, available equipment, and desired throughput. Chromatographic and electrophoretic methods are superior for separation and are often preferred for complex matrices, while spectrophotometric methods offer a rapid and cost-effective alternative for simpler formulations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Principle | Differential partitioning between a stationary and mobile phase. | Differential migration in an electric field. | Differential absorption of UV-Vis light. |
| Separation | Excellent separation capability. | High-resolution separation. | Limited; often requires chemometrics for mixtures.[2] |
| Sensitivity | High (ng/mL to µg/mL range). | Very high, especially with preconcentration techniques (ng/mL).[3][4] | Moderate (µg/mL range).[5] |
| Analysis Time | 10-30 minutes per sample.[6][7] | < 10 minutes per sample.[8][9] | Very fast (< 5 minutes per sample).[5] |
| Cost | High initial and running costs.[10] | Moderate initial and low running costs. | Low initial and running costs.[11] |
| Primary Use | Quantification in complex matrices (tissues, plasma, milk).[12][13] | Analysis in various matrices, including food and biological fluids.[3][8][14] | Quality control of pharmaceutical formulations.[5] |
Quantitative Performance Data
The following tables summarize the performance of various validated methods for the simultaneous analysis of enrofloxacin and ciprofloxacin.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Matrix | Column | Detection | LOD/LOQ (µg/kg) | Recovery (%) | Reference |
| Chicken Meat | C18 RP column | PDA (277 nm) | LOQ: 30 (ENR), 35 (CIP) | 88 - 94 | [7] |
| Pig/Rabbit Plasma | C18 | UV (277 nm) | Not specified | 90 - 108 | [12] |
| Chicken Tissues | Not specified | UV | LOQ: 0.0125 µg/mL | Not specified | [15] |
| Water | C18 X-bridge | PDA | LOD: 15.9 (ENR), 17.4 (CIP) | 64.5 - 81.4 | [16] |
| Chicken Tissues | Not specified | UV | LOD: 5 (ENR), 8 (CIP) | 99.1 - 100.3 | [13] |
Table 2: Capillary Electrophoresis (CE) Methods
| Matrix | CE Technique | Detection | LOD (ng/mL) | Recovery (%) | Reference |
| Animal Foodstuffs | FASS-Sweeping CE | UV (270 nm) | 1.87 (ENR), 2.21 (CIP) | 85 - 102 | [3][4] |
| Bovine Milk | CE | UV (268 nm) | Not specified | 89 - 98 | [8] |
| Milk | CE-ECL | Electrochemiluminescence | 10 (ENR), 15 (CIP) | Not specified | [14] |
| Pig Plasma | ITP-CZE | Not specified | 85,000 (ENR), 70,000 (CIP) | Not specified | [17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for HPLC and CE methods.
Protocol 1: HPLC-UV Method for Animal Plasma
This protocol is based on a validated method for the simultaneous determination of enrofloxacin and ciprofloxacin in animal biological fluids.[12]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes using a methanol-hydrochloric acid (98:2, v/v) mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a calibration curve using standard solutions of enrofloxacin and ciprofloxacin.
-
Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Capillary Electrophoresis (CE) Method for Milk
This protocol is adapted from a method for determining enrofloxacin and ciprofloxacin residues in raw bovine milk.[8]
-
Sample Preparation (Protein Precipitation & SPE):
-
Precipitate milk proteins using hydrochloric acid.
-
Centrifuge the sample to separate the fat layer.
-
Perform a solid-phase extraction (SPE) clean-up on the defatted supernatant using a hydrophilic-lipophilic balance (HLB) cartridge.
-
Elute the analytes and prepare for injection.
-
-
Electrophoretic Conditions:
-
Analysis:
-
The total electrophoretic run time is approximately 6 minutes.[8]
-
Identify and quantify peaks based on the migration times and peak areas of certified standards.
-
Visualizations: Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships, providing a clear visual summary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of enrofloxacin and ciprofloxacin in foods of animal origin by capillary electrophoresis with field amplified sample stacking-sweeping technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Easy sample treatment for the determination of enrofloxacin and ciprofloxacin residues in raw bovine milk by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. joghr.org [joghr.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Simultaneous determination of enrofloxacin and ciprofloxacin in animal biological fluids by high-performance liquid chromatography. Application in pharmacokinetic studies in pig and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and application of a capillary electrophoresis-electrochemiluminescent method for the analysis of enrofloxacin and its metabolite ciprofloxacin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. entomoljournal.com [entomoljournal.com]
- 17. Determination of ciprofloxacin, enrofloxacin and flumequine in pig plasma samples by capillary isotachophoresis--capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enrofloxacin HPLC Assays in Veterinary Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of enrofloxacin in veterinary pharmaceutical formulations. It delves into the critical validation parameters as stipulated by International Council for Harmonisation (ICH) guidelines, offering a comparative analysis of different methodologies. Furthermore, alternative analytical techniques are discussed and compared against the robust and widely used HPLC methods.
Comparative Analysis of Validated HPLC Methods
The following tables summarize the performance characteristics of various validated RP-HPLC methods for enrofloxacin analysis, providing a clear comparison for researchers to select the most suitable method for their specific needs.
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[1][2][3][4][5] | Acetonitrile:Methanol:0.4% Orthophosphoric acid (pH 2.7) (20:10:70, v/v/v)[6] | 0.05 M Monobasic Sodium Phosphate (pH 2.5):Acetonitrile (65:35, v/v)[7] |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1][2][3][5] | C18 (250 mm x 4.6 mm, 5 µm)[6] | Octadecyl-silica (150 mm, 5 µm)[7] |
| Flow Rate | 1.0 mL/min[1][2][3][5] | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection (UV) | 270 nm[1][2][3][5] | 254 nm[6] | 280 nm[7] |
| Retention Time | 3.405 min[1][2][3][5] | 6.9 min[6] | 1.945-2.000 min[7][8] |
Table 1: Chromatographic Conditions of a Validated HPLC Method for Enrofloxacin.
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.1-0.6 µg/mL[1][2][3][5] | Not Specified | 10-100 µg/g[7][8] |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | > 0.99 |
| Accuracy (% Recovery) | 98.6-101.2% | 80-120%[6] | 98.19-114.29%[7] |
| Precision (%RSD) | < 2%[1][2][3] | Not Specified | < 15%[8] |
| Limit of Detection (LOD) | 0.001 µg/mL[1][2][3][4][5] | Not Specified | 1.76-6.66 µg/g[7] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL[1][2][3][4][5] | Not Specified | 5.85-22.2 µg/g[7] |
Table 2: Summary of Validation Parameters for Different HPLC Methods.
Comparison with Alternative Analytical Methods
While HPLC stands as the gold standard for enrofloxacin analysis, other methods can be employed, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity, detection by UV absorbance. | High specificity, accuracy, and precision.[1][2][3] | Requires expensive equipment and skilled personnel. |
| Bioassay | Inhibition of bacterial growth. | Reflects antimicrobial activity. | Lower precision and specificity, potential interference from metabolites like ciprofloxacin.[9] |
| UV-Visible Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity, susceptible to interference from excipients.[10] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Low cost, simple to perform. | Primarily qualitative, less sensitive than HPLC.[4] |
Table 3: Comparison of HPLC with Alternative Analytical Methods for Enrofloxacin.
Experimental Protocols
A detailed methodology for a typical RP-HPLC validation is provided below.
Chromatographic Conditions
-
Column: C18 (250 mm × 4.6 mm i.d., 5µm particle size).[1][2][3]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (80:20, v/v).[1][2][3][5]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of enrofloxacin reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.1-0.6 µg/mL).[2][3]
-
Sample Preparation: For tablet formulations, weigh and finely powder 20 tablets. An amount of powder equivalent to 10 mg of enrofloxacin is dissolved in the mobile phase, sonicated, and diluted to a final concentration within the calibration range.[2]
Method Validation
The developed method must be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically evaluated by comparing the chromatograms of the drug substance, placebo, and the formulation.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be greater than 0.999.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and should be less than 2% for intraday and interday precision.[1][2][3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Workflow and Validation Parameters
To better understand the experimental process and the interplay of validation parameters, the following diagrams are provided.
Caption: Experimental workflow for HPLC assay validation of enrofloxacin.
Caption: Logical relationship of HPLC validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VALIDATION AND APPLICATION OF RP-HPLC METHOD FOR QUANTIFICATION OF ENROFLOXACIN IN PURE AND VETERINARY DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. validation-and-application-of-rp-hplc-method-for-quantification-of-enrofloxacin-in-pure-and-veterinary-dosage-forms - Ask this paper | Bohrium [bohrium.com]
- 6. veterinarypharmacon.com [veterinarypharmacon.com]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of an HPLC and bioassay method to determine antimicrobial concentrations after intravenous and oral administration of enrofloxacin in four dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
Navigating the Maze of Resistance: A Comparative Guide to Enrofloxacin and Cross-Resistance with Other Fluoroquinolones
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of enrofloxacin's performance against other fluoroquinolones, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
The emergence of bacterial resistance to fluoroquinolones, a critical class of antibiotics, poses a significant threat to both human and animal health. Enrofloxacin, a fluoroquinolone developed for veterinary use, is no exception. A key concern is the phenomenon of cross-resistance, where bacteria resistant to enrofloxacin also exhibit resistance to other fluoroquinolones used in human medicine, such as ciprofloxacin. This guide delves into the mechanisms driving this cross-resistance and presents comparative data to inform research and development strategies.
At the Heart of Resistance: Target Gene Mutations
The primary mechanism of high-level fluoroquinolone resistance involves mutations in the bacterial genes encoding the target enzymes: DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits).[1][2][3] These enzymes are essential for DNA replication, and fluoroquinolones act by inhibiting their function. Specific mutations within the quinolone resistance-determining regions (QRDRs) of these genes alter the drug-binding site, reducing the affinity of fluoroquinolones and rendering them less effective.[1][4]
In many Gram-negative bacteria, such as Escherichia coli and Salmonella species, DNA gyrase is the primary target for fluoroquinolones.[5] A single mutation in gyrA can lead to low-level resistance, while additional mutations in gyrA or parC are often required for high-level resistance. Conversely, in some Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target.[2]
The shared mechanism of action across the fluoroquinolone class means that a mutation conferring resistance to enrofloxacin is highly likely to confer resistance to other fluoroquinolones. For instance, strains of Campylobacter and Salmonella that develop resistance to enrofloxacin have been shown to be cross-resistant to ciprofloxacin.[6]
Comparative Efficacy: A Look at the Numbers
The minimum inhibitory concentration (MIC) and the mutant prevention concentration (MPC) are key pharmacodynamic parameters used to assess antibiotic efficacy and the potential for resistance development. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MPC is the lowest concentration that prevents the growth of any resistant mutants in a large bacterial population.
The following tables summarize comparative MIC and MPC data for enrofloxacin and other fluoroquinolones against various bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterium | Enrofloxacin | Ciprofloxacin | Marbofloxacin | Levofloxacin | Pradofloxacin |
| Escherichia coli (susceptible) | 0.016 - 1 | 0.016 - 0.25 | - | - | - |
| Escherichia coli (gyrA mutation) | 2 - 16 | - | - | - | - |
| Escherichia coli (gyrA & parC mutations) | >32 | - | - | - | - |
| Salmonella Typhimurium (susceptible) | 0.03 | 0.015 | - | - | - |
| Pasteurella multocida | 0.05 | - | - | - | - |
| Multidrug-resistant E. coli (from dogs) | >32 | - | >32 | - | 4 - >32 |
Note: Data compiled from multiple sources.[7][8][9] Values can vary depending on the specific strain and testing methodology.
Table 2: Mutant Prevention Concentration (MPC) Data (µg/mL)
| Bacterium | Enrofloxacin | Ciprofloxacin |
| Escherichia coli (susceptible) | 0.016 - 0.062 | - |
| Escherichia coli (gyrA mutation) | 2 - 16 | - |
| Escherichia coli (gyrA & parC mutations) | >32 | - |
| Salmonella Typhimurium (susceptible) | 0.25 - 0.5 | 0.25 |
| Salmonella Enteritidis (susceptible) | 0.5 | 0.25 |
| Pseudomonas aeruginosa | - | 4 - 16 |
| Pasteurella multocida | 1.50 | - |
Note: Data compiled from multiple sources.[5][7][8][10] The MPC/MIC ratio is a crucial indicator; a higher ratio suggests a greater likelihood of selecting for resistant mutants within the therapeutic window.
Beyond Target Mutations: Other Resistance Mechanisms
While target site mutations are the most significant driver of high-level resistance, other mechanisms contribute to reduced fluoroquinolone susceptibility and can facilitate the development of cross-resistance. These include:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration.[6][11] Overexpression of efflux pumps can confer low-level resistance to a broad range of antibiotics, including different fluoroquinolones.
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance genes located on plasmids, such as the qnr genes, can be transferred between bacteria.[6][12] These genes typically provide low-level resistance but can facilitate the selection of higher-level resistance mutations.
-
Enzyme Modification: The aac(6')-Ib-cr gene produces an enzyme that modifies certain fluoroquinolones, including ciprofloxacin and norfloxacin, reducing their activity.[6]
Experimental Protocols
Accurate determination of MIC and MPC values is crucial for understanding cross-resistance. Below are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using broth microdilution or agar dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Antibiotic Dilutions: A two-fold serial dilution of the fluoroquinolone is prepared in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mutant Prevention Concentration (MPC) Determination
The MPC is determined by applying a high-density bacterial inoculum to agar plates containing various concentrations of the antibiotic.
-
Prepare High-Density Inoculum: A large bacterial culture is grown to a high density, typically ≥10^10 CFU/mL.
-
Prepare Agar Plates: Agar plates are prepared with a range of antibiotic concentrations, usually multiples of the MIC.
-
Inoculation: A large volume of the high-density inoculum (e.g., 100 µL) is spread onto each agar plate.
-
Incubation: The plates are incubated for an extended period, often 48-72 hours, to allow for the growth of any resistant mutants.
-
Reading Results: The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.[13]
Visualizing the Pathways and Processes
To better understand the complex interplay of factors involved in fluoroquinolone cross-resistance, the following diagrams illustrate the primary resistance mechanism and a typical experimental workflow.
Caption: Mechanism of fluoroquinolone resistance through target gene mutation.
Caption: Experimental workflow for assessing fluoroquinolone cross-resistance.
References
- 1. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 2. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scielo.br [scielo.br]
- 5. Mutant prevention concentration of ciprofloxacin and enrofloxacin against Escherichia coli, Salmonella Typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant-prevention concentrations of enrofloxacin for Escherichia coli isolates from chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant prevention concentration and PK-PD relationships of enrofloxacin for Pasteurella multocida in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. Mutant prevention concentrations of ciprofloxacin and enrofloxacin for Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Enrofloxacin Promotes Plasmid-Mediated Conjugation Transfer of Fluoroquinolone-Resistance Gene qnrS [frontiersin.org]
- 13. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bactericidal Efficacy of Enrofloxacin and Pradofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro killing rates of two prominent veterinary fluoroquinolones: enrofloxacin and the newer, dual-targeting pradofloxacin. The following sections present a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies, to inform research and development in veterinary antimicrobial therapy.
Executive Summary
Pradofloxacin consistently demonstrates a more potent and rapid bactericidal activity against a broad range of veterinary pathogens when compared to enrofloxacin. Experimental data, including Minimum Inhibitory Concentration (MIC), Mutant Prevention Concentration (MPC), and time-kill curve analyses, indicate that pradofloxacin generally exhibits lower MIC and MPC values and achieves a faster reduction in bacterial counts. This enhanced efficacy is attributed to its dual-targeting mechanism of action, which simultaneously inhibits both DNA gyrase and topoisomerase IV, potentially leading to a lower propensity for the development of bacterial resistance.[1][2]
Quantitative Data Comparison
The following tables summarize the comparative in vitro potency and bactericidal activity of enrofloxacin and pradofloxacin against key veterinary pathogens.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Bacterial Species | Enrofloxacin (MIC) | Pradofloxacin (MIC) | Reference(s) |
| Mannheimia haemolytica | ≤0.016 | ≤0.016 | [3][4] |
| Pasteurella multocida | ≤0.016 - 0.063 | ≤0.016 - ≤0.031 | [3][4][5] |
| Actinobacillus pleuropneumoniae | 0.031 | ≤0.016 | [5] |
| Escherichia coli (ATCC 8739) | ~0.03 - 0.06 | ~0.03 - 0.06 | [6] |
| Staphylococcus aureus (ATCC 6538) | ~0.03 - 0.06 | ~0.03 - 0.06 | [6] |
| Bartonella henselae | 0.064 - 0.50 | 0.004 - 0.125 | [7] |
Table 2: Comparative Mutant Prevention Concentrations (MPCs) in µg/mL
| Bacterial Species | Enrofloxacin (MPC) | Pradofloxacin (MPC) | Reference(s) |
| Mannheimia haemolytica | 0.125 - 0.25 | 0.031 - 0.063 | [3][4] |
| Pasteurella multocida | 0.063 - 0.125 | ≤0.016 - 0.063 | [3][4][5] |
| Actinobacillus pleuropneumoniae | ≤1 | ≤0.125 | [5] |
| Escherichia coli (ATCC 8739) | 0.225 (1.4x higher than Pradofloxacin) | 0.225 | [6][8] |
| Staphylococcus aureus (ATCC 6538) | 0.55 (6x higher than Pradofloxacin) | 0.55 | [6][8] |
Table 3: Comparative Killing Rates from Time-Kill Curve Analyses
| Bacterial Species | Drug Concentration | Enrofloxacin (% Kill) | Pradofloxacin (% Kill) | Time | Reference(s) |
| Mannheimia haemolytica | Max. Serum & Tissue Conc. | Growth to 76% | 99.99% | 5 min | [1][2] |
| Pasteurella multocida | Max. Serum & Tissue Conc. | Growth to 98.6% | 94.1 - 98.6% | 60 - 120 min | [1][2] |
| Pasteurella multocida (107 cfu/mL) | Max. Tissue Conc. | 70.4% | 96.7% | 30 min | [9] |
| Pasteurella multocida (107 cfu/mL) | Max. Tissue Conc. | 99.8% | 100% | 24 h | [9] |
| Pasteurella multocida (108 cfu/mL) | Max. Tissue Conc. | 62.9% | 97.0% | 30 min | [9] |
| Pasteurella multocida (109 cfu/mL) | Max. Tissue Conc. | 36.9% | 73.6% | 30 min | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Suspension Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a density corresponding to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of enrofloxacin and pradofloxacin are prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Determination of Mutant Prevention Concentration (MPC)
The MPC is the lowest drug concentration that prevents the growth of a large bacterial population (≥10^9 CFU).
-
High-Density Inoculum Preparation: A high-density bacterial culture is prepared, typically containing ≥10^9 colony-forming units (CFU) per mL.
-
Agar Plate Preparation: Mueller-Hinton agar plates containing a range of concentrations of enrofloxacin or pradofloxacin are prepared.
-
Inoculation: A large volume of the high-density bacterial suspension is plated onto the drug-containing agar plates.
-
Incubation: The plates are incubated for 24-48 hours at 35-37°C.
-
MPC Determination: The MPC is the lowest drug concentration that prevents the emergence of any bacterial colonies.
Time-Kill Curve Analysis
Time-kill curve analysis is used to assess the rate of bactericidal activity of an antimicrobial agent.[10]
-
Bacterial Culture Preparation: A bacterial culture is grown to a specific logarithmic phase.
-
Drug Exposure: The bacterial culture is exposed to various concentrations of enrofloxacin or pradofloxacin (e.g., MIC, 2x MIC, 4x MIC, MPC, maximum serum concentration).[10]
-
Sampling Over Time: Aliquots are removed from the cultures at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on drug-free agar.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve, which illustrates the rate and extent of bacterial killing. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11]
Visualizations
Fluoroquinolone Mechanism of Action
Fluoroquinolones exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. Pradofloxacin's dual-targeting mechanism is a key differentiator.[1][2]
References
- 1. Comparative In Vitro Killing by Pradofloxacin in Comparison to Ceftiofur, Enrofloxacin, Florfenicol, Marbofloxacin, Tildipirosin, Tilmicosin and Tulathromycin against Bovine Respiratory Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and 7 Other Antimicrobial Agents Tested Against Swine Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative Activity of Pradofloxacin, Enrofloxacin, and Azithromycin against Bartonella henselae Isolates Collected from Cats and a Human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative mutant prevention concentrations of pradofloxacin and other veterinary fluoroquinolones indicate differing potentials in preventing selection of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Comparative Killing by Pradofloxacin and Seven Other Antimicrobials Against Varying Bacterial Densities of Swine Isolates of Pasteurella multocida [mdpi.com]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
Navigating the Post-Enrofloxacin Era: A Comparative Guide to Alternatives for Resistant Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a critical evaluation of therapeutic options beyond commonly used antibiotics like enrofloxacin. This guide provides a comprehensive comparison of promising alternatives for treating infections caused by enrofloxacin-resistant bacterial isolates, supported by experimental data and detailed methodologies.
Executive Summary
Enrofloxacin, a fluoroquinolone antibiotic, has long been a cornerstone in veterinary medicine. However, its extensive use has led to the emergence of resistant bacterial strains, compromising its efficacy. This guide explores several alternatives, including other classes of antibiotics and the burgeoning field of bacteriophage therapy. Each alternative is evaluated based on its mechanism of action, in vitro efficacy, clinical success rates, and the propensity for resistance development.
Comparative Analysis of Alternatives
The following tables summarize the quantitative data for key alternatives to enrofloxacin against resistant bacterial isolates.
Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. The data below is compiled from various studies against enrofloxacin-resistant isolates.
| Alternative Agent | Bacterial Species | Enrofloxacin-Resistant Isolate MIC Range (µg/mL) | Notes |
| Bacteriophages | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Not Applicable (Lytic activity) | Efficacy is strain-specific and depends on phage-bacterium pairing.[1][2][3] |
| Ceftiofur | Escherichia coli | 0.25 - >8 | A third-generation cephalosporin. Resistance can emerge.[4][5] |
| Florfenicol | Pasteurella multocida | 0.5 - 2 | A synthetic broad-spectrum antibiotic.[6][7][8] |
| Tulathromycin | Mannheimia haemolytica, Pasteurella multocida | 2 - 16 | A macrolide antibiotic with a long half-life.[9][10] |
Table 2: Clinical Efficacy - Comparative Success Rates
Clinical efficacy is a critical measure of an antimicrobial's performance in a clinical setting. The following data is derived from studies comparing enrofloxacin with alternative treatments for specific diseases.
| Alternative Agent | Disease Model/Indication | Clinical Success Rate (%) | Enrofloxacin Success Rate (%) | Species |
| Bacteriophage Therapy (in combination with Enrofloxacin) | Colibacillosis | 100% | 97% (alone) | Broiler Chickens |
| Bacteriophage Therapy (alone) | Colibacillosis | 85% | 97% | Broiler Chickens |
| Tulathromycin | Bovine Respiratory Disease (BRD) | 80% - 87.9% | 62.5% - 70.2% | Feeder Calves |
| Ceftiofur (sequential treatment after enrofloxacin failure) | Recurrent Subclinical Mastitis | 100% | 65% (initial treatment) | Dairy Cows |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of antimicrobial agents. The following are methodologies for key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][11][12][13]
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
-
Materials : Mueller-Hinton broth (cation-adjusted), 96-well microtiter plates, bacterial inoculum, and stock solutions of antimicrobial agents.
-
Procedure :
-
Prepare serial two-fold dilutions of the antimicrobial agent in Mueller-Hinton broth in the wells of a microtiter plate.
-
Standardize the bacterial inoculum to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Materials : Bacterial culture in logarithmic growth phase, antimicrobial agent at various concentrations (e.g., 1x, 4x, 8x MIC), appropriate growth medium, and sterile saline for dilutions.
-
Procedure :
-
Inoculate flasks containing pre-warmed broth with the test organism to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add the antimicrobial agent at the desired concentrations to the flasks. Include a growth control flask without the antimicrobial.
-
Incubate all flasks at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each antimicrobial concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[14][15][16][17][18]
-
In Vivo Animal Model for Bacteriophage Therapy Evaluation
Animal models are essential for assessing the in vivo efficacy and safety of new therapeutic agents. The following is a generalized workflow for a murine bacteremia model.
-
Model : Murine model of bacteremia induced by an enrofloxacin-resistant bacterial strain (e.g., E. coli, P. aeruginosa).
-
Procedure :
-
Infection : Administer a predetermined lethal or sublethal dose of the bacterial pathogen to mice via intraperitoneal or intravenous injection.[2][3][19][20]
-
Treatment : Administer the bacteriophage preparation (a single phage or a cocktail) at a specific multiplicity of infection (MOI) at a defined time point post-infection. Treatment can be administered via various routes (e.g., intraperitoneal, intravenous, oral).
-
Monitoring : Monitor the mice for clinical signs of illness, weight loss, and survival over a set period (e.g., 7-14 days).
-
Bacterial Load Quantification : At selected time points, euthanize a subset of mice and collect tissues (e.g., spleen, liver, blood) to determine the bacterial load by plating homogenized tissue samples.
-
Control Groups : Include a control group receiving a placebo (e.g., saline or phage buffer) and potentially a group treated with a standard antibiotic for comparison.
-
Visualizing Mechanisms of Action and Resistance
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and workflows.
Conclusion
The challenge of enrofloxacin resistance demands a multifaceted approach. While alternative antibiotics like ceftiofur, florfenicol, and tulathromycin offer viable options, their judicious use is paramount to prevent the development of further resistance. Bacteriophage therapy presents a highly specific and potent alternative, particularly in cases of multidrug resistance, though challenges in standardization and regulatory approval remain. The combination of bacteriophages with traditional antibiotics also shows significant promise in synergistic therapies.[21][22][23][24][25] Continued research and development in these alternative therapeutic avenues are essential for maintaining our ability to combat bacterial infections effectively.
References
- 1. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Animal Models of Phage Therapy [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Comparing the minimum inhibitory and mutant prevention concentrations of selected antibiotics against animal isolates of Pasteurella multocida and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection for florfenicol resistance at sub-MIC concentrations in Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static-web.hipra.com [static-web.hipra.com]
- 9. Comparative efficacy of enrofloxacin to that of tulathromycin for the control of bovine respiratory disease and prevalence of antimicrobial resistance in Mannheimia haemolytica in calves at high risk of developing bovine respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 14. 3.3. Time-Kill Assays [bio-protocol.org]
- 15. Pseudomonas aeruginosa PAO 1 In Vitro Time–Kill Kinetics Using Single Phages and Phage Formulations—Modulating Death, Adaptation, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. Bacteriophage Therapy: An Alternative to Antibiotics—An Experimental Study in Mice - Annals of National Academy of Medical Sciences [nams-annals.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Therapeutic efficacy of bacteriophage and Baytril (enrofloxacin) individually and in combination to treat colibacillosis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Phage Therapy in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
In Vitro Synergistic Effects of Enrofloxacin with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. Enrofloxacin, a fluoroquinolone antibiotic with broad-spectrum activity, is a prime candidate for such synergistic pairings. This guide provides an objective comparison of the in vitro synergistic effects of enrofloxacin with various other antibiotics, supported by experimental data and detailed methodologies, to aid researchers in the development of more effective antimicrobial strategies.
Quantitative Comparison of Synergistic Effects
The following table summarizes the in vitro interactions between enrofloxacin and other antibiotics against various bacterial strains. The primary metric for assessing synergy is the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through checkerboard assays. An FICI of ≤ 0.5 typically indicates synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.[1][2][3]
| Antibiotic Combination | Bacterial Strain(s) | Observed Effect | Fractional Inhibitory Concentration Index (FICI) | Reference(s) |
| Enrofloxacin + Amoxicillin | Escherichia coli, Salmonella enteritidis | Synergistic | FICI = 0.2 and 0.4 for two E. coli strains | [4] |
| Enrofloxacin + Apramycin | Campylobacter, E. coli, Salmonella | Additive/Indifferent (MICs), but combination increased efficacy and reduced resistance emergence | Not explicitly stated as FICI, but MIC results suggested an additive/indifferent interaction. | [5] |
| Enrofloxacin + Ceftiofur | Staphylococcus aureus | Additive | 0.5 < FICI < 1 | [6] |
| Pasteurella multocida, E. coli | Synergistic and Additive | Not explicitly stated as FICI | [6] | |
| Enrofloxacin + Doxycycline | E. coli (from dogs and cats) | Antagonistic | Not explicitly stated as FICI, but killing activities were reduced and delayed. | [7][8][9][10][11] |
| Enrofloxacin + Florfenicol | E. coli, P. multocida | Antagonistic and Indifferent | Not explicitly stated as FICI | [6] |
| Enrofloxacin + Rifampin | E. coli, P. multocida | Antagonistic and Indifferent | Not explicitly stated as FICI | [6] |
| Enrofloxacin + Berberine | E. coli, P. multocida | Synergistic and Additive | Not explicitly stated as FICI | [6] |
| Enrofloxacin + Sulfamethazine | E. coli, P. multocida | Synergistic and Additive | Not explicitly stated as FICI | [6] |
| Enrofloxacin + Ciprofloxacin | E. coli, Staphylococcal isolates | Additive | Not explicitly stated as FICI | [12] |
| Enrofloxacin + Polymyxin B | Extensively Drug-Resistant Pseudomonas aeruginosa | Synergistic | Not explicitly stated as FICI, but combination substantially enhanced antibacterial activity. | [13] |
| Enrofloxacin + Trimethoprim | E. coli, Pasteurella haemolytica, Staphylococcus aureus | Synergistic | FICI ≤ 0.5 | [14] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.[1][15]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of two antibiotics in combination.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted.
-
Plate Setup: A microtiter plate is set up with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis. This creates a checkerboard of wells with varying concentrations of both drugs.[2] Control wells containing each antibiotic alone are also included to determine their individual Minimum Inhibitory Concentrations (MICs).[2]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).[3]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours).[3]
-
Reading Results: The MIC of each antibiotic alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[3]
-
Interpretation of Results:
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Objective: To assess the rate and extent of bacterial killing by an antibiotic combination compared to the individual agents.
Methodology:
-
Preparation of Cultures: A standardized bacterial inoculum is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is divided into separate flasks containing:
-
No antibiotic (growth control)
-
Antibiotic A alone (at a specific concentration, e.g., MIC)
-
Antibiotic B alone (at a specific concentration, e.g., MIC)
-
The combination of Antibiotic A and Antibiotic B
-
-
Sampling: Aliquots are removed from each flask at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification of Viable Bacteria: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates. The plates are incubated, and the resulting colonies are counted to calculate the CFU/mL.
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition.
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualized Experimental Workflows
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Workflow of the time-kill curve analysis.
Conclusion
The in vitro data presented in this guide demonstrate that the synergistic potential of enrofloxacin is highly dependent on the partner antibiotic and the target bacterial species. Combinations with amoxicillin, ceftiofur, berberine, sulfamethazine, polymyxin B, and trimethoprim have shown synergistic or additive effects against various pathogens, suggesting their potential for enhanced therapeutic outcomes. Conversely, combinations with doxycycline, florfenicol, and rifampin have exhibited antagonism in some studies, highlighting the importance of careful selection of antibiotic partners. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own in vitro synergy studies, contributing to the development of novel and effective antibiotic combination therapies.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. In vitro investigations into the use of antimicrobials in combination to maintain efficacy of fluoroquinolones in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative in vitro killing activities of enrofloxacin when used alone and in combination with doxycycline against E. coli isolates from dogs and cats | Semantic Scholar [semanticscholar.org]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. In vitro antibacterial activity of enrofloxacin and ciprofloxacin in combination against Escherichia coli and staphylococcal clinical isolates from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymyxin B in Combination with Enrofloxacin Exerts Synergistic Killing against Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Minimum Inhibitory Concentration (MIC) of Enrofloxacin Hydrochloride from Different Suppliers
For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of active pharmaceutical ingredients is paramount. Enrofloxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine, is no exception. Variations in purity, formulation, and the presence of impurities between different suppliers can potentially impact its potency. This guide provides a comprehensive framework for objectively comparing the Minimum Inhibitory Concentration (MIC) of this compound from various commercial sources, complete with detailed experimental protocols and data presentation formats.
Comparative Analysis of this compound MIC
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound
| Supplier | Lot Number | Bacterial Strain | MIC (µg/mL) | Notes |
| Example: Supplier A | [Enter Lot No.] | Escherichia coli | 0.004 - 0.03 | Representative MIC values.[1] |
| Example: Supplier B | [Enter Lot No.] | Pseudomonas aeruginosa | 0.5 - 2 | Representative MIC values.[1] |
| Example: Supplier C | [Enter Lot No.] | Mycoplasma bovis | ≤0.312 - 0.625 | MIC values for susceptible strains.[2] |
| Example: Supplier D | [Enter Lot No.] | Mannheimia haemolytica | 0.16 - 0.5 | Range of MICs for respiratory pathogens.[3][4] |
| Your Data: Supplier X | [Enter Lot No.] | [Enter Strain] | [Enter Value] | [Enter Observations] |
| Your Data: Supplier Y | [Enter Lot No.] | [Enter Strain] | [Enter Value] | [Enter Observations] |
Experimental Protocol: Determining the MIC of this compound
To ensure a reliable and reproducible comparison of this compound from different suppliers, a standardized experimental protocol is crucial. The broth microdilution method is a widely accepted and recommended technique for determining the MIC of antimicrobial agents.
Materials and Reagents:
-
This compound powders from different suppliers
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Selected bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Enrofloxacin Stock Solutions:
-
Accurately weigh and dissolve this compound from each supplier in a suitable solvent (e.g., sterile deionized water) to create a stock solution of a known high concentration (e.g., 1000 µg/mL).
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution Assay:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the enrofloxacin stock solution to the first well of each row, creating a starting concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
This will result in a range of enrofloxacin concentrations in the wells.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
-
Incubation and Reading:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of enrofloxacin that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological activity of enrofloxacin, the following diagrams are provided.
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Mechanism of action of enrofloxacin in bacterial cells.
Mechanism of Action of Enrofloxacin
Enrofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][5][6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[6] By binding to these enzymes, enrofloxacin prevents the supercoiling and uncoiling of bacterial DNA, which ultimately leads to the inhibition of DNA synthesis and bacterial cell death.[5][6][8][9] The bactericidal activity of enrofloxacin is concentration-dependent.[1]
By following this guide, researchers can systematically and objectively evaluate the MIC of this compound from different suppliers, ensuring the selection of high-quality reagents for their research and development needs.
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of different PK/PD ratios of three enrofloxacin preparations on the clinical response of pneumonic calves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Enrofloxacin hydrochloride proper disposal procedures
For laboratory professionals handling enrofloxacin hydrochloride, adherence to proper disposal procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Improper disposal can lead to the contamination of water and soil, contribute to the development of antibiotic resistance in the environment, and may result in significant legal and financial penalties.[1][2] This guide provides a comprehensive, step-by-step plan for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses with side shields or goggles, and a lab coat.[3][4] If handling powders or creating dust, use respiratory protection and ensure adequate ventilation.[3][5]
-
Avoid Contamination: Prevent the chemical from entering drains or sewer systems.[3][6] Discharge into the environment must be strictly avoided.[1][3]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[3][4] Collect the spilled material using spark-proof tools and place it into a suitable, closed, and properly labeled container for disposal.[3]
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed and approved waste disposal facility. On-site chemical deactivation is not a standard recommended procedure for stock solutions or bulk quantities.[7]
Step 1: Waste Identification and Segregation
-
Identify all materials containing this compound that are designated for disposal. This includes expired or unused pure substances, contaminated lab materials (e.g., PPE, absorbent pads), and concentrated stock solutions.
-
This compound is classified as hazardous waste, toxic to aquatic life, and may be regulated as an environmentally hazardous substance for transport.[4][6][7]
-
Segregate this compound waste from other laboratory waste streams. Use dedicated, clearly labeled, leak-proof containers. For hazardous pharmaceutical waste, black containers are often required.
Step 2: Packaging and Labeling
-
Place the waste into a suitable, closed container to await disposal.[3] The container must be robust and compatible with the chemical.
-
Label the container clearly. The label should include, at a minimum:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazard symbols (e.g., Health Hazard, Environmentally Hazardous)
-
Accumulation start date
-
Step 3: On-Site Storage
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[4][8]
-
Storage areas should be locked up to prevent unauthorized access.[4][5]
-
Comply with all local and federal regulations regarding the on-site storage quantity limits and timeframes for hazardous waste.[9]
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste management company that is permitted to handle and transport pharmaceutical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
Schedule a pickup for the waste. Ensure all shipping and transport documentation is completed accurately, as required by the Department of Transportation (DOT) and EPA.[9]
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[9]
-
Decontamination can be achieved by triple-rinsing the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
Alternatively, containers can be punctured to make them unusable for other purposes and then disposed of through the licensed waste handler.[3]
Regulatory Framework
Disposal of pharmaceutical waste is regulated by multiple agencies. It is the responsibility of the waste generator to ensure compliance with all applicable laws.
-
Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][9][10] In 2019, the EPA finalized the "Subpart P" rule, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities and prohibits their disposal in sewers.[10]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[2][9] Always consult your state's environmental protection agency for specific requirements.
-
Drug Enforcement Administration (DEA): While enrofloxacin is not a controlled substance, the DEA regulates the disposal of controlled substances, and its protocols represent a high standard for secure drug disposal.[2]
Quantitative Disposal Parameters
Specific quantitative parameters for disposal, such as incineration temperatures or chemical neutralizer concentrations, are determined by the permitted disposal facility and are not performed by the end-user. The table below outlines the primary disposal methods and the responsible parties for determining the operational parameters.
| Disposal Method | Responsible Party | Key Parameters |
| Controlled Incineration | Licensed Waste Disposal Facility | Temperature, residence time, flue gas scrubbing specifications. |
| Chemical Destruction Plant | Licensed Waste Disposal Facility | Specific chemical processes, reaction conditions, and effluent treatment. |
| Sanitary Landfill | Licensed Waste Disposal Facility (for treated residues or decontaminated containers only) | Facility permits, leachate collection, and monitoring systems. |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
